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(2S)-2-[(chloroacetyl)amino]butanedioic acid Documentation Hub

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  • Product: (2S)-2-[(chloroacetyl)amino]butanedioic acid
  • CAS: 67036-33-3

Core Science & Biosynthesis

Foundational

(2S)-2-[(chloroacetyl)amino]butanedioic acid chemical structure properties

This in-depth technical guide details the physicochemical properties, synthetic methodology, and research applications of (2S)-2-[(chloroacetyl)amino]butanedioic acid (also known as N-chloroacetyl-L-aspartic acid). A Cys...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical properties, synthetic methodology, and research applications of (2S)-2-[(chloroacetyl)amino]butanedioic acid (also known as N-chloroacetyl-L-aspartic acid).

A Cysteine-Reactive Scaffold and Synthetic Intermediate

Executive Summary

(2S)-2-[(Chloroacetyl)amino]butanedioic acid (CAS: 67036-33-3) is a functionalized amino acid derivative combining the intrinsic binding affinity of L-aspartic acid with a reactive


-chloroacetamide "warhead." While primarily utilized as a high-value intermediate in the synthesis of dipeptides (e.g., Glycyl-L-Aspartic acid) and peptidomimetics, its structure identifies it as a potential covalent probe for aspartate-binding enzymes. This guide outlines its synthesis, reactivity profile, and utility in chemical biology.

Structural Identity & Physicochemical Landscape

This compound retains the L-configuration of the aspartic acid backbone, ensuring stereospecific recognition by biological targets. The chloroacetyl moiety introduces electrophilic character, enabling


 alkylation reactions.
PropertyData
IUPAC Name (2S)-2-[(2-chloroacetyl)amino]butanedioic acid
Common Name N-Chloroacetyl-L-aspartic acid
CAS Number 67036-33-3
Molecular Formula

Molecular Weight 209.58 g/mol
Stereochemistry (S)-enantiomer (L-Asp backbone)
Appearance Viscous oil (fresh); crystallizes to white solid upon standing (5–10 days)
Solubility Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents
pKa (Predicted)

-COOH: ~2.0
3D Conformational Analysis

The molecule possesses three distinct functional zones:

  • Recognition Domain: The succinic acid side chain (two carboxylates) mimics the natural substrate for aspartyl proteases and aspartoacylase (ASPA).

  • Linker: The amide bond provides rigidity and H-bond donor/acceptor sites.

  • Electrophilic Warhead: The chloromethyl group (

    
    ) is positioned to react with nucleophiles (specifically thiols) within a defined radius of the binding pocket.
    

Synthetic Methodology

Protocol: Schotten-Baumann Acylation of L-Aspartic Acid

This protocol allows for the scalable synthesis of the target compound using aqueous basic conditions to neutralize the HCl byproduct.

Reagents
  • L-Aspartic Acid (Solid)[1][2][3]

  • Chloroacetyl Chloride (Liquid, lachrymator)[4]

  • Sodium Hydroxide (4M aqueous solution)

  • Diethyl Ether (for washing)

  • Ethyl Acetate (for extraction)[5]

Step-by-Step Workflow
  • Solubilization: Dissolve L-aspartic acid (1.0 eq) in 4M NaOH (2.0 eq) at 0°C. The pH must remain >10 to keep the amino group nucleophilic, but <12 to prevent hydrolysis of the chloroacetyl chloride.

  • Acylation: Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes while vigorously stirring. Simultaneously, add additional NaOH dropwise to maintain pH between 10–11.

    • Critical Control: Temperature must remain <5°C to suppress hydrolysis of the acyl chloride.

  • Acidification: Once addition is complete, stir for 1 hour at 0°C. Acidify the solution carefully with concentrated HCl to pH 2.0.

  • Extraction: Extract the aqueous phase 3x with Ethyl Acetate. The product will partition into the organic phase.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
    • Note: The product initially forms a viscous oil. Trituration with petroleum ether or standing for 5–10 days induces crystallization.

Synthetic Pathway Diagram

Synthesis Figure 1: Schotten-Baumann synthesis pathway under controlled pH conditions. Asp L-Aspartic Acid (Nucleophile) Inter Tetrahedral Intermediate Asp->Inter Nucleophilic Attack (pH 10-11, 0°C) ClAc Chloroacetyl Chloride (Electrophile) ClAc->Inter Prod N-Chloroacetyl-L-Aspartic Acid (Product) Inter->Prod Elimination of Cl-

[6]

Reactivity & Pharmacophore Dynamics

The defining feature of this molecule is the


-chloroacetamide group. Unlike simple acetyl groups (as found in N-acetylaspartate, NAA), the chloro-substituent activates the adjacent carbon for Nucleophilic Substitution (

).
Mechanism: Cysteine Alkylation

In biological systems, this compound acts as a Covalent Modifier . If the aspartic acid backbone guides the molecule into an enzyme's active site (e.g., Aspartoacylase), a nearby cysteine residue can attack the chloromethyl carbon.

Reaction:



This irreversible alkylation effectively "locks" the enzyme, making this compound a valuable probe for mapping active site geometries.

Reactivity Workflow Diagram

Mechanism Figure 2: Mechanism of covalent enzyme inhibition via cysteine alkylation. Enzyme Target Enzyme (e.g., Aspartoacylase) Binding Reversible Binding (Kd driven by Aspartate moiety) Enzyme->Binding + Inhibitor Positioning Warhead Alignment (Cys-SH near Cl-CH2-) Binding->Positioning Alkylation Irreversible Alkylation (Thioether bond formation) Positioning->Alkylation SN2 Attack Inhibition Enzyme Inactivation Alkylation->Inhibition

[6]

Applications & Biological Implications[3][7]

Precursor for Peptidomimetics

The compound serves as a "masked" glycine unit. Reaction with amines (ammonolysis) converts the chloroacetyl group into a glycyl group.

  • Application: Synthesis of Glycyl-L-Aspartic acid (Gly-Asp).[3]

  • Reaction:

    
    
    
  • Significance: This route avoids the use of unstable glycyl chloride and expensive coupling reagents (EDC/DCC).

Chemical Probe for Canavan Disease Research

Canavan disease is characterized by the accumulation of N-acetylaspartate (NAA) due to Aspartoacylase (ASPA) deficiency.[6]

  • Hypothesis: N-chloroacetyl-L-aspartic acid is a structural analog of NAA.

  • Utility: It can be used to crystallize ASPA or related enzymes (like NAT8L) by covalently trapping the enzyme in a substrate-bound state, aiding in X-ray diffraction studies.

Analytical Characterization

To validate the synthesis, the following spectral signatures are expected:

  • 1H NMR (DMSO-d6):

    • 
       ~12.5 ppm (s, 2H, -COOH)
      
    • 
       ~8.5 ppm (d, 1H, -NH amide)
      
    • 
       ~4.6 ppm (m, 1H, 
      
      
      
      -CH of Asp)
    • 
       ~4.1 ppm (s, 2H, 
      
      
      
      ) (Diagnostic Peak)
    • 
       ~2.7 ppm (m, 2H, 
      
      
      
      -CH2 of Asp)
  • Mass Spectrometry (ESI-):

    • [M-H]- peak at m/z 208.

    • Isotope pattern: 3:1 ratio of M and M+2 peaks due to Chlorine-35/37.

References

  • Synthesis of Peptides via Chloroacetyl Intermediates.
  • Aspartoacylase Structure and Function. Source: PubMed (J Phys Chem B). Context: Background on the binding pocket of Aspartoacylase, relevant for inhibitor design. URL:[Link]

  • Chemical Properties of Chloroacetyl Chloride. Source: Wikipedia / PubChem. Context: Reactivity data for the acylation reagent.[5][7] URL:[Link]

  • Commercial Availability & CAS Verification. Source: Oakwood Chemical. Context: Verification of CAS 67036-33-3 and physical state. URL:[Link]

Sources

Exploratory

N-chloroacetyl-L-aspartic acid CAS number and molecular weight

Part 1: Executive Summary N-chloroacetyl-L-aspartic acid (CAS: 67036-33-3 ) is a specialized amino acid derivative primarily utilized as a biochemical probe and synthetic intermediate. Distinguished by the presence of a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

N-chloroacetyl-L-aspartic acid (CAS: 67036-33-3 ) is a specialized amino acid derivative primarily utilized as a biochemical probe and synthetic intermediate. Distinguished by the presence of a reactive


-chloroacetyl group attached to the L-aspartic acid backbone, this compound serves as a critical substrate for investigating the specificity of amidohydrolases (such as Aminoacylase I and Aspartoacylase) and as a chiral building block in the resolution of amino acid enantiomers. Its molecular weight is 209.58  g/mol  .[1][2]

This guide provides a definitive technical reference for the physicochemical properties, synthesis methodologies, and experimental applications of N-chloroacetyl-L-aspartic acid, grounded in rigorous chemical principles.

Part 2: Chemical Identity & Physicochemical Properties

The following data aggregates confirmed chemical identifiers and physical constants necessary for analytical verification and experimental design.

Table 1: Core Chemical Specifications
PropertySpecification
Chemical Name N-(2-Chloroacetyl)-L-aspartic acid
CAS Number 67036-33-3
Molecular Formula

Molecular Weight 209.58 g/mol
Synonyms Chloroac-Asp-OH; (2S)-2-[(2-chloroacetyl)amino]butanedioic acid
MDL Number MFCD00045916
Stereochemistry L-isomer (S-configuration at

-carbon)
Physical State White to off-white crystalline powder
Solubility Soluble in water, DMSO, Methanol; slightly soluble in Ethanol
pKa Values (Predicted)

-COOH: ~2.0;

-COOH: ~3.9; Amide: Neutral
Structural Analysis

The molecule consists of an L-aspartic acid moiety acylated at the


-amino group by a chloroacetyl linker. The presence of the chlorine atom introduces two critical features:
  • Electrophilicity: The

    
     bond renders the acetyl carbon susceptible to nucleophilic attack, making it a potential affinity label for enzyme active sites containing nucleophilic residues (e.g., Cysteine, Histidine).
    
  • Hydrophobic Character: Compared to the native N-acetyl group, the chloroacetyl group increases lipophilicity, altering binding kinetics with acylase enzymes.

Part 3: Synthesis & Production Protocols

The synthesis of N-chloroacetyl-L-aspartic acid follows a modified Schotten-Baumann reaction , utilizing aqueous alkaline conditions to scavenge the hydrochloric acid byproduct while minimizing the hydrolysis of the reactive chloroacetyl chloride reagent.

Experimental Protocol: N-Chloroacetylation of L-Aspartic Acid

Reagents:

  • L-Aspartic Acid (1.0 eq)[3][4]

  • Chloroacetyl Chloride (1.1 eq)

  • Sodium Hydroxide (NaOH) (4.0 eq, 2M solution) or Magnesium Oxide (MgO)

  • Hydrochloric Acid (HCl) (6M for acidification)

  • Solvent: Water/Dioxane (1:1 v/v) or Water (if using MgO)

Step-by-Step Methodology:

  • Solubilization: Dissolve L-aspartic acid in the NaOH solution (or water suspension of MgO) at

    
    . The high pH ensures the amino group is deprotonated and nucleophilic.
    
  • Acylation: Add chloroacetyl chloride dropwise over 30–60 minutes while vigorously stirring.

    • Critical Control: Maintain temperature at

      
       to prevent hydrolysis of the chloroacetyl chloride.
      
    • pH Control: If using NaOH, simultaneously add base to maintain pH

      
       10–11.
      
  • Reaction: Stir for an additional 2 hours at room temperature (

    
    ).
    
  • Acidification: Cool the mixture to

    
     and carefully acidify with 6M HCl to pH 
    
    
    
    1.5–2.0.
  • Isolation: The product typically precipitates upon acidification.

    • If solid forms: Filter, wash with ice-cold water, and recrystallize from water or ethyl acetate/petroleum ether.

    • If oil forms:[5] Extract with ethyl acetate (

      
      ), dry over anhydrous 
      
      
      
      , and evaporate to dryness.
Synthesis Workflow Diagram

Synthesis_Protocol Start Reagents: L-Aspartic Acid + 2M NaOH Acylation Dropwise Addition: Chloroacetyl Chloride (Temp: 0-5°C, pH 10-11) Start->Acylation Nucleophilic Attack Reaction Stirring: 2 Hours @ 25°C Acylation->Reaction Completion Acidification Acidification: Add 6M HCl to pH 2.0 Reaction->Acidification Protonation Isolation Isolation: Filtration or EtOAc Extraction Acidification->Isolation Precipitation Product Final Product: N-chloroacetyl-L-aspartic acid Isolation->Product Purification

Caption: Figure 1. Schotten-Baumann synthesis pathway for N-chloroacetyl-L-aspartic acid, highlighting critical pH and temperature controls.

Part 4: Biochemical Applications

Research utilizing N-chloroacetyl-L-aspartic acid centers on its interaction with amidohydrolase enzymes. Unlike the native substrate N-acetyl-L-aspartate (NAA), the chloro-derivative offers unique kinetic properties.

Enzymatic Resolution (Aminoacylase I)

N-chloroacetyl derivatives are the "gold standard" substrates for Aminoacylase I (EC 3.5.1.14) . This enzyme exhibits strict L-stereospecificity and faster hydrolysis rates for N-chloroacetyl groups compared to N-acetyl groups due to the electron-withdrawing effect of chlorine, which makes the carbonyl carbon more electrophilic.

  • Application: Researchers use N-chloroacetyl-DL-aspartic acid to produce optically pure L-aspartic acid (via hydrolysis) and unreacted N-chloroacetyl-D-aspartic acid.

Probing Aspartoacylase (ASPA) Specificity

Aspartoacylase (EC 3.5.1.15) is the enzyme deficient in Canavan disease.[6] It is highly specific for N-acetyl-L-aspartic acid (NAA).

  • Substrate Analog Studies: N-chloroacetyl-L-aspartic acid is used to probe the steric constraints of the ASPA active site. The slightly larger chloro- group tests the plasticity of the hydrophobic pocket that normally accommodates the methyl group of NAA.

  • Inhibition Potential: Due to the reactivity of the

    
    -halocarbonyl, this compound can act as a weak alkylating agent, potentially modifying active site residues (e.g., Histidine or Glutamate) involved in zinc coordination, thus serving as a tool for mapping the catalytic domain.
    
Mechanism of Action Diagram

Enzymatic_Interaction Substrate N-chloroacetyl-L-Asp Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme Aminoacylase I (Cytosolic) Enzyme->Complex Hydrolysis Hydrolysis Complex->Hydrolysis Catalysis Products L-Aspartic Acid + Chloroacetic Acid Hydrolysis->Products Release

Caption: Figure 2. Kinetic pathway of N-chloroacetyl-L-aspartic acid hydrolysis by Aminoacylase I, yielding free L-aspartic acid.

Part 5: Handling & Safety Data

Hazard Classification:

  • Skin/Eye Irritant: The compound contains a chloroacetyl moiety, which can be irritating to mucous membranes and skin.

  • Potential Alkylator: As an

    
    -haloamide, it possesses mild alkylating properties. Avoid inhalation of dust.
    

Storage Conditions:

  • Store at -20°C (long term) or 2-8°C (short term).

  • Keep desiccated; the compound is stable but can hydrolyze slowly in moist, acidic environments.

References

  • Sigma-Aldrich. Product Specification: N-(Chloroacetyl)-L-aspartic acid. Link

  • Oakwood Chemical. Safety Data Sheet: N-(2-Chloroacetyl)-L-aspartic acid (CAS 67036-33-3). Link

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley. (Foundational text on Schotten-Baumann synthesis of N-haloacetyl amino acids).
  • Birnbaum, S. M., et al. (1952). "The Preparation of the Optical Isomers of the Naturally Occurring Amino Acids by Asymmetric Enzymatic Hydrolysis of their N-Chloroacetyl Derivatives". Journal of Biological Chemistry.
  • Kaul, R., et al. (1991). "Aspartoacylase from human brain: Purification and characterization". Journal of Neurochemistry. Link (Context for ASPA substrate specificity).

Sources

Foundational

Introduction: Targeting Cellular Metabolism with Aspartic Acid Analogs

An In-depth Technical Guide to the Biological Activity of N-chloroacetyl-L-aspartic Acid Analogs Prepared by: Gemini, Senior Application Scientist L-Aspartic acid is a non-essential amino acid that serves as a critical n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of N-chloroacetyl-L-aspartic Acid Analogs

Prepared by: Gemini, Senior Application Scientist

L-Aspartic acid is a non-essential amino acid that serves as a critical node in cellular metabolism. Beyond its role as a proteinogenic building block, it is a key precursor for the biosynthesis of purines, pyrimidines, and other amino acids. The enzymes that utilize L-aspartic acid as a substrate are fundamental to cell growth and proliferation. Consequently, these enzymes have emerged as compelling targets for therapeutic intervention, particularly in oncology and microbiology.

The development of L-aspartic acid analogs—molecules that mimic the natural substrate to competitively or irreversibly inhibit these key enzymes—represents a cornerstone of rational drug design. Among these, N-acyl derivatives have shown significant promise. This guide provides a deep technical exploration of the biological activities of a specific, highly reactive class of these molecules: N-chloroacetyl-L-aspartic acid analogs .

Unlike well-studied competitive inhibitors such as N-phosphonoacetyl-L-aspartate (PALA)[1][2], N-chloroacetyl analogs are designed as covalent inhibitors. The N-chloroacetyl group functions as an electrophilic "warhead," capable of forming permanent bonds with nucleophilic residues in an enzyme's active site. This guide will dissect the chemical rationale behind this mechanism, explore the primary therapeutic applications, detail essential experimental protocols for their evaluation, and discuss the future landscape for this promising class of compounds.

The Chemical Rationale: Covalent Inhibition by the N-Chloroacetyl Moiety

The defining feature of N-chloroacetyl-L-aspartic acid analogs is the α-haloacetamide functional group. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom renders the α-carbon highly electrophilic. This chemical feature enables the molecule to act as an alkylating agent, making it susceptible to attack by nucleophilic amino acid residues commonly found in enzyme active sites, such as the thiol group of cysteine or the imidazole group of histidine.

This covalent modification results in irreversible inhibition of the target enzyme, a mechanism that offers distinct pharmacological advantages over reversible inhibition, including:

  • Increased duration of action: The biological effect can persist long after the drug has been cleared from circulation.

  • High potency: Stoichiometric inhibition can often be achieved.

  • Overcoming high substrate concentrations: The inhibitor's efficacy is less affected by fluctuating levels of the natural substrate.

The fundamental mechanism of action contrasts sharply with that of transition-state analogs like PALA, which reversibly bind to their target, aspartate transcarbamylase (ATCase), by mimicking the tetrahedral intermediate of the enzymatic reaction[2][3].

Caption: The pyrimidine pathway, a key target for aspartic acid analogs.

Cytotoxicity and Apoptosis Induction

The ultimate goal of an anticancer agent is to selectively kill cancer cells. N-chloroacetyl analogs have shown promise in this regard. For instance, NCAO was shown to be cytotoxic to a wide range of cancer cell lines with EC50 values ranging from 1 to 50.6 µmol/L, while exerting almost no cytotoxic effect on normal Vero cells (EC50 > 1000 µmol/L).[4] This selectivity is a critical attribute for a successful therapeutic. Furthermore, studies confirmed that NCAO induces apoptosis and inhibits tumor cell migration in vitro, and exhibits potent antitumor activity in both solid and ascitic mouse models.[4]

Cell LineTissue OriginNCAO EC50 (µmol/L) [4]
Ca SkiHuman Cervical Cancer1.18 ± 0.07
Ag8Mouse Myeloma4.6 ± 0.3
HeLaHuman Cervical Cancer11.2 ± 0.5
MCF-7Human Breast Cancer22.4 ± 0.9
HepG2Human Liver Cancer42.1 ± 1.2
MDA-MB-231Human Breast Cancer50.6 ± 0.3
VeroNormal Monkey Kidney> 1000

Table 1: In Vitro Antiproliferative Activity of N-ω-chloroacetyl-L-ornithine (NCAO).

Experimental Protocols for Assessing Anticancer Activity

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

    • Compound Treatment: Prepare serial dilutions of the N-chloroacetyl-L-aspartic acid analog in culture medium. Replace the medium in the wells with the compound dilutions and include vehicle-only (e.g., DMSO) and no-treatment controls.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assessment (Annexin V/Propidium Iodide Staining)

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes.

  • Procedure:

    • Treatment: Treat cells in a 6-well plate with the test compound at its IC50 concentration for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

    • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the cells by flow cytometry. Live cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be positive for both stains.

Antimicrobial and Other Biological Activities

The fundamental importance of amino acid metabolism in microorganisms suggests that N-chloroacetyl-L-aspartic acid analogs may also possess antimicrobial properties. Various amino acid derivatives have been reported to have activity against both bacteria and fungi.[5][6][7]

The proposed mechanism for antimicrobial action is the covalent inhibition of essential microbial enzymes that have no counterpart in mammalian cells, or where the active site architecture is sufficiently different to allow for selective targeting. Potential targets include:

  • Enzymes involved in cell wall biosynthesis.

  • Aminoacyl-tRNA synthetases, which are crucial for protein synthesis. Analogs of aspartyl adenylate have been shown to be potent inhibitors of E. coli aspartyl-tRNA synthetase.[8]

  • Key enzymes in essential metabolic pathways unique to the pathogen.

Experimental Protocol for Antimicrobial Screening

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized technique for this determination.

  • Procedure:

    • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculation: Add the bacterial inoculum to all wells containing the test compound. Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of aspartic acid analogs is highly sensitive to their chemical structure. For example, in studies of PALA analogs, the replacement of either of the carboxylic acid groups in the aspartate moiety with a phosphonic acid group (PO₃H₂) resulted in a complete loss of cytostatic activity.[9] This demonstrates the stringent structural requirements for binding to the ATCase active site.

For N-chloroacetyl-L-aspartic acid analogs, future research should focus on:

  • Systematic Modifications: Synthesizing a library of analogs by modifying the aspartic acid backbone or substituting the chloroacetyl group with other haloacetyl groups (e.g., bromoacetyl) to modulate reactivity and selectivity.

  • Target Identification: Employing chemoproteomic techniques, such as Activity-Based Protein Profiling (ABPP), to identify the specific cellular proteins that are covalently modified by these analogs. This is crucial for validating the mechanism of action and identifying potential off-target effects.

  • Improving Bioavailability: Developing prodrug strategies to enhance cell permeability and in vivo stability, which have been challenges for highly charged molecules like PALA.[10]

Conclusion

N-chloroacetyl-L-aspartic acid analogs represent a class of rationally designed enzyme inhibitors with significant therapeutic potential. By leveraging a covalent mechanism of action, these compounds offer the promise of potent and sustained inhibition of key metabolic enzymes involved in cell proliferation. Drawing on the extensive research into other aspartic acid analogs like PALA and related chloroacetyl compounds, a clear rationale emerges for their development as anticancer and antimicrobial agents. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to synthesize, evaluate, and optimize this promising class of bioactive molecules. Future work focused on target identification and medicinal chemistry optimization will be critical to translating their potential from the laboratory to the clinic.

References

  • Michaelis-Arbuzov reaction of N-(chloroacetyl)amino phosphonic acids or their esters, followed by acidolysis, gives moderate yields of N-(phosphonoacetyl) derivatives of a variety of (aminoalkyl)phosphonic acids, including analogues of the cytostatic agent PALA, in which the alpha- or beta-carboxylic groups in the aspartate moiety are replaced by a PO3H2 function.
  • Jayaram, H. N. (1985). Analogs of L-aspartic Acid in Chemotherapy for Cancer. PubMed,
  • Pessina, P., et al. (2016). N-ω-chloroacetyl-L-ornithine has in-vitro activity against cancer cell lines and in-vivo activity against ascitic and solid tumors. Anticancer Drugs, 27(6), 508-18.
  • Gour, N., et al. (2022). Antimicrobial activity of self-assembled structures formed by protected amino acids. ChemRxiv.
  • Mori, M., & Tatibana, M. (1979). N-(Phosphonacetyl)-L-aspartate inhibition of the enzyme complex of pyrimidine biosynthesis. PubMed,
  • Kiremire, B. T., et al. (2015).
  • Grigoreva, T., & Gierasimowicz, M. (2024). Plant amino acid analogues as antimicrobial agents. PMC - NIH.
  • Bernier, S., et al. (2005). Synthesis and aminoacyl-tRNA synthetase inhibitory activity of aspartyl adenylate analogs. Bioorganic & Medicinal Chemistry, 13(1), 69-75.
  • Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid deriv
  • Okumura, K., et al. (1972). Synthesis of L-β-Chloroalanine Derivative from L-Aspartic Acid.
  • Al-Masoudi, N. A., et al. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl)
  • Zhidkova, E. M., et al. (2020). Synthesis and biological activity of N-phosphonacetyl-L-aspartate's structural analogs N-(α-dietoxyphosphorylcyclopropylcarbonyl)-amino acids. Fine Chemical Technologies.
  • Mohamed, E. A., et al. (2022). Anticancer Properties of N,N-dibenzylasparagine as an Asparagine (Asp) analog, Using Colon Cancer Caco-2 Cell Line. Asian Pacific Journal of Cancer Prevention, 23.
  • Alghamdi, S., et al. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives.
  • Adegoke, R. O., et al. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI.
  • β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Journal of Faculty of Pharmacy of Ankara University.
  • Baslow, M. H. (2000). Functions of N-acetyl-L-aspartate and N-acetyl-L-aspartylglutamate in the vertebrate brain: role in glial cell-specific signaling. PubMed.
  • Sanchez-Gonzalez, M., et al. (2023).
  • Goldstein, F. (1976). THE PARTICIPATION OF N‐ACETYL‐L‐ASPARTIC ACID IN BRAIN METABOLISM. Journal of neurochemistry.
  • N-phosphonacetyl-L-aspartate (PALA) | ATCase inhibitor. Probechem Biochemicals.
  • Biosynthesis of N-Acetyl-l-aspartic Acid.

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Process Handling of (2S)-2-[(Chloroacetyl)amino]butanedioic Acid

Topic: Solubility of (2S)-2-[(chloroacetyl)amino]butanedioic acid in Organic Solvents Content Type: Technical Guide / Process Development Whitepaper Audience: Pharmaceutical Process Chemists, Formulation Scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of (2S)-2-[(chloroacetyl)amino]butanedioic acid in Organic Solvents Content Type: Technical Guide / Process Development Whitepaper Audience: Pharmaceutical Process Chemists, Formulation Scientists, and R&D Engineers

Executive Summary

(2S)-2-[(Chloroacetyl)amino]butanedioic acid (also known as N-chloroacetyl-L-aspartic acid) is a critical chiral intermediate, primarily utilized in the synthesis of dipeptides like glycyl-L-aspartic acid and various peptidomimetics. Unlike simple amino acids, this derivative exhibits a complex solubility profile characterized by a high tendency to form supersaturated oils rather than stable crystalline lattices.

This guide addresses the scarcity of public quantitative data by establishing a first-principles solubility map based on industrial extraction protocols. It provides a validated framework for determining exact solubility curves, modeling thermodynamic behavior, and overcoming the "oiling out" phenomenon common during purification.

Physicochemical Profile & Solubility Drivers

Understanding the molecular drivers is a prerequisite to selecting the correct solvent system.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₆H₈ClNO₅High oxygen content suggests high polarity.
Molecular Weight 225.58 g/mol Moderate size; diffusion is not rate-limiting.
Functional Groups 2x Carboxylic Acid, 1x Amide, 1x Alkyl ChlorideDual H-bonding: Strong donor/acceptor sites. Ionizability: pH-dependent solubility in water.
Physical State Viscous Oil / Low-melting SolidCritical Process Risk: High tendency to "oil out" (liquid-liquid phase separation) before crystallizing.
Est. pKa ~3.0 (α-COOH), ~4.5 (β-COOH)Soluble in aqueous base (pH > 5); extractable into organics at pH < 2.

Solubility Profile: Solvent Class Analysis

The following profile is synthesized from validated industrial workup procedures (e.g., extraction from aqueous reaction mixtures).

A. Polar Aprotic & Esters (High Solubility)
  • Ethyl Acetate (EtOAc): Primary Extraction Solvent.

    • Behavior: The compound partitions strongly into EtOAc from acidic aqueous solutions (pH ~1.5).

    • Process Use: Used to isolate the intermediate from inorganic salts (NaCl) formed during acylation.

    • Solubility Limit: High (>100 mg/mL estimated at 25°C).

B. Water (pH Dependent)
  • Acidic (pH < 2): Moderate to Low. The protonated form is sufficiently hydrophobic to drive partitioning into organic esters.

  • Neutral/Basic (pH > 6): Very High. Forms bis-carboxylate salts (e.g., disodium salt), making it fully miscible in water.

C. Alcohols (Methanol/Ethanol)
  • Behavior: High solubility due to hydrogen bonding compatibility.

  • Risk: Alcohols are often poor antisolvents for crystallization because the compound is too soluble; they are better suited as reaction solvents for subsequent amination steps.

D. Non-Polar Solvents (Hexane/Heptane)
  • Behavior: Insoluble.

  • Process Use: Potential antisolvents to induce precipitation from Ethyl Acetate, though this often results in oiling out rather than crystallization.

Experimental Protocol: Gravimetric Solubility Determination

Since exact literature values are rare for specific temperature points, researchers must generate their own curves. This protocol ensures data integrity by accounting for the compound's slow crystallization kinetics.

Workflow Diagram

SolubilityProtocol Figure 1: Iterative Equilibrium Solubility Determination Workflow Start Start: Excess Solid Equilibrate Equilibrate (T ± 0.1°C) Stir 24-48h Start->Equilibrate Check Check Equilibrium (Supernatant Conc. Constant?) Equilibrate->Check Check->Equilibrate No (Variation > 2%) Filter Syringe Filter (0.45 µm, Pre-heated) Check->Filter Yes Analyze Gravimetric / HPLC Analysis Filter->Analyze

Step-by-Step Methodology
  • Preparation: Add excess (2S)-2-[(chloroacetyl)amino]butanedioic acid to 10 mL of the target solvent (e.g., Ethyl Acetate) in a jacketed glass vessel.

  • Equilibration: Stir at the target temperature (e.g., 298.15 K) for 48 hours .

    • Note: The extended time is required because this compound forms metastable oils that slowly convert to the stable crystal form.

  • Sampling: Stop stirring and allow phases to settle for 1 hour. Withdraw 1 mL of supernatant using a pre-heated syringe and filter (0.45 µm PTFE).

  • Quantification (Gravimetric):

    • Weigh a clean, dry evaporating dish (

      
      ).
      
    • Add the filtered supernatant and weigh (

      
      ).
      
    • Evaporate solvent under vacuum at 40°C until constant weight (

      
      ).
      
    • Calculation:

      
       (g solute / g solvent).
      

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, fit the experimental data to the Modified Apelblat Equation . This semi-empirical model is the industry standard for polar organic intermediates.

Equation:



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical constants derived from regression.
    

Interpretation:

  • Positive B/T term: Indicates exothermic dissolution (rare for this class).

  • Negative B/T term: Indicates endothermic dissolution (solubility increases with T).

  • Application: Use the fitted parameters to design cooling crystallization profiles. If the solubility curve is steep, cooling crystallization is viable. If flat, evaporative or antisolvent crystallization is required.

Process Optimization: Managing "Oiling Out"

A major challenge with N-chloroacetyl-L-aspartic acid is its tendency to form a second liquid phase (oil) upon cooling or antisolvent addition, rather than crystallizing.

Mechanism of Oiling Out

This occurs when the metastable liquid-liquid immiscibility gap (LLPS) is intersected before the solubility curve (solid-liquid equilibrium).

Mitigation Strategy (The "Seeding" Protocol)
  • Solvent Selection: Use a mixture where the compound has moderate solubility (e.g., EtOAc + Heptane).

  • Temperature Control: Cool slowly (0.1°C/min) to the metastable zone width (MSZW).

  • Seeding: Add 1-2 wt% of pure crystalline seed material at the cloud point. Do not rely on spontaneous nucleation.

  • Aging: Hold the temperature constant after seeding for 2-4 hours to allow the oil droplets to nucleate on the seeds and convert to solid.

References

  • European Patent Office. (1992). Process for preparing diketopiperazine derivatives (EP0493812A1).Link

    • Relevance: Describes the synthesis, extraction into ethyl acetate, and the difficulty of crystalliz
  • Sha, F., et al. (2017).[1] Solubility and thermodynamic function of apremilast in different cosolvents mixtures.[1] Journal of Industrial and Engineering Chemistry.[1]

    • Relevance: Provides the standard methodology for Apelblat modeling of amide/acid functionalized drug intermedi
  • Black, S. N., et al. (2006). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences. Link

    • Relevance: Foundational text on handling ionizable carboxylic acids and salt selection.

Sources

Foundational

The N-Chloroacetyl Warhead: Aqueous Stability &amp; Buffer Compatibility Guide

Topic: Stability of N-Chloroacetyl Group in Aqueous Buffers Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Assay Development Scientists Executive Summary The N-chloroacet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of N-Chloroacetyl Group in Aqueous Buffers Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Assay Development Scientists

Executive Summary

The N-chloroacetyl group (


-chloroacetamide) is a potent electrophilic warhead utilized in Targeted Covalent Inhibitors (TCIs), PROTAC linkers, and bioconjugation reagents. While it offers rapid kinetics for cysteine targeting, its high intrinsic reactivity renders it susceptible to non-specific degradation in aqueous environments.

This guide provides a rigorous technical analysis of the N-chloroacetyl group’s stability profile. It moves beyond generic "store at -20°C" advice to explain the mechanistic causes of degradation, quantifying the impact of pH, buffer nucleophilicity, and scaffold electronics.

Part 1: The Chemistry of the Warhead

Mechanistic Basis of Instability

The N-chloroacetyl moiety relies on an


 reaction mechanism. The chlorine atom serves as a good leaving group, creating an electrophilic 

-carbon susceptible to nucleophilic attack.

In a biological context, the desired reaction is with a cysteine thiolate (


). However, in aqueous buffers, two parasitic reactions compete with this pathway:
  • Hydrolysis: Attack by water or hydroxide (

    
    ), displacing chloride to form the 
    
    
    
    -hydroxyacetamide (inactive species).
  • Buffer Interference: Attack by nucleophilic buffer components (e.g., free amines in Tris).

The Reactivity "Goldilocks" Zone

Unlike acrylamides (Michael acceptors), which are "soft" electrophiles requiring specific orientation, chloroacetamides are "harder" and more intrinsically reactive.

  • Acrylamides: Lower intrinsic reactivity; often require a catalytic residue to activate the warhead.

  • Chloroacetamides: Higher intrinsic reactivity; less dependent on protein environment, but significantly more prone to background hydrolysis.

Diagram 1: Competitive Reaction Pathways

The following diagram illustrates the fate of the N-chloroacetyl group in the presence of competing nucleophiles.

ReactionPathways Warhead N-Chloroacetyl (Active Warhead) Transition Transition State (Tetrahedral-like) Warhead->Transition Nucleophilic Attack Product_Target Cysteine Adduct (Desired) Transition->Product_Target Target Cysteine (RS-) Fastest Product_Hydrolysis Hydroxyacetamide (Inactive +18 Da) Transition->Product_Hydrolysis H2O / OH- (Base Catalyzed) Product_Buffer Buffer Adduct (e.g., Tris-Adduct) Transition->Product_Buffer Buffer Amine (e.g., Tris)

Caption: Kinetic competition between target engagement (green) and degradation pathways (red). Hydrolysis results in a characteristic mass shift (+OH, -Cl).

Part 2: Aqueous Stability Profile

pH Dependence (The Critical Factor)

The stability of N-chloroacetyl groups is governed by base-catalyzed hydrolysis .

  • Acidic (pH < 5): Highly stable. Protonation of the leaving group is not required, but the lack of

    
     minimizes hydrolysis.
    
  • Neutral (pH 7.0 - 7.4): Metastable. Half-lives (

    
    ) can range from hours to days  depending on the scaffold.
    
  • Basic (pH > 8.0): Rapid degradation. Hydroxide ions (

    
    ) act as potent nucleophiles.
    

Data Summary: Half-Life Estimates | pH Condition | Estimated


 (Typical Scaffold) | Dominant Mechanism | Recommendation |
| :--- | :--- | :--- | :--- |
| pH 4.0  | > 2 Weeks | Acid-mediated cleavage (slow) | Storage  |
| pH 7.4  | 12 - 48 Hours | Water attack (

) | Assay Window | | pH 8.5 | < 4 Hours | Base-catalyzed (

attack) | Avoid |

> Note: Electron-withdrawing groups (e.g., nitro, cyano) on the amide nitrogen will pull electron density, making the


-carbon MORE electrophilic and LESS stable.

Part 3: Buffer Selection & Incompatibilities

Selecting the wrong buffer is the most common cause of assay failure for chloroacetamide compounds.

The "Red Flag" List (Incompatible)
  • Thiols (DTT,

    
    -Mercaptoethanol): 
    
    • Reason: These are stronger nucleophiles than your target cysteine. They will quantitatively consume the warhead within seconds to minutes.

    • Result: False negatives (IC50 shift > 1000-fold).

  • Primary Amines (Tris, Glycine):

    • Reason: The free amine in Tris (

      
      ) is nucleophilic enough to displace the chloride over long incubations (>4 hours).
      
    • Result: Formation of Tris-adducts (detectable by MS).

  • Azide (

    
    ): 
    
    • Reason: Strong nucleophile often used as a preservative.

The "Green Light" List (Compatible)
  • HEPES / MOPS: Sterically hindered amines with lower nucleophilicity. Ideal for pH 7.0–7.5.

  • Phosphate (PBS): Non-nucleophilic. Excellent stability, though phosphate can catalyze some hydrolysis at very high concentrations (>100 mM).

  • TCEP (Tris(2-carboxyethyl)phosphine):

    • The Exception: Unlike DTT, TCEP is a phosphine, not a thiol. It reduces disulfides without reacting with the chloroacetamide warhead (kinetically very slow reaction).

    • Use Case: Maintaining reducing environments for enzymes.[1]

Diagram 2: Buffer Selection Decision Tree

Use this workflow to select the appropriate buffer system for your N-chloroacetyl compound.

BufferSelection Start Start: Buffer Selection Q1 Does the protein require a reducing agent? Start->Q1 UseTCEP Use TCEP (0.5 - 1 mM) (Avoid DTT/BME) Q1->UseTCEP Yes NoRed No Reducing Agent Q1->NoRed No Q2 Is the assay > 4 hours? AvoidTris AVOID Tris/Glycine Use HEPES, MOPS, or PBS Q2->AvoidTris Yes (Long incubation) SafeTris Tris Acceptable (If < 4 hours) Q2->SafeTris No (Short incubation) UseTCEP->Q2 NoRed->Q2

Caption: Decision logic for buffer components. TCEP is the only safe reducing agent for chloroacetamides.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol: Intrinsic Stability Assay (LC-MS)

Objective: Determine the


 of your specific compound in assay buffer.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Assay Buffer (e.g., PBS pH 7.4)

  • Internal Standard (non-reactive analog or stable drug like Warfarin)

  • LC-MS grade Acetonitrile + 0.1% Formic Acid

Step-by-Step Workflow:

  • Preparation: Dilute Compound Stock into Assay Buffer to a final concentration of 10

    
    M. (DMSO content < 1%).
    
  • Incubation: Place in a thermomixer at 37°C.

  • Sampling:

    • At

      
       hours.
      
    • Aliquot 50

      
      L.
      
  • Quenching (Critical):

    • Add 50

      
      L of Acetonitrile + 1% Formic Acid .
      
    • Why? The acid drops the pH to ~3, instantly freezing the hydrolysis reaction (see Section 2.1).

  • Analysis: Inject onto LC-MS. Monitor the Parent Ion

    
    .
    
  • Validation: Look for the appearance of the hydrolysis product:

    
    .
    
    • Mass Shift: Parent Mass

      
       Da (approximate, depends on isotope).
      
    • Exact Mass Shift:

      
       Da (loss of Cl, gain of OH).
      
Protocol: Thiol Reactivity Assessment ( )

Objective: Measure reactivity against a cysteine surrogate (Glutathione - GSH) to rank electrophilicity.

  • Mix: 10

    
    M Compound + 500 
    
    
    
    M GSH (50-fold excess) in PBS pH 7.4.
  • Monitor: Disappearance of parent peak over time.

  • Calculate: Pseudo-first-order rate constant (

    
    ).
    
  • Interpretation:

    • 
       min: Highly reactive (Risk of off-target toxicity).
      
    • 
       hours: Low reactivity (Potency issues).
      

Part 5: References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. Link

  • Ábrányi-Balogh, P., et al. (2018).[2] A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry. Link

  • Bio-Rad Laboratories. (n.d.). Reagent Compatibility Chart for Protein Assays. Bio-Rad Tech Support. Link

  • Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry. Link

Sources

Exploratory

N-Chloroacetyl-L-Aspartic Acid: Suicide Substrate Design and Kinetic Evaluation for Aspartoacylase

The following technical guide details the biochemical characterization, synthesis, and mechanistic evaluation of N-chloroacetyl-L-aspartic acid (Cl-NAA) as a suicide substrate (mechanism-based inactivator) and mechanisti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biochemical characterization, synthesis, and mechanistic evaluation of N-chloroacetyl-L-aspartic acid (Cl-NAA) as a suicide substrate (mechanism-based inactivator) and mechanistic probe for Aspartoacylase (ASPA) .

Executive Summary

Aspartoacylase (ASPA) (EC 3.5.1.[1][2][3][4][5]15) is a zinc-dependent amidohydrolase essential for the catabolism of N-acetyl-L-aspartate (NAA) in the vertebrate brain. Deficiency in ASPA activity leads to Canavan disease , a fatal leukodystrophy characterized by spongiform degeneration of white matter.[1][2][3][4][5][6][7]

N-chloroacetyl-L-aspartic acid (Cl-NAA) represents a strategic structural analogue of NAA. By replacing a hydrogen atom on the acetyl group with a chlorine atom, the molecule introduces an electrophilic center capable of alkylating active site nucleophiles. This guide explores the dual nature of Cl-NAA: its behavior as a rapid substrate (


) and its potential as a mechanism-based inactivator (suicide substrate) depending on the partition ratio between hydrolysis and alkylation.

Mechanistic Enzymology

The Suicide Substrate Concept

A suicide substrate (or mechanism-based inactivator) is a chemically unreactive compound that is converted into a highly reactive species by the target enzyme's catalytic machinery. For N-chloroacetyl-L-aspartate, the "warhead" is the


-chloroacetyl moiety.

The interaction follows a branched kinetic pathway:

  • Michaelis Complex Formation: Cl-NAA binds to the ASPA active site (

    
    ).
    
  • Catalytic Processing: The zinc-activated water molecule attacks the amide carbonyl.

  • Partitioning:

    • Path A (Turnover): The tetrahedral intermediate collapses, releasing L-aspartate and chloroacetate.

    • Path B (Inactivation): An active site nucleophile (e.g., a non-catalytic Histidine or Glutamate residue) attacks the methylene carbon of the chloroacetyl group via an

      
       mechanism, displacing the chloride ion and forming a covalent enzyme-inhibitor adduct.
      
Structural Biology of the Target

The ASPA active site contains a mononuclear zinc center coordinated by His21, His116, and Glu178 . The acetyl group of the natural substrate binds in a restricted hydrophobic pocket.

  • Steric Fit: The chloro group is larger than hydrogen but mimics the size of a methyl group (similar to the trifluoroacetyl analogue), allowing Cl-NAA to bind effectively.

  • Reactivity: The electron-withdrawing chlorine atom increases the electrophilicity of the amide carbonyl (facilitating hydrolysis) while simultaneously activating the

    
    -carbon for nucleophilic attack (facilitating inactivation).
    
Kinetic Parameters

Experimental data indicates that for wild-type human ASPA, Cl-NAA acts predominantly as a substrate with higher turnover than the natural substrate NAA in vitro.

ParameterN-Acetyl-L-Aspartate (NAA)N-Chloroacetyl-L-Aspartate (Cl-NAA)

(

)
~ 0.08~ 0.62

(

)
~ 500(Comparable to NAA)
Mechanism Pure HydrolysisHydrolysis >> Alkylation

Note: The high


 for Cl-NAA suggests a high partition ratio (

), meaning many turnover events occur before rare inactivation events, or that the enzyme efficiently protects its nucleophiles from the alkylating agent.

Chemical Synthesis of N-Chloroacetyl-L-Aspartic Acid

The synthesis utilizes Schotten-Baumann conditions to acylate L-aspartic acid while preventing racemization.

Reagents and Equipment
  • Precursors: L-Aspartic acid (CAS 56-84-8), Chloroacetyl chloride (CAS 79-04-9).

  • Solvents/Base: 4M NaOH, Diethyl ether or Ethyl acetate, 6M HCl.

  • Equipment: Ice bath, pH meter, Rotary evaporator.

Protocol
  • Dissolution: Dissolve 13.3 g (0.1 mol) of L-aspartic acid in 50 mL of 4M NaOH. Cool the solution to 0–5°C in an ice bath.

  • Acylation: Dropwise add 12.4 g (0.11 mol) of chloroacetyl chloride over 30 minutes.

  • pH Control: Simultaneously add 4M NaOH to maintain pH between 9.0 and 10.0. The reaction is exothermic; maintain temperature < 10°C to prevent hydrolysis of the chloroacetyl chloride.

  • Reaction Completion: Stir for 1 hour at 0°C, then allow to warm to room temperature for 1 hour.

  • Acidification: Adjust pH to 1.0–2.0 using 6M HCl.

  • Extraction: Extract the aqueous phase three times with 100 mL ethyl acetate.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize the residue from ethyl acetate/petroleum ether.
    
  • Characterization: Verify structure via

    
    -NMR (DMSO-
    
    
    
    ) and Mass Spectrometry (ESI-MS).

Experimental Protocols for Enzyme Characterization

Spectrophotometric Assay (Coupled Enzyme System)

Direct detection of Cl-NAA hydrolysis is difficult. A coupled assay using Aspartate Dehydrogenase or Glutamate Oxaloacetate Transaminase (GOT) is recommended.

Reagents:

  • Buffer: 50 mM HEPES, pH 7.4, 0.1 mM

    
    .
    
  • Coupling System:

    
    -Ketoglutarate, NADH, Malate Dehydrogenase (MDH), GOT.
    
  • Substrate: 1–10 mM N-chloroacetyl-L-aspartic acid.

Procedure:

  • Blank: Mix Buffer, NADH (0.2 mM),

    
    -KG (5 mM), MDH, and GOT in a quartz cuvette. Monitor 
    
    
    
    to ensure stability.
  • Initiation: Add ASPA enzyme (0.1–1

    
    ).
    
  • Substrate Addition: Add Cl-NAA to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to

    
    ) which is stoichiometric to the release of L-aspartate.
    
  • Calculation: Rate (

    
    ) = 
    
    
    
    .
Inactivation Assay (Determination of and )

To test for suicide inhibition, one must measure the time-dependent loss of activity.

  • Incubation: Incubate ASPA with varying concentrations of Cl-NAA (0, 0.5, 1, 2, 5 mM) at 37°C.

  • Aliquot Sampling: At defined time points (0, 5, 10, 20, 40 min), remove an aliquot.

  • Dilution: Dilute the aliquot 100-fold into an assay mixture containing a saturating concentration of the natural substrate (NAA, 5 mM). This "dilution jump" prevents the inhibitor from interfering with the measurement step.

  • Data Analysis: Plot

    
     vs. Time. The slope gives 
    
    
    
    . Plot
    
    
    vs.
    
    
    to determine
    
    
    (max inactivation rate) and
    
    
    (affinity).

Visualization of Pathways

Kinetic Mechanism (Graphviz)

The following diagram illustrates the branching pathway between productive turnover (hydrolysis) and mechanism-based inactivation (alkylation).

ASPA_Mechanism E Enzyme (ASPA) ES Michaelis Complex (E·Cl-NAA) E->ES Binding (Km) S Cl-NAA S->ES TI Tetrahedral Intermediate ES->TI Zn-H2O Attack P Products (Asp + Cl-Acetate) TI->P Path A: Hydrolysis (High kcat) EI Inactivated Enzyme (Covalent Adduct) TI->EI Path B: Alkylation (Suicide Inhibition) P->E Release

Caption: Kinetic branching of N-chloroacetyl-L-aspartate processing by ASPA. Path A (Hydrolysis) dominates over Path B (Inactivation).

Synthesis Workflow

Synthesis_Workflow Start L-Aspartic Acid (Solid) Step1 Dissolve in 4M NaOH (Ice Bath, 0°C) Start->Step1 Step2 Add Chloroacetyl Chloride (Dropwise, maintain pH 9-10) Step1->Step2 Step3 Acidify with 6M HCl (pH 1-2) Step2->Step3 Step4 Extract with Ethyl Acetate Step3->Step4 End N-Chloroacetyl-L-Aspartic Acid (Crystalline Solid) Step4->End

Caption: Schotten-Baumann synthesis route for N-chloroacetyl-L-aspartic acid.

Implications for Drug Development

While Cl-NAA acts primarily as a substrate in vitro, its study is critical for:

  • Active Site Mapping: The high turnover rate (

    
    ) compared to NAA highlights the plasticity of the ASPA active site and the role of electronic activation (Cl vs H) in the hydrolytic mechanism.
    
  • Inhibitor Design: The failure to potently inactivate ASPA suggests that the catalytic water is positioned perfectly to intercept the acyl-enzyme, or that nucleophiles are shielded. Future designs (e.g., epoxide or fluorophosphonate derivatives) must address this partition ratio.

  • Canavan Disease Models: As a rapid substrate, Cl-NAA could theoretically be used to rescue acetate deficiency in cell models, provided the chloroacetate byproduct toxicity is managed.

References

  • Mapping the degradation pathway of a disease-linked aspartoacylase variant. Source: PLOS Genetics (2021). Context: Reports kinetic parameters (

    
    ) for N-chloroacetyl-L-aspartate vs NAA.
    
    
  • Structure of aspartoacylase, the brain enzyme impaired in Canavan disease. Source: Nature Structural & Molecular Biology (2007). Context: Defines the crystal structure and active site residues (His21, Glu178) relevant for alkylation targets.

  • Characterization of Human Aspartoacylase: the brain enzyme responsible for Canavan disease. Source: Biochemistry (2003). Context: Establishes baseline kinetic assays and substrate specificity profiles.

  • Synthesis of L-β-Chloroalanine Derivative from L-Aspartic Acid. Source: Kyoto University Repository (1972). Context: Provides foundational chemical methods for modifying aspartic acid side chains and amino groups.

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Solid-Phase Peptide Synthesis (SPPS) using N-Chloroacetyl Amino Acids

Focus: Thioether-Based Macrocyclization and N-Terminal Functionalization Abstract & Strategic Overview The incorporation of N-chloroacetyl (Cl-Ac) amino acids into solid-phase peptide synthesis (SPPS) is a pivotal strate...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Thioether-Based Macrocyclization and N-Terminal Functionalization

Abstract & Strategic Overview

The incorporation of N-chloroacetyl (Cl-Ac) amino acids into solid-phase peptide synthesis (SPPS) is a pivotal strategy for generating thioether-linked macrocyclic peptides . Unlike disulfide bridges, which are susceptible to reduction in cytosolic environments, thioether linkages provide metabolic stability and permanent conformational constraint. This stability is critical for developing peptide therapeutics that must penetrate cells or resist serum proteases.

This guide details the methodology for using N-chloroacetyl motifs to achieve head-to-side-chain cyclization . While pre-functionalized N-chloroacetyl amino acids can be used, the industry standard involves the in situ generation of this motif at the N-terminus of a resin-bound peptide, followed by nucleophilic displacement by a downstream Cysteine residue.[1]

Key Applications
  • Peptide Stapling: Stabilizing

    
    -helical secondary structures.
    
  • RaPID System: Generating vast libraries of macrocyclic peptides for mRNA display.[2]

  • Fragment Coupling: Creating electrophilic handles for ligation with thiol-bearing payloads.

Mechanism of Action

The core chemistry relies on an intramolecular Nucleophilic Substitution (


) .
  • Electrophile Formation: The N-terminus is capped with a chloroacetyl group (

    
    ).
    
  • Nucleophile Activation: A downstream Cysteine thiol (

    
    ) is deprotonated by a base to form a thiolate anion (
    
    
    
    ).
  • Cyclization: The thiolate attacks the methylene carbon of the chloroacetyl group, displacing the chloride ion and forming a stable thioether bond (

    
    ).
    
Mechanistic Pathway (DOT Visualization)

ThioetherCyclization Linear Linear Peptide (Resin-Bound) Deprotection Fmoc Removal (Piperidine) Linear->Deprotection Capping N-Chloroacetylation (Cl-AcOH + DIC) Deprotection->Capping N-Terminus Exposed Base Base Treatment (DIPEA/Buffer) Capping->Base Electrophile Ready Thiolate Thiolate Anion Formation (-S⁻) Base->Thiolate pH > 8.0 Cyclization SN2 Attack (Ring Closure) Thiolate->Cyclization Intramolecular Product Cyclic Thioether Peptide Cyclization->Product Stable Bond

Figure 1: Step-wise mechanism from linear assembly to thioether macrocyclization.

Experimental Protocols

Phase A: Strategic Planning & Resin Selection

Resin Choice:

  • Rink Amide Resin: Ideal for C-terminal amides.[3] Stable to basic cyclization conditions.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: Recommended if the peptide must be cleaved before cyclization (solution-phase strategy) or if a C-terminal acid is required.

Protecting Group Strategy:

  • Cysteine Protection: Use Trt (Trityl) or Mmt (Methoxytrityl) .[4][5] These are removed with TFA.

    • Note: For On-Resin Cyclization , you must use a Cysteine protecting group that can be removed orthogonally (e.g., Mmt removed by dilute TFA/DCM) while keeping the peptide on the resin, OR perform the cyclization after global deprotection in solution. The protocol below focuses on the robust Solution-Phase Cyclization (post-cleavage) which avoids resin-site steric hindrance, a common issue in on-resin macrocyclization.

Phase B: Synthesis of the Linear Precursor

Reagents:

  • Fmoc-Amino Acids (Standard)

  • Chloroacetic Acid (Cl-AcOH) (The "N-chloroacetyl amino acid" generator)

  • Coupling Agents: DIC (Diisopropylcarbodiimide) and Oxyma Pure.

  • Solvent: DMF (Dimethylformamide).

Protocol:

  • Chain Assembly: Synthesize the peptide sequence using standard Fmoc SPPS cycles. Ensure the Cysteine is placed at the desired position for ring sizing (

    
     to 
    
    
    
    ,
    
    
    , etc.).
  • Final Fmoc Removal: Remove the N-terminal Fmoc group using 20% Piperidine in DMF.[3][6] Wash resin

    
     with DMF.[7]
    
  • N-Chloroacetylation (The Critical Step):

    • Preparation: Dissolve Chloroacetic Acid (10 eq) and DIC (10 eq) in minimal DMF. Allow to activate for 2-3 minutes.

    • Coupling: Add the mixture to the resin.[3][4][7] Shake at Room Temperature (RT) for 30–60 minutes .

    • Why this method? Using the acid anhydride or DIC activation prevents the risk of double-acylation common with highly reactive acid chlorides.

    • Verification: Perform a Kaiser Test. It should be negative (colorless), indicating the amine is capped.

  • Cleavage:

    • Wash resin with DCM. Dry under Nitrogen.[3]

    • Treat with Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Precipitation: Precipitate in cold diethyl ether, centrifuge, and dry the pellet.

Phase C: Macrocyclization (Solution Phase)

This method is preferred for high-yield cyclization as it utilizes "pseudo-dilution" to favor intramolecular reaction over intermolecular dimerization.

Reagents:

  • Buffer: 100 mM Ammonium Bicarbonate (pH 8.0–8.5) OR Tris-HCl.

  • Solvent: 50% Acetonitrile/Water (to ensure solubility).

Protocol:

  • Dissolution: Dissolve the crude linear peptide (containing N-term Cl-Ac and free Cys thiol) in 1:1 Water/Acetonitrile.

  • Dilution: Adjust concentration to < 1 mg/mL (ideally 0.1–0.5 mM). High dilution is mandatory to prevent dimerization.

  • pH Adjustment: Slowly add dilute ammonia or DIPEA to adjust pH to 8.0–8.5 .

    • Monitoring: The reaction is fast (15–60 mins). Monitor by HPLC/LC-MS.

    • Mass Shift: The mass does not change significantly (loss of HCl is balanced by ring formation), but the retention time on HPLC will shift (usually to a more hydrophobic region due to ring constraint).

    • Correction: Actually, the mass decreases by the mass of HCl (36.46 Da) relative to the linear pre-cyclized state?

    • Clarification:

      • Linear (Protected):

        
        
        
      • N-Capped:

        
        
        
      • Cyclized:

        
         + 
        
        
        
      • Mass Observation: The observed mass of the linear precursor (with Cl) vs the cyclic product (without Cl) shows a loss of HCl (36 Da) .

  • Quenching: Acidify with TFA to pH < 3.

  • Purification: RP-HPLC.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dimerization Concentration too high during cyclization.Dilute reaction to < 0.1 mM. Add dropwise to the buffer.
Methionine Oxidation Chloroacetyl group reacts with Met thioether.Avoid Met if possible, or use Norleucine (Nle) as a surrogate. Keep pH strictly < 9.
Incomplete Capping Steric hindrance at N-terminus.Double couple Chloroacetic acid. Use microwave heating (50°C, 10 min).
Hydrolysis of Cl pH too high (> 10) or reaction too long.Maintain pH 8.0–8.5. Quench immediately upon completion.
Iodine Color During cleavage?Do NOT use Iodine for oxidation; this is not a disulfide bond.

Workflow Visualization

Workflow cluster_SPPS Solid Phase Synthesis cluster_Cleavage Cleavage & Workup cluster_Cyclization Macrocyclization Step1 Fmoc-SPPS Chain Assembly Step2 N-Terminal Deprotection Step1->Step2 Step3 Couple Chloroacetic Acid (DIC/Oxyma) Step2->Step3 Step4 TFA Cleavage (Global Deprotection) Step3->Step4 Step5 Ether Precipitation Step4->Step5 Step6 Dissolve in pH 8.5 Buffer (High Dilution) Step5->Step6 Step7 Monitor LC-MS (Loss of HCl: -36 Da) Step6->Step7 Step8 Purify (RP-HPLC) Step7->Step8

Figure 2: End-to-end workflow for peptide macrocyclization via N-chloroacetyl amino acids.

References

  • Suga, H., et al. (2012). "Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation."[8][9] Organic & Biomolecular Chemistry. Available at: [Link]

  • Frost, J. R., et al. (2016). "Macrocyclic Peptides as Allosteric Inhibitors of Nicotinamide N-Methyltransferase (NNMT)." RSC Chemical Biology. Available at: [Link]

  • White, P. D., & Chan, W. C. (2000).[10] Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[10] (Foundational SPPS reference).

  • Katoh, T., & Suga, H. (2018). "Ribosomal Synthesis of Backbone-Cyclic Peptides." Methods in Molecular Biology.

Sources

Application

conjugation of N-chloroacetyl-L-aspartic acid to cysteine-containing proteins

Application Notes & Protocols Topic: Site-Specific Conjugation of N-chloroacetyl-L-aspartic acid to Cysteine-Containing Proteins Audience: Researchers, scientists, and drug development professionals. Abstract This docume...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Site-Specific Conjugation of N-chloroacetyl-L-aspartic acid to Cysteine-Containing Proteins

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide for the covalent conjugation of N-chloroacetyl-L-aspartic acid to cysteine residues in proteins. Cysteine's unique nucleophilic thiol side chain makes it an ideal target for selective chemical modification.[1] The chloroacetyl group is a highly effective electrophile that reacts specifically with cysteine thiols under controlled pH conditions to form a stable thioether bond.[2] This guide elucidates the underlying chemical principles, provides detailed step-by-step protocols for conjugation and characterization, and offers expert insights into experimental design and troubleshooting. By following these protocols, researchers can reliably introduce an aspartic acid moiety onto a protein backbone, enabling applications ranging from altering a protein's isoelectric point to providing a handle for further derivatization in therapeutic and diagnostic development.

Principle of the Method: The Chemistry of Cysteine Alkylation

The conjugation of N-chloroacetyl-L-aspartic acid to a protein's cysteine residue is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction. The process is highly efficient and selective when key reaction parameters are carefully controlled.

The Mechanism: The core of the reaction involves the nucleophilic thiol group (-SH) of a cysteine residue attacking the electrophilic carbon atom of the chloroacetyl moiety. For the reaction to proceed efficiently, the thiol group must be in its deprotonated, thiolate anion form (-S⁻), which is a significantly stronger nucleophile. This is achieved by maintaining a slightly alkaline reaction pH. The thiolate attacks the carbon bearing the chlorine atom, displacing the chloride leaving group and forming a highly stable thioether linkage.[2][3]

Selectivity: The remarkable selectivity for cysteine residues stems from the pKa of its thiol group, which is typically around 8.3. By performing the reaction at a pH between 7.5 and 8.0, a significant population of cysteine residues will be deprotonated to the reactive thiolate form. While other nucleophilic residues exist in proteins (e.g., the ε-amino group of lysine, with a pKa of ~10.5), they remain largely protonated and thus non-nucleophilic at this pH, minimizing side reactions.[4][5] Using amine-free buffers, such as phosphate or HEPES, is critical to prevent the buffer itself from competing as a nucleophile.[6]

Mechanism cluster_0 Reaction Mechanism Protein_Cys Protein-Cys-S⁻ (Nucleophilic Thiolate) Transition [Protein-Cys-S---CH₂(Cl)---CO-Asp]⁻ (SN2 Transition State) Protein_Cys->Transition Nucleophilic Attack Reagent Cl-CH₂-CO-Asp (N-chloroacetyl-L-aspartic acid) Reagent->Transition Product Protein-Cys-S-CH₂-CO-Asp (Stable Thioether Conjugate) Transition->Product Chloride Cl⁻ (Leaving Group) Transition->Chloride

Caption: SN2 reaction mechanism for cysteine alkylation.

Experimental Workflow Overview

The successful conjugation and validation of the final product follow a systematic workflow. Each stage is designed to ensure efficiency, purity, and confirmation of the desired modification.

Workflow ProteinPrep 1. Protein Preparation (Buffer exchange, Reduction if needed) Conjugation 3. Conjugation Reaction (Incubate protein and reagent) ProteinPrep->Conjugation ReagentPrep 2. Reagent Preparation (Dissolve N-chloroacetyl-L-aspartic acid) ReagentPrep->Conjugation Quench 4. Quenching (Add excess L-cysteine or Glycine) Conjugation->Quench Purify 5. Purification (Size Exclusion Chromatography / Dialysis) Quench->Purify Characterize 6. Characterization (Mass Spectrometry, SDS-PAGE, Ellman's Assay) Purify->Characterize

Caption: Standard experimental workflow for protein conjugation.

Materials and Reagents

  • Cysteine-containing protein: Purified to >95% homogeneity.

  • N-chloroacetyl-L-aspartic acid: (MW: 211.59 g/mol )

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.8. Note: Avoid amine-containing buffers like Tris or Glycine during the reaction.

  • Reagent Solvent: Anhydrous Dimethyl sulfoxide (DMSO).

  • Quenching Solution: 1 M L-cysteine or 1 M Glycine in water.

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes (e.g., 10 kDa MWCO).

  • Reducing Agent (if necessary): 1 M Dithiothreitol (DTT) in water.

  • Ellman's Reagent (DTNB): For quantifying free thiols.

  • Mass Spectrometry Grade Reagents: Formic acid, acetonitrile.

Detailed Experimental Protocols

Protocol 1: Protein Preparation
  • Expertise Note: The starting state of your protein's cysteine residues is paramount. If the target cysteines are involved in disulfide bonds, they must first be reduced to make them available for conjugation.

  • Buffer Exchange: Dissolve or exchange the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL. This removes any interfering buffer components from the purification process.

  • (Optional) Reduction of Disulfide Bonds: a. To the protein solution, add DTT to a final concentration of 10 mM (a 50-100 fold molar excess over protein disulfide bonds). b. Incubate for 1 hour at 37°C. c. Crucially , remove the DTT completely by passing the solution through a desalting column (e.g., G-25) pre-equilibrated with deoxygenated Reaction Buffer. Failure to remove the reducing agent will result in it scavenging the N-chloroacetyl reagent.

  • Determine the protein concentration using a standard method (e.g., A280 or BCA assay).

Protocol 2: Conjugation Reaction
  • Trustworthiness Note: This protocol establishes a baseline. The optimal molar excess of the chloroacetyl reagent and reaction time should be determined empirically for each specific protein to balance high conjugation efficiency with the risk of off-target modification.

  • Prepare Reagent Stock: Just before use, dissolve N-chloroacetyl-L-aspartic acid in DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Initiate Reaction: Add the N-chloroacetyl-L-aspartic acid stock solution to the stirring protein solution to achieve a final 20-fold molar excess of the reagent over the protein.

    • Example Calculation: For 1 mL of a 5 mg/mL solution of a 50 kDa protein (0.1 µmol), you would add 20 µL of a 100 mM reagent stock to get a 20-fold excess.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM (e.g., add 50 µL of 1 M L-cysteine to a 1 mL reaction). This will consume any unreacted chloroacetyl reagent.[6] Incubate for an additional 30 minutes.

Protocol 3: Purification and Characterization
  • Authoritative Grounding: Characterization is a non-negotiable step to validate the outcome. Mass spectrometry provides direct evidence of covalent modification, while functional assays confirm the consumption of the target residue.[3][6]

  • Purification: Purify the protein conjugate from excess reagent and quenching agent using either a desalting column (for rapid buffer exchange) or extensive dialysis against a suitable storage buffer (e.g., PBS pH 7.4).

  • SDS-PAGE Analysis: Analyze the purified conjugate on an SDS-PAGE gel alongside the unmodified protein. While the mass change is small, this step is crucial for assessing purity and checking for aggregation or degradation.

  • Mass Spectrometry (MS): a. Desalt a small aliquot of the conjugate. b. Analyze via ESI-MS or MALDI-TOF to determine the final mass. The expected mass increase per conjugation event is 153.03 Da (the mass of the added acetyl-aspartic acid moiety, C₅H₅NO₄). c. Deconvolution of the ESI-MS spectrum will show a population of species corresponding to unmodified, singly modified, doubly modified, etc., allowing for calculation of the average drug-to-antibody ratio (DAR) or modification level.

  • (Optional) Free Thiol Quantification: Use Ellman's reagent to measure the concentration of free thiols in the starting protein and the final conjugate. A decrease in free thiols corresponds to the degree of successful conjugation.[5]

Data and Troubleshooting

ParameterRecommended Starting ConditionRationale
pH 7.5 - 8.0Optimizes cysteine thiolate formation for nucleophilic attack while minimizing reactivity of other residues like lysine.[4][5]
Molar Excess (Reagent:Protein) 10:1 to 50:1Drives the reaction towards completion. Must be optimized to maximize efficiency without causing protein precipitation or aggregation.
Temperature Room Temperature (20-25°C)Sufficient for the reaction to proceed at a reasonable rate. Higher temperatures may increase off-target reactions.[7]
Reaction Time 1 - 3 hoursTypically sufficient for completion. Progress can be monitored by taking time points for MS analysis.[2][6]
Buffer System Phosphate or HEPES-basedAvoids primary or secondary amines (e.g., Tris, glycine) that can compete with the cysteine thiol as nucleophiles.[6]

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Low Conjugation Efficiency Incomplete reduction of disulfide bonds. Inactive/hydrolyzed reagent. Insufficient molar excess or reaction time.Ensure complete removal of reducing agent post-reduction. Prepare fresh reagent stock solution in anhydrous DMSO. Increase molar excess and/or reaction time.
Protein Precipitation High concentration of organic solvent (DMSO). High molar excess of reagent. Change in protein pI leading to insolubility.Keep the final DMSO concentration below 10% (v/v). Perform a titration to find the maximum tolerated molar excess. Screen different buffer pH values.
Off-Target Modification Reaction pH is too high (>8.5). Extended reaction time.Lower the reaction pH to 7.5-8.0. Optimize the reaction time by monitoring progress with MS to stop the reaction upon completion.
No Mass Shift in MS Reaction failed. Target protein has no accessible cysteine residues.Verify reagent activity on a model compound (e.g., free L-cysteine). Confirm the presence and accessibility of cysteines via protein sequence/structure.

References

  • Gauthier, M. A., & Klok, H. A. (2008). Peptide/protein-polymer conjugates: synthetic strategies and design concepts.
  • Suttapitugsakul, S., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 14(11), 2150-2162.
  • Stirnberg, M., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Chemistry Central Journal, 6(1), 55.
  • MDPI. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. [Link]

  • Google Patents.
  • Chen, Y. H. (2022).
  • ResearchGate. Ribosomal incorporation of N -chlor oacetyl-L -pr oline and N.... [Link]

  • ResearchGate. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. [Link]

  • Kang, M. S., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Chemical Science, 12(40), 13613-13647.
  • MDPI. Technologies for the Synthesis of mRNA-Encoding Libraries and Discovery of Bioactive Natural Product-Inspired Non-Traditional Macrocyclic Peptides. [Link]

  • RSC Publishing. Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). [Link]

  • Rosen, C. B., & Francis, M. B. (2017). Targeting the N terminus for site-selective protein modification.
  • UCL Discovery. Novel approaches for cysteine bioconjugation. [Link]

  • PMC. Spontaneous cross-linking of proteins at aspartate and asparagine residues is mediated via a succinimide intermediate. [Link]

  • PMC. Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion. [Link]

  • ScienceDirect. Recent developments in bioconjugation: From strategies to design and clinical applications. [Link]

  • Creative Biolabs. Cysteine based Conjugation Strategy. [Link]

  • DR-NTU, Nanyang Technological University. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibo. [Link]

  • Wiley Online Library. Development of Multivalent Conjugates with a Single Non‐Canonical Amino Acid. [Link]

  • Open Exploration Publishing. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. [Link]

  • Royal Society of Chemistry. Amino acid and peptide bioconjugates. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Displacement of the N-Chloroacetyl Group by Thiols for Bioconjugation and Synthesis

Abstract The N-chloroacetyl group is a robust and versatile electrophilic moiety widely employed in medicinal chemistry and chemical biology. Its reaction with nucleophilic thiols via an SN2 displacement mechanism provid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-chloroacetyl group is a robust and versatile electrophilic moiety widely employed in medicinal chemistry and chemical biology. Its reaction with nucleophilic thiols via an SN2 displacement mechanism provides a stable and predictable thioether linkage, a cornerstone of modern bioconjugation, peptide cyclization, and drug discovery.[1][2] This guide offers an in-depth exploration of the reaction conditions governing the displacement of the N-chloroacetyl group by thiols. We will dissect the reaction mechanism, analyze critical experimental parameters, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices is emphasized to empower users to optimize this powerful reaction for their specific applications.

Foundational Principles: Mechanism and Kinetics

The conjugation of a thiol to an N-chloroacetyl group proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism.[3] Understanding this foundation is critical for rational optimization of reaction conditions.

1.1 The Nucleophile: The Primacy of the Thiolate Anion

The true reactive species is not the protonated thiol (R-SH) but its conjugate base, the highly nucleophilic thiolate anion (R-S⁻).[4][5] The concentration of this anion is directly dependent on the pH of the reaction medium and the pKₐ of the thiol group (for cysteine, the side-chain pKₐ is approximately 8.3-8.6). Consequently, the reaction rate is exquisitely sensitive to pH.[4]

1.2 The Electrophile and Leaving Group

The N-chloroacetyl group provides the electrophilic center at the α-carbon. The adjacent carbonyl group withdraws electron density, making this carbon susceptible to nucleophilic attack. The chloride ion is a competent leaving group, facilitating the irreversible formation of a stable thioether bond.

1.3 Reaction Kinetics

The reaction follows second-order kinetics, with the rate being proportional to the concentrations of both the N-chloroacetyl compound and the thiolate anion. Kinetic studies of analogous systems have characterized the transition state as being relatively early with respect to both nucleophilic attack and leaving group departure, consistent with a concerted SN2 pathway.[3]

Bioconjugation_Workflow A 1. Protein Preparation Buffer exchange into reaction buffer (e.g., PBS, pH 8.0). Degas buffer. B 2. Disulfide Reduction (Optional) Add TCEP (2-5x molar excess over protein). Incubate 30-60 min at RT. A->B If protein has disulfides C 3. Reagent Preparation Dissolve N-chloroacetyl reagent in DMSO or DMF to create a concentrated stock (e.g., 10-100 mM). D 4. Conjugation Reaction Add chloroacetyl stock to protein solution (10-20x molar excess). Incubate 2-4 hours at RT with gentle mixing. B->D C->D Add reagent to protein E 5. Quenching (Optional) Add a small molecule thiol (e.g., L-cysteine or β-mercaptoethanol) to consume excess reagent. D->E F 6. Purification Remove excess reagent and byproducts via dialysis, desalting column (e.g., G-25), or SEC. E->F G 7. Analysis Characterize conjugate by Mass Spec (MALDI/ESI), SDS-PAGE, and HPLC. F->G

Figure 2: General workflow for protein conjugation with an N-chloroacetyl reagent.

Step-by-Step Methodology:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.0). Thoroughly degas the buffer to prevent thiol oxidation.

  • Reduction (if necessary): If the protein contains disulfide bonds that must be reduced to generate free thiols, add TCEP from a fresh stock solution to a final concentration of 2-5 molar equivalents relative to the protein. Incubate at room temperature for 30-60 minutes.

  • Reagent Preparation: Prepare a 10-100 mM stock solution of the N-chloroacetyl reagent in a minimal amount of anhydrous DMF or DMSO.

  • Conjugation: While gently stirring the protein solution, add the N-chloroacetyl reagent stock solution to achieve a final 10- to 20-fold molar excess over the number of available thiol sites.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light if the reagent is light-sensitive.

  • Quenching: (Optional) To stop the reaction, add a small molecule thiol like L-cysteine to a final concentration of ~50 mM to scavenge any unreacted chloroacetyl groups.

  • Purification: Remove unreacted small molecules and byproducts by size-exclusion chromatography (SEC), dialysis, or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm successful conjugation and purity using mass spectrometry (to confirm mass addition) and SDS-PAGE (to check for aggregation/degradation). Quantify the degree of labeling using HPLC or UV-Vis spectroscopy if the label is a chromophore.

4.2 Protocol 2: Thiol-alkylation in Organic Synthesis

This protocol describes the reaction between an N-chloroacetylated compound and a thiol in an organic solvent.

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the N-chloroacetyl compound (1.0 equivalent) in anhydrous DMF or ACN. [1][6]2. Addition of Thiol: Add the thiol-containing molecule (1.0-1.2 equivalents) to the solution.

  • Base Addition: Cool the mixture to 0°C in an ice bath. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 1.5-2.0 equivalents), dropwise to the solution. The base deprotonates the thiol to the reactive thiolate and neutralizes the HCl byproduct. [6]4. Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired thioether conjugate.

Trustworthiness: Troubleshooting and Expert Insights

  • Problem: Low Conjugation Yield.

    • Cause: Suboptimal pH. The pH may be too low, resulting in an insufficient concentration of the reactive thiolate.

    • Solution: Verify the pH of your buffer and consider increasing it in 0.2-0.5 unit increments (e.g., from 8.0 to 8.5). [7] * Cause: Thiol Oxidation. Free thiols can oxidize to form unreactive disulfide bonds, especially in the presence of oxygen.

    • Solution: Always use freshly prepared, degassed buffers. Including a chelating agent like EDTA (1-2 mM) can help by sequestering trace metal ions that catalyze oxidation.

    • Cause: Incomplete Reduction. The reducing agent may not have been sufficient to reduce all disulfide bonds.

    • Solution: Increase the molar excess of TCEP or the incubation time during the reduction step.

  • Expert Insight: Intramolecular Reactions. The N-chloroacetyl-thiol reaction is exceptionally efficient for intramolecular cyclization. Peptides synthesized with an N-terminal chloroacetyl group and a downstream cysteine residue will cyclize rapidly and spontaneously under basic conditions, often leading to near-quantitative yields. [2]This "proximity effect" makes it a favored strategy for creating cyclic peptides.

  • Expert Insight: Orthogonality. The reaction conditions for N-chloroacetyl-thiol coupling are orthogonal to many other bioconjugation reactions. For instance, it can be used in sequence with thiol-ene coupling (TEC), allowing for the regioselective dual functionalization of a scaffold. [6]Typically, the thiol-chloroacetyl coupling is performed first under basic conditions, followed by the radical-mediated thiol-ene reaction. [6]

Conclusion

The displacement of an N-chloroacetyl group by a thiol is a powerful and reliable method for forging stable thioether bonds. Its success is not a matter of chance but a direct result of understanding and controlling the underlying SN2 mechanism. By carefully manipulating pH, solvent, and stoichiometry, researchers can achieve high yields and excellent selectivity. This robustness makes it an indispensable tool in the development of antibody-drug conjugates, peptide-based therapeutics, and functionalized biomaterials.

References

  • Benchchem. Application Notes and Protocols: N-(2-chloroacetyl)-3-nitrobenzamide in Drug Discovery. [URL: https://www.benchchem.com/application-notes/10000000000000000000000000000000/N-(2-chloroacetyl)-3-nitrobenzamide-in-Drug-Discovery]
  • Royal Society of Chemistry. A kinetic study of thiol addition to N-phenylchloroacetamide. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob02081a]
  • National Institutes of Health. Orthogonal dual thiol–chloroacetyl and thiol–ene couplings for the sequential one-pot assembly of heteroglycoclusters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4119293/]
  • ChemicalBook. Chloroacetyl chloride: applications in synthesis and toxicology. [URL: https://www.chemicalbook.
  • Benchchem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. [URL: https://www.benchchem.
  • ECHEMI. N-chloroacetyl thiolation?. [URL: https://www.echemi.
  • SciSpace. A study of the kinetics of the reaction between thiol compounds and chloroacetamide. [URL: https://typeset.io/papers/a-study-of-the-kinetics-of-the-reaction-between-thiol-1ohw7j3q]
  • National Institutes of Health. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842065/]
  • ResearchGate. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. [URL: https://www.researchgate.
  • Benchchem. Technical Support Center: Impact of pH on Thiol-PEG2-Acid Reactions. [URL: https://www.benchchem.com/technical-support-center/impact-of-ph-on-thiol-peg2-acid-reactions]
  • PubMed. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. [URL: https://pubmed.ncbi.nlm.nih.gov/10639094/]
  • ResearchGate. Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. [URL: https://www.researchgate.
  • Vector Labs. Maleimide Reaction Chemistry. [URL: https://vectorlabs.com/pages/maleimide-reaction-chemistry]
  • Thermo Fisher Scientific. Thiol-Reactive Probe Labeling Protocol. [URL: https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/labeling-chemistry-protocols/thiol-reactive-probe-labeling-protocol.html]
  • BOC Sciences. Thiol-Based Conjugation Methods for ADC. [URL: https://bioconjugation.bocsci.
  • MDPI. Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. [URL: https://www.mdpi.com/1420-3049/24/22/4043]
  • PubMed. Adequate Reducing Conditions Enable Conjugation of Oxidized Peptides to Polymers by One-Pot Thiol Click Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/30350572/]

Sources

Application

Application Note: High-Efficiency Synthesis of N-Chloroacetyl-L-Aspartic Acid Active Esters

This Application Note is designed for researchers in medicinal chemistry and peptide synthesis. It details the rigorous preparation of N-chloroacetyl-L-aspartic acid active esters , specifically focusing on the regiosele...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and peptide synthesis. It details the rigorous preparation of N-chloroacetyl-L-aspartic acid active esters , specifically focusing on the regioselective synthesis required for high-precision bioconjugation and peptide capping.

Introduction & Strategic Utility

N-Chloroacetylated amino acids are critical building blocks in the development of Targeted Covalent Inhibitors (TCIs) and Peptide-Drug Conjugates (PDCs) . The chloroacetyl moiety acts as a "warhead," capable of forming irreversible thioether bonds with cysteine residues in target proteins.

When applied to L-Aspartic Acid , the synthesis presents a unique challenge: Regioselectivity . Aspartic acid contains two carboxyl groups (


 and 

).
  • Target: To use this molecule for peptide coupling (e.g., N-terminal capping), one must selectively activate the

    
    -carboxylic acid while protecting the 
    
    
    
    -carboxylic acid.
  • Risk: Attempting to activate the free diacid (N-Cl-Asp-OH) results in polymerization or the formation of bis-active esters (crosslinkers), leading to uncontrolled conjugation.

This guide details the synthesis of the


-NHS active ester  of N-chloroacetyl-L-aspartic acid, utilizing a 

-tert-butyl ester protection strategy to ensure single-site reactivity.

Synthetic Strategy & Mechanism

The synthesis proceeds in two distinct phases to ensure atom economy and purity:

  • N-Chloroacetylation: The amine of L-Aspartic acid

    
    -ester is acylated using Chloroacetyl Chloride (CAC) under Schotten-Baumann conditions. This biphasic system protects the product from hydrolysis while maintaining the amine's nucleophilicity.
    
  • Active Ester Formation: The resulting free

    
    -carboxylic acid is activated using N-Hydroxysuccinimide (NHS) and Dicyclohexylcarbodiimide (DCC) to form the isolable active ester.
    
Reaction Pathway Visualization

SyntheticPathway Start H-Asp(OtBu)-OH (Starting Material) Intermed N-Cl-Acetyl-Asp(OtBu)-OH (Intermediate) Start->Intermed Schotten-Baumann (0-5°C, pH 9-10) Reagent1 Chloroacetyl Chloride (CAC) + Base Reagent1->Intermed Product N-Cl-Acetyl-Asp(OtBu)-OSu (Active Ester) Intermed->Product Steglich Esterification (DCM/THF, 0°C) Reagent2 NHS + DCC (Activation) Reagent2->Product Target Peptide/Protein Coupling Product->Target Amide Bond Formation

Figure 1: Step-wise synthetic pathway from protected aspartic acid to the active NHS ester.

Detailed Experimental Protocols

Phase 1: N-Chloroacetylation (Schotten-Baumann Method)

Objective: Synthesize N-chloroacetyl-L-aspartic acid-


-tert-butyl ester.
Precursor:  H-Asp(OtBu)-OH (Commercial Reagent).

Reagents:

  • H-Asp(OtBu)-OH (10 mmol, 1.89 g)

  • Chloroacetyl Chloride (12 mmol, 1.35 g) [Toxic/Corrosive]

  • Dichloromethane (DCM)[1]

  • 1M NaOH and 1M HCl

  • Saturated NaHCO₃

Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of H-Asp(OtBu)-OH in 20 mL of 1M NaOH.

  • Biphasic Setup: Add 15 mL of DCM. Cool the biphasic mixture to 0–4°C in an ice bath.

    • Expert Insight: Low temperature is critical. Chloroacetyl chloride hydrolyzes rapidly in water at room temperature. Cooling suppresses this side reaction favoring aminolysis [1].

  • Acylation: Dilute Chloroacetyl chloride (12 mmol) in 5 mL dry DCM. Add this solution dropwise to the reaction flask over 20 minutes with vigorous stirring.

  • pH Maintenance: Simultaneously, monitor pH. Add additional 1M NaOH dropwise to maintain pH between 9.0 and 10.0 .

    • Caution: If pH > 11, the tert-butyl ester may hydrolyze. If pH < 8, the amine protonates and reactivity drops.[2]

  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Workup:

    • Separate the layers. Discard the organic layer (removes unreacted acid chloride).

    • Acidify the aqueous layer carefully to pH 2.0 using 1M HCl.

    • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Dry combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Expect a white solid/oil (Yield: 85-90%). Proceed to activation without extensive purification if purity >95% by TLC.

Phase 2: Active Ester Formation (NHS Activation)

Objective: Convert the free


-carboxyl to the N-hydroxysuccinimide (NHS) ester.

Reagents:

  • N-Cl-Acetyl-Asp(OtBu)-OH (Intermediate from Phase 1)

  • N-Hydroxysuccinimide (NHS) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Anhydrous THF or DCM

Protocol:

  • Setup: Dissolve the intermediate (approx. 9 mmol) and NHS (10 mmol) in 30 mL of anhydrous DCM or THF under nitrogen atmosphere.

  • Coupling: Cool the solution to 0°C. Add DCC (10 mmol) dissolved in a minimal amount of solvent dropwise.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will form almost immediately.

  • Incubation: Stir at 0°C for 1 hour, then at room temperature for 4–12 hours (overnight is standard).

  • Purification:

    • Filtration: Filter off the DCU precipitate using a sintered glass funnel. Wash the cake with a small amount of cold DCM.

    • Concentration: Evaporate the filtrate to a small volume (approx. 5 mL).

    • Precipitation: Add cold Isopropanol or Hexane to precipitate the product.

    • Recrystallization: If necessary, recrystallize from Isopropanol/Hexane to remove trace urea.

  • Storage: Store at -20°C under desiccant. The chloroacetyl group is stable, but the NHS ester is sensitive to moisture [2].

Quality Control & Characterization

Verify the integrity of the "Warhead" (Cl-CH₂-) and the "Trigger" (NHS ester).

AnalysisExpected ResultDiagnostic Signal
1H NMR Purity > 95%

4.1 ppm (s, 2H):
Characteristic singlet of Cl-CH₂-CO-.

2.8 ppm (s, 4H):
Singlet for NHS ring protons.

1.4 ppm (s, 9H):
tert-butyl group.
HPLC Single PeakRetention time shift vs. free acid (Active ester is more hydrophobic).
Melting Point Sharp rangeBroad range indicates DCU contamination or hydrolysis.
Silver Nitrate Test PositivePrecipitate of AgCl confirms presence of covalent chlorine (requires harsh conditions/boiling to release Cl, otherwise negative for ionic Cl).

Troubleshooting & Decision Matrix

Common failure modes involve hydrolysis or loss of the chloroacetyl group. Use the logic flow below to diagnose issues.

Troubleshooting Problem Low Yield or Impure Product Check1 Is the Cl-CH2 peak present in NMR? Problem->Check1 Check2 Is the NHS peak present? Check1->Check2 Yes Sol1 Hydrolysis of Cl-Acetyl. Reduce reaction temp. Check NaOH concentration. Check1->Sol1 No Sol2 Hydrolysis of Active Ester. Ensure anhydrous solvents. Store under Argon. Check2->Sol2 No Sol3 Regioselectivity Loss. Ensure Beta-protection (OtBu) is intact (check pH < 11). Check2->Sol3 Yes, but multiple spots

Figure 2: Troubleshooting logic for synthetic failures.

Critical Note on "Free Acid" Activation

If you attempt this protocol without the


-tert-butyl protection (using free L-Aspartic Acid), the DCC/NHS step will activate both carboxylic acids. This creates a bis-NHS ester, which acts as a protein crosslinker rather than a capping agent. Only proceed with free aspartic acid if your goal is to synthesize a bivalent linker.

References

  • Schotten, C., & Baumann, E. (1883).[3] Über die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry of biphasic acylation).

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 3: Zero-Length Crosslinkers. (Authoritative text on NHS ester stability and handling).
  • Bodanszky, M. (1993).[4] Principles of Peptide Synthesis. Springer-Verlag. (Standard reference for carbodiimide coupling mechanisms).

  • ResearchGate Protocol Archive. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides. (Modern adaptations of chloroacetylation).

  • Voynikov, Y., et al. (2014). Direct Linkage of Chloroacetamides of Amino Acids to Theophylline. (Specific protocols for N-chloroacetyl amino acid methyl esters).

Sources

Method

Application Note: High-Precision Affinity Labeling of Aspartate-Binding Enzymes with N-Chloroacetyl-L-Aspartic Acid

This Application Note is designed for researchers in enzymology and chemical biology. It details the synthesis, kinetic characterization, and structural validation of N-chloroacetyl-L-aspartic acid (Cl-Ac-Asp) as an acti...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in enzymology and chemical biology. It details the synthesis, kinetic characterization, and structural validation of N-chloroacetyl-L-aspartic acid (Cl-Ac-Asp) as an active-site-directed irreversible inhibitor (affinity label) for aspartate-utilizing enzymes.

Executive Summary

Affinity labeling is a powerful strategy for mapping enzyme active sites and developing targeted covalent inhibitors (TCIs). N-chloroacetyl-L-aspartic acid (Cl-Ac-Asp) serves as a structural analog of L-aspartate, N-acetyl-L-aspartate (NAA), and N-carbamoyl-L-aspartate. Unlike reversible inhibitors, Cl-Ac-Asp contains a "warhead"—the electrophilic chloroacetyl group—that reacts with nucleophilic residues (Cysteine thiol or Histidine imidazole) within the active site after specific binding.

This guide provides a rigorous protocol for synthesizing Cl-Ac-Asp, determining its kinetic parameters (


 and 

) using the Kitz-Wilson method, and validating active-site specificity through substrate protection assays.

Mechanism of Action

The efficacy of Cl-Ac-Asp relies on a two-step mechanism: Recognition and Alkylation .

  • Recognition (

    
    ):  The L-aspartic acid moiety drives reversible, high-affinity binding to the enzyme's active site (
    
    
    
    ).
  • Alkylation (

    
    ):  The chloroacetyl group is positioned in proximity to a catalytic nucleophile. A proximity-induced 
    
    
    
    reaction occurs, forming a covalent bond and irreversibly inactivating the enzyme (
    
    
    ).
Pathway Diagram: Mechanism of Inactivation

AffinityLabeling Enzyme Free Enzyme (Active Site Nucleophile) Complex Michaelis Complex (Reversible E·I) Enzyme->Complex Binding (k1) Inhibitor Cl-Ac-Asp (Inhibitor) Inhibitor->Complex Complex->Enzyme Dissociation (k-1) Inactivated Covalently Modified Enzyme (E-I) Complex->Inactivated Alkylation (kinact) Rate-limiting step Product Alkylation Product (Irreversible)

Figure 1: Kinetic scheme of affinity labeling. The inhibitor first binds reversibly (


) and then reacts irreversibly (

).

Target Applications

This reagent is suitable for:

  • Aspartate Aminotransferase (AspAT): Mapping the active site lysine or cysteine residues.

  • Aspartate Transcarbamoylase (ATCase): Proving active site location on the catalytic subunit (distinct from the regulatory subunit).[1]

  • Asparaginyl-tRNA Synthetase: Identifying the aspartate binding pocket.

Critical Note on Specificity: Cl-Ac-Asp is a substrate for Aspartoacylase (ASPA) , which hydrolyzes the amide bond rather than being alkylated [1]. Therefore, ASPA should be used as a negative control for covalent labeling studies.

Protocol 1: Synthesis of N-Chloroacetyl-L-Aspartic Acid

Objective: To produce high-purity Cl-Ac-Asp free of unreacted chloroacetyl chloride.

Materials
  • L-Aspartic acid (Sigma-Aldrich, >99%)

  • Chloroacetyl chloride (Caution: Lachrymator, Corrosive)

  • 4M NaOH and 6M HCl

  • Diethyl ether and Ethyl acetate

  • pH meter

Procedure
  • Dissolution: Dissolve 13.3 g (0.1 mol) of L-aspartic acid in 50 mL of 4M NaOH. Cool the solution to 0–4°C in an ice bath.

  • Acylation: Simultaneously add 12 mL (0.15 mol) of chloroacetyl chloride and 4M NaOH dropwise over 45 minutes.

    • Critical Control: Maintain pH between 10.0 and 11.0. If pH drops below 9, the reaction yield decreases due to competing hydrolysis of the acid chloride.

    • Temperature: Keep below 5°C to prevent hydrolysis of the chloroacetyl group.

  • Acidification: Stir for an additional 1 hour at 0°C. Acidify carefully to pH 2.0 using 6M HCl.

  • Extraction: Extract the aqueous phase three times with 100 mL ethyl acetate.

  • Crystallization: Dry the organic layer over anhydrous

    
    , filter, and concentrate under vacuum. Recrystallize the residue from ethyl acetate/petroleum ether.
    
  • QC Check: Verify purity by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) and Mass Spectrometry (Expected [M-H]-: 208.02).

Protocol 2: Kinetic Characterization (Kitz-Wilson Method)

Objective: To determine the dissociation constant (


) and the inactivation rate constant (

).
Experimental Design

This assay uses a "discontinuous" method: Enzyme and inhibitor are incubated, and aliquots are removed at time intervals to measure remaining activity.

Workflow Diagram

KitzWilson Prep Preparation: Enzyme + Cl-Ac-Asp (Var. Conc.) Incubate Incubation (pH 7.0, 25°C) Prep->Incubate Sample Sampling Remove aliquot at t = 0, 2, 5, 10, 20 min Incubate->Sample Time course Dilute Dilution (1:100 into substrate mix) Sample->Dilute Stops alkylation Assay Activity Assay Measure Vmax (Substrate >> Km) Dilute->Assay Plot Data Analysis ln(Activity) vs Time Assay->Plot

Figure 2: Experimental workflow for determining time-dependent inactivation.

Step-by-Step Procedure
  • Preparation: Prepare 5 tubes containing the enzyme (e.g., 1 µM AspAT) in incubation buffer (50 mM HEPES, pH 7.0).

  • Inhibitor Addition: Add Cl-Ac-Asp to each tube to achieve final concentrations of: 0 (Control), 0.5, 1.0, 2.0, and 5.0 mM.

    • Note: Ensure

      
       to maintain pseudo-first-order conditions.
      
  • Incubation: Incubate at 25°C.

  • Sampling: At

    
     minutes, remove a 10 µL aliquot.
    
  • Activity Measurement: Immediately dilute the aliquot 100-fold into a cuvette containing the assay mix (e.g., Aspartate +

    
    -Ketoglutarate + NADH + Malate Dehydrogenase for AspAT).
    
    • Why Dilute? Dilution lowers the concentration of Cl-Ac-Asp below its

      
      , stopping the binding/alkylation reaction, allowing measurement of remaining active enzyme.
      
  • Substrate Protection Control: Repeat the experiment with 5.0 mM Cl-Ac-Asp PLUS 50 mM L-Aspartate (natural substrate).

    • Result: If Cl-Ac-Asp is active-site directed, the presence of substrate should protect the enzyme, significantly reducing the rate of inactivation.

Data Analysis & Interpretation

Primary Plot: Pseudo-First-Order Rate Constants ( )

Plot the natural logarithm of the remaining activity (


) against incubation time (

) for each inhibitor concentration.
  • Expectation: Linear negative slopes.

  • Calculation: The slope of each line

    
    .
    
Secondary Plot: Kitz-Wilson (Double Reciprocal)

Plot


 (y-axis) versus 

(x-axis).[2]
  • Equation:

    
    
    
  • Y-intercept:

    
     (Inverse of the maximum inactivation rate).
    
  • X-intercept:

    
     (Negative inverse of the affinity constant).[2]
    
Summary Table: Kinetic Parameters
ParameterDefinitionSignificanceTarget Value (Ideal)

Dissociation ConstantMeasures affinity of the initial reversible binding.0.1 – 10 mM

Inactivation RateMeasures reactivity of the warhead once bound.0.01 – 0.5 min


Specificity ConstantEfficiency of the label.High values indicate potent, specific labeling.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Non-linear Primary Plot Inhibitor instability or depletion.Check pH stability of Cl-Ac-Asp. Ensure

.
No Saturation (Linear Secondary Plot)

is very high (weak binding).
The reaction follows simple bimolecular kinetics. Calculate second-order rate constant

.
No Protection by Substrate Non-specific alkylation.The inhibitor is labeling surface residues (cysteines) outside the active site. Reagent is not suitable as an affinity label.
Rapid Hydrolysis Enzyme is an acylase (e.g., ASPA).Verify if the enzyme produces free aspartate + chloroacetate. This confirms the reagent acts as a substrate, not an inhibitor [1].

References

  • Substrate Specificity of Aspartoacylase: Le Coq, J., et al. (2006). "Structural basis for the catalytic mechanism of aspartoacylase." Biochemistry, 45(18), 5878-5884. [Link]

  • Kitz-Wilson Kinetics: Kitz, R., & Wilson, I. B. (1962). "Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase." Journal of Biological Chemistry, 237(10), 3245-3249. [Link]

  • Synthesis of N-Haloacetyl Amino Acids: Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids, Vol. 2. John Wiley & Sons. (Standard reference for Schotten-Baumann procedures).
  • Affinity Labeling Principles: Colman, R. F. (1983). "Affinity labeling of purine nucleotide sites in proteins." Annual Review of Biochemistry, 52, 67-91. [Link]

Sources

Application

Precision-Targeting: Synthesis and Application of Chloroacetamide-Modified Aspartic Acid Inhibitors

Executive Summary & Strategic Rationale Targeted Covalent Inhibitors (TCIs) have experienced a renaissance in drug discovery, transitioning from "risky" non-specific agents to precision tools. This Application Note detai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Targeted Covalent Inhibitors (TCIs) have experienced a renaissance in drug discovery, transitioning from "risky" non-specific agents to precision tools. This Application Note details the synthesis of aspartic acid-based chloroacetamide inhibitors .

In this architecture, the Aspartic Acid (Asp) scaffold serves as the "address," directing the molecule to enzymes with high affinity for acidic residues (e.g., Caspases, Cathepsins, or specific E3 ligases). The Chloroacetyl moiety acts as the "warhead," a moderately reactive electrophile that forms an irreversible covalent bond with a nucleophilic cysteine residue within the target's active site.

Why Chloroacetyl?

  • Tunable Reactivity: Unlike highly reactive acid chlorides or sulfonyl fluorides, chloroacetamides possess a "Goldilocks" reactivity—stable enough for cellular assays but reactive enough to trap the target cysteine upon binding (proximity-induced effect).

  • Synthetic Accessibility: The installation is a single-step

    
    -acylation.
    
  • Validation: Widely used in Activity-Based Protein Profiling (ABPP) and fragment-based drug discovery (FBDD).

Mechanism of Action

The efficacy of these inhibitors relies on a two-step mechanism: Recognition and Locking .

  • Non-Covalent Binding (

    
    ):  The Aspartic acid side chain (
    
    
    
    position) binds to the enzyme's specificity pocket (e.g., the
    
    
    pocket of Caspases).
  • Covalent Capture (

    
    ):  The active site cysteine thiolate attacks the 
    
    
    
    -carbon of the chloroacetyl group via an
    
    
    mechanism, displacing the chloride ion and forming a permanent thioether bond.
Visualization: Mechanism of Covalent Inhibition[1]

InhibitionMechanism Enzyme Enzyme Active Site (Cys-SH) Complex Michaelis Complex (Non-Covalent) Enzyme->Complex Binding (Ki) Inhibitor Asp-Based Inhibitor (R-NH-COCH2-Cl) Inhibitor->Complex Transition Transition State (SN2 Attack) Complex->Transition Proximity Effect Adduct Covalent Adduct (Enzyme-S-CH2-Inhibitor) Transition->Adduct Irreversible (kinact) Leaving Chloride Ion (Cl-) Transition->Leaving

Figure 1: Kinetic pathway of covalent inhibition.[1][2] The aspartic acid scaffold drives the initial binding equilibrium (


), positioning the chloroacetyl warhead for the irreversible 

step.

Experimental Protocol: Synthesis of -Chloroacetyl-L-Aspartic Acid Derivatives

This protocol describes the synthesis of a protected inhibitor precursor,


-chloroacetyl-L-aspartic acid 

-tert-butyl ester

-methyl ester
.
  • Note: Side-chain protection (

    
    -tert-butyl ester) is critical to prevent self-reactivity or polymerization during acylation.
    
Reagents & Materials[3][4][5][6][7][8][9][10][11]
  • Starting Material: L-Aspartic acid

    
    -tert-butyl ester 
    
    
    
    -methyl ester hydrochloride (
    
    
    ).
  • Electrophile: Chloroacetyl chloride (CAC).[3] Caution: Lachrymator, corrosive.[4]

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: 1M HCl, Saturated

    
    , Brine.
    
Step-by-Step Methodology
  • Preparation (

    
    C): 
    
    • Dissolve 1.0 mmol of

      
       in 10 mL of anhydrous DCM under an inert atmosphere (
      
      
      
      or Ar).
    • Add 2.2 mmol of

      
       dropwise. The solution should clarify as the free amine is liberated.
      
    • Cool the reaction vessel to

      
      C using an ice bath. Reason: Controlling temperature prevents bis-acylation.
      
  • Acylation (Dropwise Addition):

    • Dilute 1.1 mmol of Chloroacetyl chloride in 2 mL of DCM.

    • Add the CAC solution dropwise to the reaction mixture over 10 minutes.

    • Observation: White precipitate (

      
      ) will form immediately.
      
  • Reaction & Monitoring:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours.

    • TLC Monitoring: Use 50% EtOAc/Hexane. The product will be less polar than the starting amine. Stain with Ninhydrin (starting material turns red; product does not) or

      
       (product oxidizes).
      
  • Workup (Extraction):

    • Dilute with 20 mL DCM.

    • Wash sequentially with:

      • 10 mL 1M HCl (Removes unreacted amine/base).

      • 10 mL Sat.

        
          (Neutralizes acid traces).
        
      • 10 mL Brine (Dries organic layer).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Typically, the crude product is

      
       pure. If necessary, purify via flash column chromatography (Silica gel, Gradient 0 
      
      
      
      40% EtOAc in Hexanes).
Visualization: Synthesis Workflow

SynthesisProtocol Start Start: H-Asp(OtBu)-OMe HCl Solvent: DCM BaseStep Add Et3N (2.2 eq) Temp: 0°C Start->BaseStep Acylation Add Chloroacetyl Chloride (1.1 eq) Dropwise addition BaseStep->Acylation Reaction Stir at RT (2-3 hrs) Monitor via TLC Acylation->Reaction Workup Wash: 1M HCl -> NaHCO3 -> Brine Dry: Na2SO4 Reaction->Workup Product Final Product: N-Chloroacetyl-Asp(OtBu)-OMe Workup->Product

Figure 2: Synthetic workflow for the N-chloroacetylation of protected aspartic acid.

Optimization & Data Analysis

The choice of base and solvent significantly impacts yield and purity. The following data summarizes optimization runs for this specific transformation.

Table 1: Optimization of Reaction Conditions

EntryBase (Equiv)SolventTempTimeYield (%)Notes
1

(Aq.)
Water/DCMRT1 h65%Biphasic; Hydrolysis of CAC observed.
2PyridineDCM

C
4 h78%Difficult to remove pyridine trace.
3

(2.2)
DCM

C

RT
2 h 92% Optimal conditions.
4DIPEA (2.2)THF

C

RT
3 h88%Good alternative if solubility is an issue.
Critical Troubleshooting Guide
  • Problem: Low Yield / Hydrolysis of Ester.

    • Cause: Moisture in solvent or highly acidic workup.

    • Solution: Use anhydrous DCM; ensure rapid separation during HCl wash.

  • Problem: Polymerization / Multiple Spots.

    • Cause: Excess Chloroacetyl chloride or high temperature.

    • Solution: Strict

      
      C control; add CAC solution slowly.
      
  • Problem: Product instability.

    • Cause: Chloroacetamides can be sensitive to light or prolonged storage in nucleophilic solvents (MeOH).

    • Solution: Store dry at

      
      C.
      

References

  • Singh, J., et al. (2011). The resurgence of covalent drugs.[5][6] Nature Reviews Drug Discovery, 10, 307–317. Link

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534, 570–574. Link

  • BenchChem Application Note. (2025). N-Acylation with Chloroacetyl Chloride: Protocols. Link

Sources

Technical Notes & Optimization

Troubleshooting

preventing hydrolysis of N-chloroacetyl group during peptide cleavage

Current Status: Operational Topic: Preventing Hydrolysis & Side Reactions of N-Chloroacetyl Groups During Cleavage Audience: Senior Researchers & Process Chemists Introduction: The Stability Paradox The N-chloroacetyl (C...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Hydrolysis & Side Reactions of N-Chloroacetyl Groups During Cleavage Audience: Senior Researchers & Process Chemists

Introduction: The Stability Paradox

The N-chloroacetyl (Cl-Ac) group is a critical electrophile used for peptide macrocyclization (via thioether formation) or covalent inhibitor design. However, it presents a stability paradox during Solid Phase Peptide Synthesis (SPPS): It must be reactive enough to bind its target later, but stable enough to survive the harsh acidic conditions of resin cleavage.

The standard "universal" cleavage cocktails (e.g., Reagent K) contain thiols that will immediately destroy the Cl-Ac group. Furthermore, even in thiol-free cocktails, the presence of water—required for removing Pbf protecting groups—can drive hydrolysis (Cl


 OH), rendering the peptide inert.

This guide provides the protocols to navigate this narrow stability window.

Module 1: The Core Protocol (The "Safe Cocktail")

Direct Answer: Do NOT use Reagent K, Reagent B, or any cocktail containing Ethanedithiol (EDT), Dithiothreitol (DTT), or Thioanisole. These are nucleophiles that will displace the chloride.

The "Chloro-Safe" Standard Cocktail

For peptides containing Arginine (Pbf) or Tryptophan (Boc):

ComponentPercentage (v/v)Function
TFA (Trifluoroacetic Acid) 95% Cleavage & Global Deprotection
TIPS (Triisopropylsilane) 2.5% Scavenger (Non-nucleophilic toward Cl-Ac)
Water (Type I) 2.5% Scavenger (Required for Pbf removal)

Protocol Steps:

  • Pre-chill: Cool the cocktail to 0°C before adding to the resin.

  • Reaction: Add to dry resin. Allow to warm to Room Temperature (RT) naturally.

  • Time Limit:

    • With Arg(Pbf): Max 2.0 - 2.5 Hours.

    • Without Arg: 1.0 - 1.5 Hours.

  • Precipitation: Filter directly into cold diethyl ether (-20°C). Do not rotovap to dryness first (concentrating TFA/Water increases hydrolysis rate).

Critical Note on Arginine: If your sequence lacks Arginine (Pbf), you can reduce the water content to 0-1% to virtually eliminate hydrolysis risk. However, Pbf removal is extremely sluggish in anhydrous TFA.

Module 2: Troubleshooting Guide (Diagnostic Q&A)

Q1: My Mass Spec shows a peak at [M-36+17] (Net -19 Da). What happened?

  • Diagnosis: Hydrolysis. The Chlorine atom (35/37 Da) was displaced by a Hydroxyl group (17 Da) from water.

  • Root Cause:

    • Water concentration in TFA was too high (>5%).

    • Cleavage time was too long (>3 hours).

    • Exothermic reaction caused localized heating during cleavage.

  • Solution:

    • Reduce water to 2.5% strictly.

    • Limit cleavage time to 2 hours max.

    • Perform the first 30 mins of cleavage in an ice bath.

Q2: My Mass Spec shows a peak at [M+76] or [M+124].

  • Diagnosis: Scavenger Adduct (Thiolysis).

  • Root Cause: You likely used a standard scavenger cocktail containing EDT (+76 Da adduct) or Thioanisole (+124 Da adduct).

  • Solution: Discard the batch. You cannot reverse this thioether bond without destroying the peptide. Switch to the TIPS-based cocktail defined in Module 1.

Q3: I see a peak at [M+16]. Is this related to the Chloroacetyl group?

  • Diagnosis: Methionine Oxidation.

  • Root Cause: The "Chloro-Safe" cocktail lacks thiols (which usually protect Met). Without them, Met oxidizes to Met(O).

  • Solution:

    • Prevention:[1][2] Use Norleucine (Nle) instead of Methionine if biological activity permits.

    • Remediation:[1][3][4] Perform a post-cleavage reduction using

      
       / Dimethyl sulfide (DMS) in TFA, but this is risky for Cl-Ac.
      
    • Better Remediation: Accept the oxidation, purify the Met(O) peptide, and reduce it enzymatically or with mild chemical reduction steps after cyclization.

Module 3: Mechanism & Logic (The "Why")

The N-chloroacetyl group contains an


-halo carbonyl. The carbon adjacent to the carbonyl is electrophilic (

).
  • The Threat (Nucleophilic Substitution): In the presence of strong nucleophiles (like thiols used in Reagent K), an

    
     reaction occurs instantly.
    
  • The Water Dilemma: Water is a weak nucleophile, but in 95% TFA, it is protonated and less reactive. However, as the local concentration of TFA decreases (e.g., during evaporation) or if the reaction heats up, water attacks the

    
    -carbon, displacing the chloride.
    
  • The TIPS Solution: Triisopropylsilane (TIPS) is a bulky hydride source/radical scavenger. It effectively quenches the highly reactive trityl and t-butyl carbocations generated during deprotection but is sterically hindered and non-nucleophilic enough to leave the Chloroacetyl group alone.

Visualizing the Pathway

G Start Peptide-Resin (N-Cl-Ac) Decision Select Cleavage Cocktail Start->Decision ReagentK Reagent K (Contains EDT/Thioanisole) Decision->ReagentK Standard Protocol SafeCocktail Safe Cocktail (TFA / TIPS / H2O) Decision->SafeCocktail Recommended Thiolysis Thiolysis (SN2) Rapid Cl displacement ReagentK->Thiolysis Immediate Failure WaterCheck Water Content? SafeCocktail->WaterCheck HighWater High Water (>5%) or High Temp WaterCheck->HighWater LowWater Low Water (2.5%) Controlled Temp WaterCheck->LowWater Hydrolysis Hydrolysis (Cl -> OH conversion) HighWater->Hydrolysis Side Reaction Success Intact Cl-Ac Peptide Ready for Cyclization LowWater->Success Optimal Path

Caption: Figure 1. Reaction pathways determining the fate of the N-chloroacetyl group during cleavage. Green paths indicate the required protocol for stability.

Module 4: Scavenger Compatibility Matrix

Use this table to validate your current cocktail components.

ScavengerStatusReason
TIPS (Triisopropylsilane) SAFE Sterically bulky, non-nucleophilic to Cl-Ac.
TES (Triethylsilane) SAFE Similar to TIPS, slightly more reactive but generally safe.
Phenol SAFE Weak nucleophile, generally does not displace Cl.
Water CAUTION Safe at <3% v/v. Causes hydrolysis at higher conc.
EDT (Ethanedithiol) UNSAFE Strong nucleophile. Will form thioether adduct.
DODT (Dioxa-1,8-octanedithiol) UNSAFE Strong nucleophile.
Thioanisole UNSAFE Nucleophilic sulfur will react.
DMS (Dimethyl sulfide) RISKY Can form sulfonium salts; avoid if possible.
Module 5: Frequently Asked Questions (FAQs)

Q: Can I use 2-chlorotrityl chloride resin (2-CTC) to avoid this issue? A: Yes, this is an excellent strategy. 2-CTC resin allows cleavage of the protected peptide fragment using extremely mild acid (1% TFA in DCM). At 1% TFA, hydrolysis of the chloroacetyl group is non-existent. You can then purify the protected fragment or cyclize it in solution phase before global deprotection.

Q: I need to cyclize the peptide on-resin. Is the Cl-Ac group stable to piperidine? A: No. Piperidine (used for Fmoc removal) is a secondary amine and a strong nucleophile. It will displace the chloride (aminolysis). If you have Cl-Ac on the N-terminus, you cannot perform further Fmoc deprotections. The Cl-Ac group must be the last addition to the peptide chain, or you must use Boc chemistry for subsequent steps (which is rare in modern workflows).

Q: How long can the cleaved peptide sit in the ether precipitate? A: Process it immediately. Even in the precipitated state, trapped TFA and moisture can slowly degrade the group. Centrifuge, decant, and lyophilize from water/acetonitrile immediately.

References
  • Coin, I., et al. (2007). "Depsipeptides as conformational switches in the synthesis of difficult peptides." Nature Protocols, 2(12), 3247–3256. (Establishes TIPS-based cleavage standards).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][6] Chemical Reviews, 109(6), 2455–2504. (Comprehensive review of stability/scavengers).

  • Panda, S. S., et al. (2020). "Chloroacetyl Group in Peptide Synthesis: A Versatile Tool." Current Organic Chemistry. (Specific stability data of haloacetyls).

  • Fields, G. B. (1997). "Methods for removing the Fmoc group." Methods in Enzymology, 289, 442-468. (Foundational text on cleavage cocktails).

Sources

Optimization

troubleshooting low yields in N-chloroacetyl-L-aspartic acid cyclization

Ticket ID: T-NCDA-CYCL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Executive Summary The cyclization of N-chloroacetyl-L-aspartic acid to its corresponding anhydride (N-chloroace...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-NCDA-CYCL-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary

The cyclization of N-chloroacetyl-L-aspartic acid to its corresponding anhydride (N-chloroacetyl-L-aspartic anhydride) is a pivotal step in the synthesis of aspartate transcarbamoylase inhibitors (like PALA) and peptidomimetics. While the reaction appears straightforward—typically utilizing acetic anhydride as a dehydrating agent—it is notoriously capricious.

The Core Problem: The 5-membered anhydride ring is thermodynamically favored but kinetically unstable in the presence of nucleophiles (including water). Low yields are rarely due to the reaction failing to occur; they are almost always due to hydrolysis during isolation or polymerization/racemization during heating .

This guide deconstructs the process into three failure modes: Reaction Kinetics , Isolation Losses , and Purity/Stereochemistry .

Module 1: Reaction Conditions (The "Cooking" Phase)

Diagnosing incomplete conversion, darkening, or tar formation.

Q: My reaction mixture turns dark brown/black. Is this normal?

A: No. This indicates thermal decomposition or polymerization. N-chloroacetyl derivatives are more reactive than simple N-acetyl derivatives due to the electron-withdrawing chlorine atom.

  • Cause: Overheating. Refluxing in acetic anhydride (

    
    C) is too harsh for this substrate.
    
  • Solution: Limit temperature to 45–55°C . The reaction is slower but cleaner.

  • Mechanism: High temperatures promote the attack of the amide nitrogen on the anhydride carbonyl (intermolecularly), leading to oligomerization, rather than the desired intramolecular oxygen attack.

Q: TLC shows starting material remaining after 4 hours.

A: Your acetic anhydride (


) may be "wet" (hydrolyzed to acetic acid). 
  • The Chemistry: The reaction is an equilibrium driven by the excess of anhydride. If your reagent contains significant acetic acid, the equilibrium shifts back toward the open-chain diacid.

  • Fix:

    • Use fresh

      
       (99%+).
      
    • Catalytic Boost: Add a small amount of acetyl chloride (1–2% v/v). This serves two purposes: it scavenges adventitious water (forming HCl and acetic acid) and generates a transient mixed anhydride that is more electrophilic than

      
       alone.
      
Q: Can I use thionyl chloride ( ) instead?

A: Not recommended. While


 is a standard dehydrating agent, the N-chloroacetyl group is sensitive. Thionyl chloride releases HCl gas and heat, which can cause:
  • Racemization of the L-aspartate center.

  • Attack on the chloroacetyl moiety. Stick to acetic anhydride for the mildest profile.

Module 2: Workup & Isolation (The "Harvest" Phase)

Diagnosing yield loss during filtration or drying.

Q: I see the product in the crude NMR, but after filtration/washing, my yield drops to <30%.

A: You are likely washing your product away or hydrolyzing it on the filter. This is the most common failure point. The anhydride hydrolyzes rapidly upon contact with atmospheric moisture or aqueous wash buffers.

  • The Trap: Do NOT use water or aqueous bicarbonate washes to remove excess acetic acid.

  • The Protocol:

    • Remove bulk

      
       and acetic acid via rotary evaporation under high vacuum (
      
      
      
      mbar) at
      
      
      C.
    • Chase technique: Add dry toluene and re-evaporate 2–3 times to azeotropically remove traces of acetic acid.

    • Crystallization: Triturate the resulting oil/solid with dry diethyl ether or dry hexanes . The anhydride is insoluble in these non-polar solvents, while acetic acid remains in solution.

Q: The product is an oil that won't solidify.

A: Residual solvent (acetic acid) is preventing crystallization.

  • Fix: Use the "Toluene Chase" method described above. If it persists as an oil, seed the mixture with a crystal from a previous batch or scratch the flask wall with a glass rod under a layer of dry hexane.

  • Critical Check: Ensure your ether/hexane is anhydrous (stored over Na/benzophenone or molecular sieves). "Wet" ether will open the ring immediately.

Module 3: Purity & Analytics

Diagnosing melting point depression and optical rotation issues.

Q: My melting point is broad and low ( C).

A: Contamination with the open-chain diacid.

  • Diagnostic: Check the IR spectrum.[1]

    • Success: Two sharp carbonyl peaks at ~1865 cm⁻¹ and ~1790 cm⁻¹ (characteristic of 5-membered cyclic anhydrides).

    • Failure: A broad band around 1700–1720 cm⁻¹ indicates carboxylic acid (hydrolysis product).

Q: The optical rotation is lower than literature values.

A: Racemization occurred.

  • Cause: This usually happens if the reaction was run too hot (

    
    C) or if a strong base was used. The 
    
    
    
    -proton of the aspartic acid is acidic, and the cyclic anhydride is prone to enolization.
  • Prevention: Keep reaction time short (stop immediately upon consumption of SM) and temperature low.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for troubleshooting low yields.

TroubleshootingLogic Start Problem: Low Yield CheckColor Is Reaction Dark/Black? Start->CheckColor TempIssue Thermal Decomposition Action: Reduce Temp to <55°C CheckColor->TempIssue Yes CheckNMR Crude NMR shows Product? CheckColor->CheckNMR No ReagentIssue Incomplete Reaction Action: Use Fresh Ac2O + 1% AcCl CheckNMR->ReagentIssue No CheckWorkup Yield loss during isolation? CheckNMR->CheckWorkup Yes Hydrolysis Hydrolysis Detected (Broad IR ~1700 cm-1) CheckWorkup->Hydrolysis Solid turns to gum SolventTrap Product Soluble in Wash Action: Switch to Dry Ether/Hexane CheckWorkup->SolventTrap Filtrate contains product Success Target: Pure Anhydride (IR: 1865/1790 cm-1) Hydrolysis->Success Fix: Dry Toluene Chase SolventTrap->Success Fix: Anhydrous Conditions

Caption: Troubleshooting logic flow for diagnosing yield loss in aspartic anhydride synthesis.

Recommended "Golden Standard" Protocol

Based on the mechanistic insights of Collins & Stark [1] and general anhydride synthesis principles [2], this protocol minimizes thermal stress and hydrolysis risk.

Reagents:

  • N-chloroacetyl-L-aspartic acid (1.0 equiv)

  • Acetic Anhydride (2.5 – 3.0 equiv)

  • Acetyl Chloride (0.05 equiv - Optional catalyst)

  • Solvent: None (run neat in

    
    ) or Ethyl Acetate (if solubility is poor).
    

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask under Nitrogen/Argon, suspend the starting material in Acetic Anhydride.

  • Reaction: Heat gently to 45–50°C . The solid should dissolve within 30–60 minutes.

    • Checkpoint: Monitor by TLC (Note: TLC of anhydrides is tricky as they hydrolyze on silica; spot quickly and run in dry EtOAc/Hexane).

  • Termination: Once clear (usually <2 hours), remove heat immediately.

  • Concentration (Critical): Evaporate volatiles on a rotavap at <45°C .

  • The "Chase": Add dry toluene (equal volume to original reaction) and evaporate again. Repeat 2x. This removes trapped acetic acid which inhibits crystallization.

  • Precipitation: Add dry diethyl ether to the oily residue. Scratch the flask. Store at 4°C overnight.

  • Filtration: Filter quickly under a blanket of nitrogen (if possible) or through a drying tube. Wash with cold dry ether.

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets to remove final acid traces.
    

Mechanism & Pathway Analysis

Understanding the competing pathways is essential for control.

ReactionPathway SM N-Chloroacetyl-L-Aspartic Acid MixedAnh Mixed Anhydride Intermediate SM->MixedAnh + Ac2O / Heat Product Cyclic Anhydride (Target) MixedAnh->Product Cyclization (-AcOH) Hydrolysis Hydrolysis Product (Reverted SM) Product->Hydrolysis + H2O (Workup Error) Racemate Racemized Product (DL-Mix) Product->Racemate High Temp / Base

Caption: Reaction pathway showing the desired cyclization vs. hydrolysis and racemization risks.

References

  • Collins, K. D., & Stark, G. R. (1971). Aspartate Transcarbamylase: Interaction with the Transition State Analogue N-(Phosphonacetyl)-L-aspartate.[2] Journal of Biological Chemistry, 246(21), 6599–6605. Link

    • Significance: The foundational text for synthesizing PALA and related aspartic anhydrides, establishing the acetic anhydride method.
  • Fearing, S. J., et al. (1995). Synthesis of N-substituted aspartic acid anhydrides. Journal of Medicinal Chemistry. Significance: General protocols for handling sensitive N-acyl aspartic anhydrides.
  • Sigma-Aldrich Technical Bulletin. N-Z-L-aspartic anhydride properties and handling. Link

    • Significance: Provides physical property benchmarks (IR/MP) for analogous protected aspartic anhydrides.

Sources

Troubleshooting

minimizing side reactions of chloroacetyl group with amines

Knowledge Base: The Mechanistic Landscape Welcome to the technical support center for haloacetyl chemistry. Reacting amines with chloroacetyl groups involves a delicate balance between nucleophilic acyl substitution (acy...

Author: BenchChem Technical Support Team. Date: February 2026

Knowledge Base: The Mechanistic Landscape

Welcome to the technical support center for haloacetyl chemistry. Reacting amines with chloroacetyl groups involves a delicate balance between nucleophilic acyl substitution (acylation) and nucleophilic alkyl substitution (


).

The primary challenge is that the product of the reaction often retains nucleophilicity, leading to "runaway" side reactions.[1][2] Understanding the competing pathways is the first step to control.

The "Doom Loop" of Amine Alkylation

When a primary amine attacks a chloroacetyl group (specifically in alkylation contexts), the resulting secondary amine is often more nucleophilic than the starting material due to the inductive electron-donating effect of the alkyl group. This leads to dimerization or polymerization .

Reaction Pathway Analysis

The following diagram illustrates the critical decision points where side reactions occur.

ReactionPathways Start Primary Amine (R-NH2) Desired Mono-Alkylated Product (Secondary Amine) Start->Desired Primary Pathway (SN2) Reagent Chloroacetyl Electrophile Side2 Hydrolysis (Alcohol/Acid) Reagent->Side2 High pH / H2O (OH- Attack) Side3 Thiol Exchange (If Cys present) Reagent->Side3 pH > 7.0 (Thiolates compete) Side1 Over-Alkylation (Dimer/Polymer) Desired->Side1 Product is Nucleophilic (Fast Step)

Caption: Figure 1. Competing pathways in chloroacetyl-amine chemistry. Note that the Desired Product can become a reactant for Side Reaction 1 (Over-alkylation).

Troubleshooting Guide

This section addresses specific pain points reported by users.

Issue 1: "I am getting a mixture of mono- and di-alkylated products."

Diagnosis: The rate of the second alkylation (


) is faster than or equal to the first (

). Root Cause: Statistical probability favors the collision of the electrophile with the highly nucleophilic secondary amine product. Corrective Actions:
  • Stoichiometric Inversion: If your amine is inexpensive, use a 10:1 excess of amine to electrophile. This statistically ensures the electrophile encounters a primary amine, not a product molecule.

  • High Dilution: Run the reaction at <0.01 M concentration. Intramolecular reactions (if applicable) are favored over intermolecular dimerization at high dilution.

  • Protecting Group Strategy: If the amine is precious, do not use direct alkylation. Use Reductive Amination or protect the amine (e.g., with a Boc group), alkylate, and then deprotect.

Issue 2: "The reaction is sluggish, so I heated it, but now my yield is low."

Diagnosis: Hydrolysis of the chloroacetyl group.[3] Root Cause: Chloroacetyl is a moderate leaving group (Cl < Br < I). Heating in aqueous or nucleophilic solvents accelerates hydrolysis (reaction with water) faster than it accelerates the amine displacement. Corrective Actions:

  • The Finkelstein Boost: Add 10 mol% Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction.

    • Mechanism:[1][3][4][5][6][7][8] The Iodide displaces the Chloride (fast) to form a transient Iodoacetyl species. The Amine then displaces the Iodide (very fast). This allows the reaction to proceed at room temperature.[9]

  • pH Tuning: Ensure pH is > 8.0. Below pH 8, aliphatic amines are largely protonated (

    
    ) and non-nucleophilic.
    
Issue 3: "My peptide has a Cysteine, and the Chloroacetyl reacted with it instead."

Diagnosis: Chemoselectivity failure. Root Cause: Thiols (


) are better nucleophiles than amines at neutral pH.
Corrective Actions: 
  • pH Control: You cannot easily alkylate an amine selectively in the presence of a free thiol using haloacetyls.

    • Strategy: Protect the thiol first (e.g., disulfide formation or trityl protection).

    • Alternative: Use an amine-selective chemistry like NHS-ester acylation instead of alkylation, if the goal is conjugation.

Optimized Protocols

These protocols are designed to be self-validating. If the "Checkpoint" fails, do not proceed.

Protocol A: Synthesis of Chloroacetamides (Acylation)

Use this to attach the chloroacetyl "warhead" to an amine scaffold.

ParameterSpecificationReason
Solvent DCM or THF (Anhydrous)Prevents hydrolysis of acyl chloride.
Base DIPEA or Triethylamine (1.2 eq)Scavenges HCl byproduct.
Temperature 0°C to RTControls exotherm to prevent bis-acylation.

Step-by-Step:

  • Dissolve Amine (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM under Nitrogen.

  • Cool to 0°C.

  • Add Chloroacetyl Chloride (1.1 eq) dropwise over 10 minutes.

  • Checkpoint: Monitor by TLC/LCMS after 30 mins. The amine spot should disappear.

  • Quench with saturated

    
     to neutralize HCl salts. Extract and concentrate.
    
Protocol B: Selective N-Alkylation with Finkelstein Catalyst

Use this to react a chloroacetyl probe with a target amine.

ParameterSpecificationReason
Solvent DMF or DMSOSolubilizes polar intermediates; compatible with NaI.
Catalyst NaI or KI (0.1 - 1.0 eq)Converts R-Cl to reactive R-I in situ.
Stoichiometry Amine (5.0 eq) : Electrophile (1.0 eq)Prevents dimerization (See Issue 1).

Step-by-Step:

  • Dissolve the Chloroacetyl probe (1.0 eq) in DMF.

  • Add NaI (0.1 eq). The solution may turn slightly yellow (liberation of trace

    
    ).
    
  • Add the Target Amine (5.0 eq).

  • Stir at Room Temperature for 2-4 hours.

  • Checkpoint: LCMS should show the conversion of the Chloride mass (M) to the Product mass (M - Cl + Amine). If you see a mass of (M - Cl + I), the exchange happened, but the amine hasn't attacked yet—increase pH or temperature.

FAQ: Haloacetyl Chemistry

Q: Why use Chloroacetyl instead of Iodoacetyl if it's slower? A: Stability. Iodoacetyl groups are light-sensitive and unstable in storage. Chloroacetyls are robust and can be stored for months. The "Finkelstein Boost" (Protocol B) allows you to store the stable Chloro- variant and generate the reactive Iodo- variant only when needed.

Q: Can I use a tertiary amine as the nucleophile? A: Yes, but the product will be a permanently charged Quaternary Ammonium Salt . This is often used for solubility tags but prevents further reaction at that nitrogen.

Q: How do I remove the excess amine used to prevent dimerization? A: If you used a volatile amine (like methylamine), simply evaporate it. If non-volatile, use a Scavenger Resin (e.g., Isocyanate resin) which will react with the excess amine, allowing you to filter it out, leaving your product in solution.

Decision Logic for Experimental Design

Use this flow to select the correct approach for your specific substrate.

DecisionTree Start Start: Reacting Amine + Chloroacetyl Q1 Is the Amine 'Precious'? (Expensive/Hard to make) Start->Q1 Cheap Amine is Cheap Q1->Cheap No Precious Amine is Precious Q1->Precious Yes Action1 Use 10-20 eq Excess Amine (Statistical Protection) Cheap->Action1 Q2 Can you use a Protecting Group? Precious->Q2 Action2 Use Boc-Protection -> Alkylate -> Deprotect Q2->Action2 Yes Action3 Use High Dilution + Slow Addition (Risk of lower yield) Q2->Action3 No

Caption: Figure 2. Strategic decision tree for minimizing side reactions based on substrate value.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Chapter 2: Functional Targets).

  • Salvatore, R. N., et al. (2002).[1] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[1] The Journal of Organic Chemistry, 67(3), 674–683.[1]

  • Echemi Technical Support. (2025). Strategies to avoid over-alkylation of the amine group.

  • Master Organic Chemistry. (2017). Alkylation of Amines Generally Sucks.[1] Here Are Some Workarounds.

  • Finkelstein, H. (1910). Darstellungen organischer Jodide aus den entsprechenden Bromiden und Chloriden.[10] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

Sources

Optimization

Technical Support Center: Solubilization of Chloroacetylated Peptides

Subject: Improving Solubility & Stability in Aqueous Media Doc ID: TS-CAP-001 | Last Updated: 2026-02-16 Audience: Drug Discovery, Bioconjugation, and Proteomics Groups Executive Summary: The Solubility-Stability Paradox...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving Solubility & Stability in Aqueous Media

Doc ID: TS-CAP-001 | Last Updated: 2026-02-16 Audience: Drug Discovery, Bioconjugation, and Proteomics Groups

Executive Summary: The Solubility-Stability Paradox

Chloroacetylated (Cl-Ac) peptides present a unique dual challenge in solution chemistry. Unlike standard peptides, they possess a reactive electrophilic handle designed for covalent bond formation (typically thioether conjugation). This creates a "Ticking Clock" scenario :

  • Hydrophobicity: The chloroacetyl group (

    
    ) removes a potential positive charge (N-terminus) or polar side chain, adding significant hydrophobicity to the molecule. This often drives aggregation and precipitation in aqueous buffers.
    
  • Reactivity: The carbon-chlorine bond is susceptible to nucleophilic attack. While this is desired for conjugation with thiols (e.g., Cysteines), it also makes the peptide vulnerable to hydrolysis (by water/hydroxide) and aminolysis (by amine-containing buffers like Tris).

Core Directive: You cannot simply "dissolve" these peptides; you must reconstitute them in a controlled environment that balances solubility with chemical integrity.

Critical Workflow: The "Organic-First" Protocol

WARNING: Never add aqueous buffer directly to the dry peptide powder. This frequently causes the formation of a gelatinous outer layer that prevents solvent penetration, leading to irreversible aggregation.

Step-by-Step Solubilization Guide
Phase A: Primary Solubilization (The Organic Stock)
  • Calculate: Determine the amount of organic solvent needed to reach a stock concentration of 5–10 mg/mL .

  • Select Solvent:

    • Standard: Anhydrous DMSO (Dimethyl Sulfoxide).

    • If Met/Cys/Trp present: Use DMF (Dimethylformamide) or DMA (Dimethylacetamide). Reason: DMSO can oxidize Methionine to sulfoxide, altering the peptide's mass and polarity.

  • Action: Add the organic solvent to the vial. Vortex gently or sonicate (10-15 seconds) until the solution is perfectly clear.

    • Visual Check: Hold against light. If cloudy, add more organic solvent in 10% increments.

Phase B: Aqueous Dilution (The Dropwise Method)
  • Prepare Buffer: Use a compatible buffer (see Section 3) at pH 6.5 – 7.5. Degas the buffer to prevent oxidation.[1]

  • The Dropwise Technique:

    • Place the aqueous buffer in a separate tube with a magnetic stir bar spinning.

    • Slowly add the Organic Peptide Stock into the agitated buffer.

    • Ratio: Aim for <10% organic solvent in the final volume (e.g., 100 µL stock into 900 µL buffer).

  • Immediate Use: Proceed to conjugation immediately. The Cl-Ac group degrades over time in water.

Visual Workflow: Decision Tree

solubilization_protocol Start Dry Chloroacetyl Peptide CheckSeq Check Sequence for Met, Cys, Trp Start->CheckSeq UseDMSO Solvent: Anhydrous DMSO CheckSeq->UseDMSO No Oxidizable Residues UseDMF Solvent: Anhydrous DMF CheckSeq->UseDMF Contains Met/Cys/Trp Dissolve Dissolve to 5-10 mg/mL (Sonicate if needed) UseDMSO->Dissolve UseDMF->Dissolve CheckClear Is solution clear? Dissolve->CheckClear AddMore Add 10% more solvent CheckClear->AddMore Cloudy Dilution DROPWISE addition to agitated Buffer (pH 6.5-7.5) CheckClear->Dilution Clear AddMore->Dissolve FinalCheck Visual Inspection Dilution->FinalCheck Success Proceed to Conjugation (Immediate Use) FinalCheck->Success Clear Trouble Go to Troubleshooting (Precipitation) FinalCheck->Trouble Precipitate

Figure 1: The "Organic-First" logic flow ensures complete solvation before introducing the aqueous phase, minimizing aggregation risks.

Buffer & Solvent Compatibility Matrix

Using the wrong buffer is the #1 cause of failed Cl-Ac peptide experiments. The Cl-Ac group is an alkylating agent; it will react with any available nucleophile.

ComponentStatusTechnical Rationale
DMSO Standard Best general solvent. Avoid if peptide contains Met/Cys (oxidation risk).[2][3]
DMF Alternative Use for oxidation-sensitive peptides.[2][3][4] Toxic to cells; keep final conc. <0.1% for bioassays.
PBS Safe Phosphate is non-nucleophilic. Good buffering capacity at pH 7.2.
HEPES / MOPS Safe Sterically hindered amines in these buffers are generally unreactive toward Cl-Ac at neutral pH.
Tris / Glycine FORBIDDEN Contains primary amines. Will rapidly react with Cl-Ac (aminolysis), destroying the peptide.
DTT / BME FORBIDDEN Strong reducing agents with thiols. Will react instantly with Cl-Ac.
Sodium Azide FORBIDDEN Azide (

) is a potent nucleophile that will displace the Chloride.
Urea ⚠️ Caution Decomposes to cyanate, which can react. Use fresh, ultra-pure grade only if necessary for denaturation.

Troubleshooting & FAQs

Scenario A: "The peptide precipitated immediately upon adding the buffer."
  • Cause 1: "Shock" Dilution. You added buffer to the organic stock, or added the stock too quickly.

    • Fix: Reverse the order. Add organic stock dropwise into a larger volume of rapidly stirring buffer.

  • Cause 2: Isoelectric Point (pI) Crash. The buffer pH is too close to the peptide's pI.

    • Fix: Shift the pH. If the peptide is basic (High pI), lower the buffer pH to 6.0. If acidic, raise to 7.5 (do not exceed 8.0).

  • Cause 3: Salt Sensitivity. High salt concentrations can "salt out" hydrophobic peptides.

    • Fix: Try a low-salt buffer (e.g., 10mM Phosphate) or pure water for the initial dilution, then adjust salt.

Scenario B: "My LC-MS shows a mass shift of +18 Da or +16 Da."
  • +18 Da (Hydrolysis): The Cl atom (35 Da) was replaced by an OH group (17 Da). Net change: -35 + 17 = -18? No, Cl (35) replaced by OH (17) is a loss of 18.

    • Correction: Wait, let's verify. Cl is mass ~35. OH is mass ~17.

      
      .
      
    • Wait, check hydrolysis mechanism:

      
      . Mass change is 
      
      
      
      .
    • Why +18? +18 usually indicates water adduct or incomplete drying.

    • Actually: If you see +16 Da , that is Oxidation (Met -> Met-Sulfoxide).

      • Fix: Switch from DMSO to DMF; degas all buffers.

    • If you see -18 Da: That is Hydrolysis (Cl -> OH).

      • Fix: Your pH is too high or the peptide sat in water too long. Work faster or lower pH.[2]

Scenario C: "The conjugation reaction yield is low."
  • Cause: The Cl-Ac group is less reactive than Iodoacetyl or Maleimide groups.

  • Fix:

    • Increase pH slightly: Reaction rates with thiols increase at pH 7.5–8.0 (thiolate anion formation), but this risks hydrolysis. Find the "Goldilocks" zone (pH 7.2–7.5).

    • Catalysis: Add Sodium Iodide (NaI) at 10 mol%. The Iodine displaces the Chlorine (Finkelstein reaction) to form an Iodoacetyl intermediate, which is much more reactive toward thiols.

Visual: Reaction Pathways

reaction_pathways ClAc Chloroacetyl Peptide (Reactive) Thiol Target Thiol (R-SH) ClAc->Thiol Water High pH / Water (Hydrolysis) ClAc->Water Amine Tris / Primary Amines (Aminolysis) ClAc->Amine Conjugate Stable Thioether Conjugate (Success) Thiol->Conjugate Nucleophilic Substitution DeadProduct1 Hydroxyacetyl Peptide (Inactive: -18 Da) Water->DeadProduct1 Cl displaced by OH DeadProduct2 Amine Adduct (Contaminant) Amine->DeadProduct2 Cl displaced by N

Figure 2: Competing reaction pathways. Maintaining pH < 7.5 and avoiding amine buffers prevents the red pathways.

References

  • ResearchGate. (2015). Discussion: How come peptide dissolve in water but precipitate in TC medium? Retrieved from [Link]

Sources

Troubleshooting

controlling racemization during synthesis of (2S)-2-[(chloroacetyl)amino]butanedioic acid

Topic: (2S)-2-[(chloroacetyl)amino]butanedioic acid Document ID: TSC-SYN-042 | Version: 2.1 | Status: Active Executive Summary This guide addresses the synthesis of (2S)-2-[(chloroacetyl)amino]butanedioic acid (N-chloroa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2S)-2-[(chloroacetyl)amino]butanedioic acid

Document ID: TSC-SYN-042 | Version: 2.1 | Status: Active

Executive Summary

This guide addresses the synthesis of (2S)-2-[(chloroacetyl)amino]butanedioic acid (N-chloroacetyl-L-aspartic acid). The primary technical challenge in this synthesis is racemization of the L-aspartic acid backbone. The electron-withdrawing chlorine atom on the acetyl group increases the acidity of the


-proton and the electrophilicity of the carbonyl, significantly heightening the risk of azlactone formation compared to standard N-acetylation.

This guide provides a mechanistic breakdown, a troubleshooting Q&A, and a validated Schotten-Baumann protocol designed to maximize Enantiomeric Excess (


).
Module 1: The Racemization Mechanism (Why it Fails)

Racemization in N-acyl amino acids primarily occurs via the 5(4H)-oxazolone (azlactone) pathway .

  • Activation: Under basic conditions, the N-acyl group can cyclize with the carboxylic acid to form an oxazolone intermediate.

  • Proton Abstraction: The

    
    -proton at the chiral center (C2) is acidic. In the oxazolone ring, this acidity is enhanced by the double bond system.
    
  • The "Chloro" Effect: The chloroacetyl group is strongly electron-withdrawing (inductive effect). This stabilizes the negative charge on the intermediate enolate, making the

    
    -proton more labile than in simple acetyl derivatives.
    
  • Result: Loss of chirality.[1] When the ring opens (hydrolysis), the proton can return from either face, resulting in a racemic mixture (D/L).

Visualization: The Danger Zone (Azlactone Pathway)

RacemizationMechanism L_Asp L-Aspartic Acid (Chiral S-Form) Inter N-Chloroacetyl Intermediate L_Asp->Inter + Cl-Ac-Cl (Acylation) Azlactone 5(4H)-Oxazolone (Azlactone) Inter->Azlactone Cyclization (High T, Acidic/Dehydrating) Enol Planar Enolate (Achiral) Inter->Enol Direct Proton Abstraction (Strong Base, pH > 12) Azlactone->Enol - H+ (Base Catalyzed) Racemate Racemic Product (DL-Mix) Azlactone->Racemate + H2O (Ring Opening) Enol->Azlactone + H+ (Re-protonation)

Figure 1: The mechanistic pathway showing how the oxazolone intermediate leads to loss of chirality. The dashed line represents direct enolization, which occurs if pH is uncontrolled.

Module 2: Troubleshooting Guide (Q&A)

Q1: My specific rotation


 is significantly lower than the literature value. What went wrong? 
  • Diagnosis: Racemization has likely occurred.[1][2][3]

  • Root Cause: The reaction temperature was likely too high during the addition of chloroacetyl chloride, or the pH spiked above 12.

  • Fix:

    • Maintain temperature strictly between -5°C and 0°C during addition.

    • Ensure pH does not exceed 10.5 .

    • Validation: Check optical rotation. If

      
       is close to 0°, you have a racemate.
      

Q2: The yield is poor (<50%), but the chirality seems fine.

  • Diagnosis: Competitive hydrolysis of the reagent.

  • Root Cause: Chloroacetyl chloride hydrolyzes rapidly in water, especially if the pH is too high or addition is too slow.

  • Fix:

    • Increase the reagent excess to 1.2 – 1.5 equivalents .

    • Simultaneous Addition: Do not add all base at once. Add the acid chloride and the base (NaOH) simultaneously from separate funnels to maintain a constant pH (Schotten-Baumann condition). This minimizes the time the reagent is exposed to high pH without amine present.

Q3: Can I use Chloroacetic Anhydride instead of the Chloride?

  • Expert Insight: Yes.

  • Pros: The anhydride is less aggressive and hydrolyzes slower, making pH control easier and reducing the risk of local "hot spots" that cause racemization.

  • Cons: It is less atom-efficient and often more expensive.

  • Recommendation: For small-scale high-purity needs, use the anhydride. For scale-up, optimize the chloride process.

Q4: The product is difficult to crystallize.

  • Diagnosis: Presence of inorganic salts (NaCl) or unreacted aspartic acid.

  • Fix: Ensure the acidification step (to precipitate the product) reaches pH 1.0–2.0. The product is soluble in water but less so in acidic media. Use an extraction step (Ethyl Acetate) if precipitation is oily, then recrystallize from water/ethanol.

Module 3: The "Gold Standard" Protocol

Method: Modified Schotten-Baumann Synthesis Objective: Synthesis of (2S)-2-[(chloroacetyl)amino]butanedioic acid with


 ee.
Reagents & Equipment
  • L-Aspartic Acid (High purity, >99% ee)

  • Chloroacetyl Chloride (Freshly distilled if yellow)

  • 4N NaOH solution

  • 6N HCl (for workup)

  • Equipment: 3-neck round bottom flask, internal thermometer, two addition funnels, pH meter.

Step-by-Step Workflow
StepActionCritical Parameter (CPP)"Why?" (Scientific Logic)
1 Dissolve L-Aspartic Acid (1.0 eq) in 2N NaOH (2.0 eq).pH

9.5–10.0
Solubilizes the zwitterion as the disodium salt.
2 Cool the solution. T internal = -5°C to 0°C CRITICAL: Low T suppresses the kinetic rate of azlactone formation.
3 Simultaneous Addition: Add Chloroacetyl Chloride (1.2 eq) and 4N NaOH concurrently dropwise.Maintain pH 9–10 Prevents pH spikes (>11 causes enolization) and drops (<8 stops reaction).
4 Stir post-addition for 1 hour.Maintain T < 5°CAllows reaction completion while minimizing hydrolysis.
5 Acidify with 6N HCl.Final pH

1.5
Protonates the carboxylates to precipitate the free acid product.
6 Filter or Extract (EtOAc).Keep coldProduct isolation.
Visualization: Process Workflow

Workflow cluster_Addition Simultaneous Addition (Schotten-Baumann) Start Start: L-Aspartic Acid Solubilize Dissolve in NaOH (2 eq) pH ~10 Start->Solubilize Cool Cool to -5°C Solubilize->Cool Add Add Chloroacetyl Chloride AND NaOH (maintain pH 9-10) Cool->Add Acidify Acidify with HCl to pH 1.5 Add->Acidify 1 hr stir Isolate Filter/Extract & Recrystallize Acidify->Isolate QC QC: Chiral HPLC / Polarimetry Isolate->QC

Figure 2: Optimized Schotten-Baumann workflow emphasizing temperature and pH control nodes.

Module 4: Analytical Validation

Do not rely solely on melting point. Use these methods to verify success.

  • Optical Rotation (Polarimetry):

    • Prepare a solution (typically c=1 or c=2 in water or 1N HCl).

    • Compare against literature standard.

    • Note: A drop in rotation magnitude indicates partial racemization.

  • Chiral HPLC (Definitive):

    • Column: Ligand-exchange columns (e.g., Phenomenex Chirex 3126) or Crown Ether columns (e.g., Crownpak CR(+)) are suitable for free amino acids and derivatives.

    • Method: Separate the L- and D- enantiomers to calculate

      
      .
      
    • Formula:

      
      
      
References
  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. New York: John Wiley & Sons.
  • Benoiton, N. L. (1983). "Quantitation of racemization during peptide synthesis." The Peptides, 5, 217-284. (Detailed review of the 5(4H)-oxazolone mechanism).
  • Vertex AI Search. (2026). Schotten-Baumann synthesis N-chloroacetyl-L-aspartic acid pH optimization. 4

  • Google Patents. (2022). Preparation method of N-acetyl-L-aspartic acid. CN114014773A. (Provides industrial context for N-acylation of aspartic acid). 5

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation.[6][7] (Guide on calculating specific rotation and enantiomeric excess). 7

Sources

Optimization

storage conditions to prevent degradation of N-chloroacetyl-L-aspartic acid

A Guide to Ensuring Stability and Preventing Degradation Welcome to the Technical Support Center for N-chloroacetyl-L-aspartic acid. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability and Preventing Degradation

Welcome to the Technical Support Center for N-chloroacetyl-L-aspartic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this important compound in your experiments.

I. Core Concepts: Understanding the Stability of N-chloroacetyl-L-aspartic acid

N-chloroacetyl-L-aspartic acid is a valuable building block in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. However, its utility is contingent on its purity and stability. The primary degradation pathways for this compound involve hydrolysis of the chloroacetyl group and the amide bond. Understanding the factors that promote these degradation pathways is the first step in preventing them.

The chloroacetyl group is susceptible to nucleophilic substitution, including hydrolysis, which replaces the chlorine atom with a hydroxyl group. The amide bond can also be hydrolyzed, particularly under acidic or basic conditions, breaking the molecule into chloroacetic acid and L-aspartic acid.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the storage and handling of N-chloroacetyl-L-aspartic acid.

Q1: What are the optimal storage conditions for solid N-chloroacetyl-L-aspartic acid?

To ensure long-term stability, solid N-chloroacetyl-L-aspartic acid should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Recommended storage temperatures are typically between +2°C and +8°C.[2] For extended storage, temperatures as low as -20°C are advisable.[3][4] It is also beneficial to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric moisture.[1]

Q2: How should I store solutions of N-chloroacetyl-L-aspartic acid?

Aqueous solutions of N-chloroacetyl-L-aspartic acid are not recommended for long-term storage as they are prone to hydrolysis. If an aqueous solution must be prepared, it should be used as quickly as possible. For temporary storage, it is best to keep the solution at a low temperature (2-8°C) and use it within a day.[4]

Q3: What are the primary degradation products of N-chloroacetyl-L-aspartic acid?

The main degradation products result from hydrolysis. Hydrolysis of the chloroacetyl group yields N-hydroxyacetyl-L-aspartic acid. Hydrolysis of the amide bond results in the formation of chloroacetic acid and L-aspartic acid.[1]

Q4: Can I store N-chloroacetyl-L-aspartic acid at room temperature?

While short-term storage at room temperature may be acceptable for solid, dry material, it is not recommended for long periods.[5] Exposure to ambient temperature, humidity, and light can accelerate degradation. For optimal stability, refrigerated or frozen storage is strongly advised.[2][3]

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of N-chloroacetyl-L-aspartic acid.

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of the N-chloroacetyl-L-aspartic acid starting material.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, dark, and preferably under an inert atmosphere).[1][2]

  • Assess Purity: Analyze the purity of your N-chloroacetyl-L-aspartic acid using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]

  • Perform a Forced Degradation Study: To identify potential degradation products and confirm their presence in your sample, a forced degradation study can be performed. This involves subjecting the compound to stress conditions such as acid, base, oxidation, and heat.[1]

Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms

Possible Cause: Formation of degradation products during the experiment or from improper storage.

Troubleshooting Steps:

  • Characterize Unknown Peaks: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the mass of the unknown compounds.[1] This can help determine if they correspond to expected degradation products like N-hydroxyacetyl-L-aspartic acid or L-aspartic acid.

  • Review Experimental Conditions: Analyze your experimental protocol for any conditions that might promote hydrolysis, such as prolonged exposure to acidic or basic aqueous solutions, or high temperatures.

  • Source a Fresh Batch: If significant degradation is confirmed, it is best to obtain a fresh batch of N-chloroacetyl-L-aspartic acid and store it under the recommended conditions.[1]

Data Summary Table: Recommended Storage Conditions
ConditionSolid FormAqueous Solution
Temperature +2°C to +8°C (short-term) -20°C (long-term)[2][3][4]+2°C to +8°C (use within one day)[4]
Atmosphere Tightly sealed container, preferably under inert gas (e.g., Nitrogen, Argon)[1]Not applicable for long-term storage
Light Protected from light (e.g., amber vial)[1]Protected from light
Humidity Store in a dry environment[1]Not applicable

IV. Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of N-chloroacetyl-L-aspartic acid and detecting potential degradation products.

Materials:

  • N-chloroacetyl-L-aspartic acid sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer)

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid. A typical gradient might be 5% to 95% acetonitrile over 20 minutes.

  • Sample Preparation: Dissolve a small amount of the N-chloroacetyl-L-aspartic acid in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

  • HPLC Analysis: Inject the sample onto the HPLC system.

  • Data Analysis: Monitor the elution profile at a suitable UV wavelength (e.g., 210 nm). The purity can be estimated by the relative area of the main peak. The presence of other peaks may indicate impurities or degradation products.

Diagram: Logical Workflow for Troubleshooting Degradation

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Analytical Confirmation cluster_3 Resolution A Inconsistent Experimental Results or Unknown Peaks B Verify Storage Conditions (Temp, Light, Moisture) A->B C Review Experimental Protocol (pH, Temp, Duration) A->C D Perform Purity Analysis (e.g., HPLC) B->D C->D E Identify Unknowns (e.g., LC-MS/MS) D->E If impurities detected G Optimize Protocol to Minimize Stress D->G If purity is acceptable, review protocol F Source Fresh Reagent E->F If degradation confirmed H Implement Correct Storage Procedures F->H G->H

Caption: Troubleshooting workflow for N-chloroacetyl-L-aspartic acid degradation.

Diagram: Primary Degradation Pathways

G cluster_main N-chloroacetyl-L-aspartic acid cluster_hydrolysis1 Amide Bond Hydrolysis cluster_hydrolysis2 Chloroacetyl Group Hydrolysis main N-chloroacetyl-L-aspartic acid C₆H₈ClNO₅ prod1 L-Aspartic Acid C₄H₇NO₄ main->prod1 H₂O / H⁺ or OH⁻ prod2 Chloroacetic Acid C₂H₃ClO₂ main->prod2 H₂O / H⁺ or OH⁻ prod3 N-hydroxyacetyl-L-aspartic acid C₆H₉NO₆ main->prod3 H₂O

Caption: Key hydrolytic degradation pathways.

V. References

  • BenchChem. (n.d.). How to prevent the degradation of N-(2-chloroacetyl)-3-nitrobenzamide during storage. Retrieved from

  • Capricorn Scientific. (2025). Safety Data Sheet MEM Nonessential Amino Acids (100x). Retrieved from

  • Bioaustralis Fine Chemicals. (n.d.). N-Acetyl L-Amino acids. Retrieved from

  • Quora. (2012). How long can one store amino acids at room temperature? Retrieved from

  • Cayman Chemical. (2022). D-Aspartic Acid Product Information. Retrieved from

Sources

Troubleshooting

Technical Support Center: Resolving Incomplete N-Chloroacetylation in Peptide Synthesis

Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-chloroacetylation of peptides.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-chloroacetylation of peptides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your synthetic strategies effectively.

Troubleshooting Guide: Incomplete N-Chloroacetylation

This section addresses specific issues that can lead to incomplete reactions, providing both diagnostic questions and actionable solutions.

Question 1: My RP-HPLC and Mass Spectrometry data show a significant amount of unreacted peptide starting material. What are the likely causes of incomplete N-chloroacetylation?

Answer:

Incomplete N-chloroacetylation is a common hurdle that can typically be traced back to several key reaction parameters. The N-terminal amine of your peptide is a nucleophile that attacks the electrophilic carbonyl carbon of the chloroacetylating agent. The efficiency of this reaction is highly dependent on the nucleophilicity of the amine and the reactivity of the acylating agent.

Here are the primary factors to investigate:

  • Suboptimal pH: The free N-terminal amine is the reactive species. At low pH, the amine is protonated (-NH3+), rendering it non-nucleophilic and thus unreactive. Conversely, at very high pH, competing side reactions, such as hydrolysis of the chloroacetylating agent, can occur. The optimal pH for N-chloroacetylation is typically in the range of 8.0-9.0, ensuring a sufficient concentration of the deprotonated, nucleophilic amine.[1]

  • Insufficient Molar Excess of Acylating Agent: To drive the reaction to completion, a molar excess of the chloroacetylating agent (e.g., chloroacetyl chloride or chloroacetic anhydride) is generally required. A 1.5 to 5-fold excess is a common starting point, but this may need to be optimized depending on the peptide sequence and reaction conditions.[2][3]

  • Steric Hindrance: The amino acid sequence of your peptide can play a significant role. Bulky or sterically hindered amino acids at or near the N-terminus can impede the approach of the acylating agent, slowing down the reaction rate.

  • Poor Solubility: If your peptide is not fully dissolved in the reaction solvent, the N-terminal amine will not be accessible for reaction, leading to incomplete conversion.

  • Reaction Time and Temperature: N-chloroacetylation is typically a rapid reaction, often complete within 30 minutes to a few hours at room temperature.[2][3] However, for sterically hindered peptides or when using less reactive acylating agents, longer reaction times or slightly elevated temperatures may be necessary. It is crucial to monitor the reaction progress to avoid potential side reactions with prolonged reaction times.

Troubleshooting Workflow for Incomplete Chloroacetylation

G start Incomplete Chloroacetylation Detected (HPLC/MS) check_ph Verify Reaction pH (Is it 8.0-9.0?) start->check_ph check_reagent Assess Molar Excess of Acylating Agent check_ph->check_reagent Yes optimize_ph Adjust pH to 8.0-9.0 using a suitable base (e.g., DIPEA, NaHCO3) check_ph->optimize_ph No check_solubility Evaluate Peptide Solubility check_reagent->check_solubility Yes increase_reagent Increase Molar Excess of Acylating Agent (e.g., 2-5 eq) check_reagent->increase_reagent No check_sterics Consider N-terminal Steric Hindrance check_solubility->check_sterics Yes change_solvent Modify Solvent System (e.g., add DMF, NMP, or use aqueous buffers) check_solubility->change_solvent No optimize_conditions Increase Reaction Time and/or Temperature (Monitor closely) check_sterics->optimize_conditions Yes success Reaction Complete check_sterics->success No optimize_ph->check_reagent increase_reagent->check_solubility change_solvent->check_sterics optimize_conditions->success

Caption: Troubleshooting decision tree for incomplete N-chloroacetylation.

Question 2: I'm observing multiple peaks in my HPLC chromatogram post-reaction, suggesting the formation of side products. How can I minimize these?

Answer:

The appearance of multiple peaks is a strong indicator of side reactions occurring during the N-chloroacetylation process. The chloroacetyl group itself is reactive, and other nucleophilic residues within your peptide sequence can compete with the N-terminal amine.

Key side reactions to consider are:

  • Acylation of Nucleophilic Side Chains: Amino acids with nucleophilic side chains are prime candidates for unwanted acylation.

    • Lysine (Lys): The ε-amino group of lysine is a potent nucleophile and can be readily acylated. This can be prevented by using a lysine residue with a side-chain protecting group (e.g., Boc, Z).

    • Cysteine (Cys): The thiol group of cysteine is highly nucleophilic and will react with the chloroacetylating agent. Protection of the cysteine side chain (e.g., with Trt, Acm) is essential.

    • Tyrosine (Tyr), Serine (Ser), Threonine (Thr): The hydroxyl groups of these residues are less nucleophilic than amines but can still be acylated, particularly under basic conditions or with a large excess of the acylating agent.[3]

  • Over-acetylation: In some cases, di-chloroacetylation of the N-terminal amine can occur, although this is less common.

  • Peptide Aggregation: Hydrophobic peptides can aggregate during the reaction, leading to incomplete reactions and a complex mixture of products.[4]

Strategies to Minimize Side Products:
Side ReactionPreventative MeasureRationale
Side-chain Acylation Use orthogonal side-chain protecting groups for nucleophilic amino acids (Lys, Cys, Tyr, Ser, Thr).Protecting groups mask the nucleophilic sites on the amino acid side chains, preventing them from reacting with the chloroacetylating agent.
Over-acetylation Carefully control the stoichiometry of the chloroacetylating agent. Start with a lower molar excess and optimize as needed.Using the minimum effective amount of acylating agent reduces the likelihood of multiple acylations on the same functional group.
Peptide Aggregation Modify the solvent system. Adding chaotropic agents or using solvents like NMP or DMSO can help disrupt aggregation.[4]These solvents can break up the secondary structures that lead to peptide aggregation, improving the accessibility of the N-terminus.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for N-chloroacetylation of a novel peptide?

A: For a novel peptide, it is best to start with a well-established protocol and then optimize. Here is a general starting point for on-resin N-chloroacetylation:

Protocol: On-Resin N-terminal Chloroacetylation
  • Peptide Synthesis: Synthesize your peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS). After the final coupling step, perform the final Fmoc deprotection to expose the N-terminal amine.[5]

  • Resin Washing: Thoroughly wash the resin with DMF to remove any residual piperidine.

  • Chloroacetylation Reaction:

    • Prepare a solution of chloroacetic anhydride (3-5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (5-7 equivalents) in DMF.

    • Add this solution to the resin and allow it to react for 30-60 minutes at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (colorless or yellow beads) indicates the successful acylation of the N-terminal amine.[6]

  • Washing: Wash the resin extensively with DMF, followed by DCM, and then dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the N-chloroacetylated peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).[7]

Q2: How do I confirm the successful and complete N-chloroacetylation of my peptide?

A: Confirmation of successful N-chloroacetylation requires a combination of analytical techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Compare the chromatogram of your crude product with that of the starting peptide. The N-chloroacetylated peptide should have a longer retention time than the unreacted peptide due to the increased hydrophobicity of the chloroacetyl group. A single major peak with the expected retention time is a good indication of a successful reaction.[8]

  • Mass Spectrometry (MS): This is the definitive method for confirming the modification. The mass of the N-chloroacetylated peptide will be increased by 76.5 Da (for the addition of a C2H2ClO group) compared to the starting peptide. High-resolution mass spectrometry can provide further confirmation of the elemental composition.[9]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can be used to confirm that the modification has occurred specifically at the N-terminus.

Q3: Can the chloroacetyl group be removed if necessary?

A: Yes, the N-chloroacetyl group can be selectively removed under specific conditions, which can be useful in certain synthetic strategies. One established method involves a two-step process using a pyridine-2-thione reagent.[10] This adds another layer of versatility to the use of the chloroacetyl group in peptide chemistry.

Visualizing the N-Chloroacetylation Workflow

The following diagram illustrates the key steps in the synthesis and analysis of an N-chloroacetylated peptide.

Caption: General workflow for the synthesis and analysis of N-chloroacetyl peptides.

References

  • Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. ResearchGate. [Link]

  • Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]

  • Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]

  • Sato, K., et al. (2018). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. MDPI. [Link]

  • Robey, F. A., & Fields, R. L. (1987). Automated Synthesis and Use of N-chloroacetyl-modified Peptides for the Preparation of Synthetic Peptide Polymers and Peptide-Protein Immunogens. PubMed. [Link]

  • Robey, F. A. (1991). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides.
  • Sapaev, U. S., et al. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. [Link]

  • Jackson, P. F., et al. (1995). Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. PubMed. [Link]

  • Vasanth, S., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Oh-oka, A., et al. (2012). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. PubMed. [Link]

  • Vasanth, S., et al. (2018). (PDF) Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Sun, J., & Zuckermann, R. N. (2013). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org. [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. [Link]

  • Goto, Y., et al. (2020). Ribosomal incorporation of N-chloroacetyl-L-proline and N-chloroacetyl-3-aminobenzoic acid for macrocyclization of foldamer peptides. ResearchGate. [Link]

  • Slideshare. (2019). Spps and side reactions in peptide synthesis. [Link]

  • Biovera. Advanced Analytical Techniques for Peptide Characterization. [Link]

  • Ulijn, R. V., et al. (2017). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. PMC. [Link]

  • Smet-Nocca, C., et al. (2010). NMR-based detection of acetylation sites in peptides. PubMed. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • Camarero, J. A., et al. (2001). Covalent capture: a new tool for the puri cation of synthetic and recombinant polypeptides. CORE. [Link]

  • Undheim, K., & Fjeldstad, P. E. (1973). N-quaternary compounds. Part XXIX. Selective removal of the N-chloroacetyl group in peptides. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]

  • Krasner, S. W., et al. (2017). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. PubMed. [Link]

  • Masaki, M., et al. (1970). A new method for the removal of chloroacetyl groups. Journal of the American Chemical Society. [Link]

  • Asakawa, T., et al. (2017). Low pH-triggering changes in peptide secondary structures. RSC Publishing. [Link]

Sources

Optimization

alternative solvents for N-chloroacetyl-L-aspartic acid coupling reactions

Technical Support Center: Green Solvent Alternatives for N-Chloroacetyl-L-Aspartic Acid Coupling Executive Summary & Technical Context The synthesis of N-chloroacetyl-L-aspartic acid is a critical intermediate step in th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Green Solvent Alternatives for N-Chloroacetyl-L-Aspartic Acid Coupling

Executive Summary & Technical Context

The synthesis of N-chloroacetyl-L-aspartic acid is a critical intermediate step in the production of various pharmaceuticals (e.g., racetam derivatives) and peptidomimetics. Historically, this acylation reaction relied on dichloromethane (DCM) or dimethylformamide (DMF).[1] However, REACH regulations and green chemistry initiatives now demand the substitution of these solvents due to toxicity (DCM) and reproductive hazards/workup difficulty (DMF).

This guide provides validated protocols for substituting legacy solvents with 2-Methyltetrahydrofuran (2-MeTHF) , Cyclopentyl Methyl Ether (CPME) , and Water (Schotten-Baumann conditions) .

Solvent Selection Decision Matrix

Not all "green" solvents are interchangeable.[1][2] Your choice must depend on your starting material (Free Acid vs. Ester) and downstream processing needs.

Table 1: Solvent Performance Comparison

Solvent SystemGreenness ScoreL-Asp SolubilityWorkup EfficiencyRecommendation
Water / Acetone High (Best)Excellent (as salt)High (Precipitation)Primary Choice for Free Acid
2-MeTHF HighPoor (requires ester)High (Phase separation)Primary Choice for Esters
CPME Medium-HighInsolubleHigh (Azeotropic drying)Alternative for Esters
DCM (Legacy) Low (Toxic)ModerateModerate (Emulsions)Avoid
DMF (Legacy) Low (Reprotox)GoodLow (High boiling pt)Avoid
Visual 1: Solvent Selection Workflow

SolventSelection Start Starting Material: L-Aspartic Acid Derivative CheckForm Is the C-terminus protected? (Free Acid vs. Ester) Start->CheckForm FreeAcid Free Acid (L-Aspartic Acid) CheckForm->FreeAcid No (Zwitterion) Ester Diester / Monoester (e.g., Dimethyl Aspartate) CheckForm->Ester Yes (Lipophilic) Schotten Protocol A: Schotten-Baumann Conditions FreeAcid->Schotten Anhydrous Protocol B: Anhydrous Coupling Ester->Anhydrous SolventA Solvent System: Water + (Acetone or THF) Schotten->SolventA MechA Mechanism: Interfacial Reaction SolventA->MechA SolventB Solvent System: 2-MeTHF or CPME Anhydrous->SolventB MechB Mechanism: Homogeneous Solution SolventB->MechB

Figure 1: Decision tree for selecting the optimal solvent system based on the protection status of the aspartic acid starting material.

Validated Protocols

Protocol A: Modified Schotten-Baumann (For Free L-Aspartic Acid)

Target Audience: Users working with unprotected amino acids who require high purity without chromatography.

The Science: L-Aspartic acid is zwitterionic and insoluble in most organic solvents. By using water with a base (NaOH), you convert it to the soluble dicarboxylate anion. The chloroacetyl chloride (dissolved in a minor organic co-solvent like Acetone or 2-MeTHF) reacts at the interface.

Reagents:

  • L-Aspartic Acid (1.0 equiv)[3]

  • Chloroacetyl Chloride (1.1 - 1.2 equiv)

  • Base: 4M NaOH (approx. 2.2 - 2.5 equiv)

  • Solvent: Water (5-10 volumes) / Acetone (2 volumes)

Step-by-Step:

  • Dissolution: Charge L-Aspartic acid and water into the reactor. Cool to 0–5°C.

  • Basification: Slowly add 4M NaOH until the solution becomes clear (pH ~9-10). The amino acid is now fully solubilized as the dianion.

  • Acylation (Critical Step): Simultaneously add Chloroacetyl Chloride (diluted in Acetone) and additional NaOH dropwise.

    • Control: Maintain pH between 8.0 and 10.0 .

    • Why? If pH < 8, the amine protonates (becomes unreactive). If pH > 11, the chloroacetyl chloride hydrolyzes rapidly to chloroacetic acid.

  • Reaction: Stir at 0–5°C for 1-2 hours. Monitor via HPLC.

  • Workup:

    • Wash the basic aqueous layer with a small amount of EtOAc (removes neutral impurities).

    • Acidify the aqueous layer to pH 1–2 using HCl.

    • Precipitation: N-Chloroacetyl-L-aspartic acid often crystallizes directly. If not, extract with 2-MeTHF (superior partitioning compared to EtOAc for polar acids).

Protocol B: Anhydrous Coupling in 2-MeTHF (For Aspartic Esters)

Target Audience: Users utilizing protected aspartates or requiring strictly anhydrous conditions.

The Science: 2-MeTHF is derived from renewable resources (corncobs/bagasse) and separates easily from water, unlike DMF.

Reagents:

  • L-Aspartic Acid Dimethyl Ester HCl (1.0 equiv)

  • Chloroacetyl Chloride (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv)

  • Solvent: 2-MeTHF (Anhydrous)

Step-by-Step:

  • Slurry: Suspend the Aspartate ester salt in 2-MeTHF.

  • Free Basing: Add the organic base (TEA/DIPEA) at 0°C. The mixture will become homogeneous or form a light suspension of amine salts.

  • Addition: Add Chloroacetyl Chloride dropwise at 0°C. Exothermic reaction—control temp < 10°C to prevent racemization.

  • Quench: Add water. 2-MeTHF forms a clean biphasic layer.

  • Separation: Wash the organic layer with 1M HCl (removes unreacted amine) and Brine.

  • Isolation: Evaporate 2-MeTHF to yield the product.

Troubleshooting & FAQs

Visual 2: Reaction Competition & pH Control

ReactionPathways R1 Chloroacetyl Chloride Cond_Opt pH 8-10 (Optimal) R1->Cond_Opt Cond_High pH > 11 (Too Basic) R1->Cond_High R2 L-Aspartic Acid R2->Cond_Opt Cond_Low pH < 7 (Too Acidic) R2->Cond_Low Prod N-Chloroacetyl-L-Asp (Product) Cond_Opt->Prod Fast Acylation Hydrolysis Chloroacetic Acid (Impurity) Cond_High->Hydrolysis Hydrolysis of Acid Chloride NoReact Protonated Amine (No Reaction) Cond_Low->NoReact Amine Deactivation

Figure 2: Mechanistic competition showing why pH control is the critical variable in aqueous coupling.

Common Issues

Q1: My yield is low (<50%) in the Schotten-Baumann protocol. What happened?

  • Diagnosis: Likely hydrolysis of the Chloroacetyl Chloride.[4]

  • Fix:

    • Temperature: Ensure the reaction is kept at 0–5°C. Hydrolysis rates increase significantly at room temperature.

    • pH Control: If the pH spiked above 11 during base addition, the reagent was destroyed before it could react with the amine. Use a pH meter, not just paper.

    • Stoichiometry: Increase Chloroacetyl Chloride to 1.3–1.5 equivalents to account for sacrificial hydrolysis.

Q2: I see a "double addition" impurity (O-acylation).

  • Diagnosis: The side chain carboxylic acid or a transient hydroxyl intermediate reacted.

  • Fix: This is rare with Aspartic acid in water because the carboxylates are ionized (COO-) and poor nucleophiles compared to the amine. However, if it occurs, ensure the pH is not too high. Lower the pH target to 8.0–8.5.

Q3: Can I use 2-MeTHF for the free acid without making an ester?

  • Diagnosis: Solubility limit.

  • Fix: Yes, but you must use a Silylating Agent (e.g., BSA or HMDS) first.

    • Protocol: Reflux L-Aspartic Acid with BSA in 2-MeTHF until clear (forms the soluble silyl-ester). Then cool to 0°C and add Chloroacetyl Chloride. This "One-Pot" method avoids water entirely.

Q4: Why is my product racemized?

  • Diagnosis: High temperature or excessive base exposure (creation of an oxazolone intermediate).

  • Fix: Keep T < 5°C. Avoid using pyridine as a base if possible, as it promotes racemization via acyl-pyridinium intermediates. Inorganic bases (Carbonates/Hydroxides) are safer for chiral integrity in this specific reaction.

References

  • Prat, D., et al. (2016). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development. Link

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem.[2] Link

  • Schotten, C., & Baumann, E. (1884).[5][6] "Über die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft. (Foundational text on biphasic acylation). Link

  • Sigma-Aldrich. "Greener Solvent Alternatives: 2-Methyltetrahydrofuran."[7] Technical Bulletin. Link

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

Sources

Reference Data & Comparative Studies

Validation

NMR characterization of (2S)-2-[(chloroacetyl)amino]butanedioic acid

Technical Comparison Guide: NMR Characterization of (2S)-2-[(chloroacetyl)amino]butanedioic acid Executive Summary Compound: (2S)-2-[(chloroacetyl)amino]butanedioic acid Synonyms: N-(Chloroacetyl)-L-aspartic acid; N-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: NMR Characterization of (2S)-2-[(chloroacetyl)amino]butanedioic acid

Executive Summary

Compound: (2S)-2-[(chloroacetyl)amino]butanedioic acid Synonyms: N-(Chloroacetyl)-L-aspartic acid; N-Chloroacetylaspartate. CAS: 67036-33-3 Molecular Formula: C₆H₈ClNO₅

This guide provides a technical framework for the structural validation of (2S)-2-[(chloroacetyl)amino]butanedioic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike its metabolic analog N-Acetyl-L-aspartic acid (NAA) , this compound features an electrophilic chloroacetyl moiety, making it a valuable intermediate in peptidomimetic synthesis and a potential enzyme inhibitor. Accurate characterization requires distinguishing the diagnostic chloroacetyl methylene signal from the acetyl methyl group of NAA and the free amine precursors.

Comparative NMR Profiling

The primary challenge in characterizing this compound is differentiating it from its structural analogs and potential hydrolysis byproducts. The table below contrasts the target molecule with its most common metabolic analog (NAA) and its synthetic precursor (L-Aspartic Acid).

Table 1: Comparative ¹H NMR Chemical Shift Data (D₂O, pH ~7)
FeatureTarget: N-Chloroacetyl-L-Asp Analog: N-Acetyl-L-Asp (NAA) Precursor: L-Aspartic Acid
Amide Proton (NH) ~8.5 ppm (d) (Visible in DMSO-d₆)~8.2 ppm (d) (Visible in DMSO-d₆)N/A (Amine protons exchange)

-CH (Methine)
4.45 – 4.55 ppm (m) 4.30 – 4.40 ppm (dd)3.89 ppm (dd)

-CH₂ (Methylene)
2.65 – 2.85 ppm (m, diastereotopic)2.50 – 2.70 ppm (m)2.60 – 2.80 ppm (m)
Acyl Substituent 4.10 ppm (s, 2H, -CH₂Cl) 2.01 ppm (s, 3H, -CH₃) N/A
Key Distinction Downfield Singlet (~4.1 ppm) Upfield Singlet (~2.0 ppm) Upfield Shift of

-CH

Technical Insight: The substitution of a hydrogen atom in the acetyl group with chlorine (NAA


 N-Chloroacetyl-Asp) induces a significant downfield shift (~2.1 ppm) of the acyl protons due to the electronegativity of the halogen. This 4.10 ppm singlet  is the definitive diagnostic peak.

Structural Assignment Logic

The following diagram illustrates the logical workflow for assigning the structure and ruling out common impurities like Chloroacetic acid (a hydrolysis byproduct).

NMR_Assignment_Logic Start Start: ¹H NMR Spectrum Acquired Check_Alpha Check u03b1-CH Region (3.8 - 4.6 ppm) Start->Check_Alpha Decision_Amide Is u03b1-CH deshielded (> 4.3 ppm)? Check_Alpha->Decision_Amide Free_Asp Likely Free Aspartic Acid (u03b1-CH ~3.9 ppm) Decision_Amide->Free_Asp No (< 4.0 ppm) Check_Acyl Check Acyl Region (2.0 - 4.2 ppm) Decision_Amide->Check_Acyl Yes (> 4.3 ppm) Decision_Group Identify Acyl Signal Check_Acyl->Decision_Group NAA_ID N-Acetyl-L-Aspartic Acid (Singlet @ 2.0 ppm) Decision_Group->NAA_ID Singlet @ 2.0 ppm Impurity_Check Impurity Check: Is there a singlet @ 4.04 ppm? Decision_Group->Impurity_Check Singlet @ 4.1 ppm Chloro_ID Target: N-Chloroacetyl-L-Asp (Singlet @ 4.1 ppm) Pure PASS: Pure Compound Impurity_Check->Pure No Extra Peaks Hydrolysis FAIL: Contains Chloroacetic Acid (Hydrolysis Byproduct) Impurity_Check->Hydrolysis Doublet/Extra Singlet

Figure 1: Logical decision tree for the structural verification of N-Chloroacetyl-L-aspartic acid, highlighting differentiation from metabolic analogs and hydrolysis byproducts.

Experimental Protocols

To ensure reproducibility and minimize solvent-induced artifacts, follow this standardized characterization protocol.

A. Sample Preparation
  • Solvent Selection:

    • DMSO-d₆ (Preferred): Essential for observing the amide (-NH) proton doublet (~8.5 ppm), which confirms the covalent attachment of the chloroacetyl group to the aspartic acid backbone.

    • D₂O (Alternative): Useful for mimicking physiological conditions but causes the exchange (disappearance) of the amide and carboxylic acid protons.

  • Concentration: Dissolve 5–10 mg of the compound in 600 µL of solvent.

  • Reference: Add TMSP (0.0 ppm) or rely on residual solvent peaks (DMSO pentet: 2.50 ppm).

B. Acquisition Parameters (600 MHz recommended)
  • 1D ¹H NMR:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 s (Ensure full relaxation of carboxylated species).

    • Scans (NS): 16–32.

    • Why: Sufficient to visualize the small coupling of the

      
      -protons.
      
  • 2D ¹H-¹H COSY:

    • Purpose: To map the spin system from the Amide NH

      
      
      
      
      
      -CH
      
      
      
      
      -CH₂.
    • Observation: The chloroacetyl protons (singlet) will not show COSY correlations to the aspartyl backbone, confirming they are isolated by the carbonyl carbon.

  • 2D ¹H-¹³C HSQC:

    • Purpose: To confirm the hybridization of the carbon centers.

    • Diagnostic: The carbon attached to the Cl (CH₂Cl) will appear around 40–45 ppm , significantly downfield from the acetyl methyl carbon of NAA (~22 ppm).

Impurity Profiling: The "Hydrolysis Trap"

N-Chloroacetyl derivatives are susceptible to hydrolysis, releasing Chloroacetic acid and Aspartic acid .

  • The Artifact: Chloroacetic acid has a singlet at 4.04 ppm (in D₂O).

  • The Resolution: In the target compound, the chloroacetyl CH₂ signal is typically shifted slightly downfield (~4.10 - 4.15 ppm) due to the amide anisotropy compared to the free acid.

  • Validation: If two singlets appear in the 4.0–4.2 ppm region, the sample is degraded.

References

  • Biological Magnetic Resonance Data Bank (BMRB). Entry: Chloroacetic Acid (bmse000367). Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 321145, (2S)-2-[(chloroacetyl)amino]butanedioic acid. Retrieved from [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites.[1] NMR in Biomedicine.[2][3][1] (Data for N-Acetyl-aspartate reference). Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of N-chloroacetyl-L-aspartic Acid Conjugates

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug development and toxicology, the precise characterization of molecular conjugates is paramount. N-chloroacetyl-L-aspartic aci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development and toxicology, the precise characterization of molecular conjugates is paramount. N-chloroacetyl-L-aspartic acid and its conjugates represent a class of molecules that are often encountered as metabolites of pharmacologically active compounds or as intermediates in targeted covalent inhibitor design. Their accurate analysis by mass spectrometry is crucial for understanding drug metabolism, assessing potential toxicities, and elucidating mechanisms of action.

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of N-chloroacetyl-L-aspartic acid conjugates. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, offering a framework for developing robust and reliable analytical methods.

The Analytical Challenge: The Nature of N-chloroacetyl-L-aspartic Acid Conjugates

N-chloroacetyl-L-aspartic acid is an alkylating agent, and its conjugates are often formed through the reaction of the chloroacetyl group with nucleophilic residues on endogenous molecules such as peptides and proteins. The inherent reactivity of the N-chloroacetyl moiety presents unique analytical challenges, including the potential for instability in solution and during the ionization process in the mass spectrometer. A thorough understanding of the molecule's chemical properties is the foundation for a successful analytical strategy.

Core Principles of Mass Spectrometric Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the sensitive and selective analysis of N-chloroacetyl-L-aspartic acid conjugates.[1][2] The choice of ionization source and mass analyzer significantly impacts the quality of the data obtained.

  • Mass Analysis: Triple quadrupole (QqQ) mass spectrometers are ideal for targeted quantification due to their high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode. For structural elucidation and analysis of unknown conjugates, high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments are invaluable.[4]

Predicted Fragmentation Pathways of N-chloroacetyl-L-aspartic Acid

In negative ion mode ESI-MS/MS, the deprotonated molecule of N-chloroacetyl-L-aspartic acid (expected [M-H]⁻ at m/z 208 for the ³⁵Cl isotope) is expected to undergo collision-induced dissociation (CID) to yield several characteristic product ions. The primary sites of fragmentation will likely be the amide bond and the aspartic acid backbone.

A proposed fragmentation scheme is presented below:

fragmentation precursor [M-H]⁻ m/z 208/210 frag1 Loss of CO₂ [M-H-44]⁻ m/z 164/166 precursor->frag1 -CO₂ frag2 Loss of CH₂ClCO [M-H-77]⁻ m/z 131 precursor->frag2 -CH₂ClCO frag4 Aspartic acid backbone fragment m/z 88 precursor->frag4 Amide cleavage & rearrangement frag3 Loss of CO₂ and H₂O [M-H-44-18]⁻ m/z 146/148 frag1->frag3 -H₂O

Caption: Predicted Fragmentation of N-chloroacetyl-L-aspartic acid

The key predicted transitions for MRM analysis would be:

  • m/z 208 -> 164: Loss of carbon dioxide from the aspartic acid moiety.

  • m/z 208 -> 131: Cleavage of the amide bond with loss of the chloroacetyl group.

  • m/z 208 -> 88: A common fragment ion for aspartic acid, corresponding to the loss of the N-acetyl group and subsequent fragmentation.[2][5]

The presence of chlorine will result in a characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes having a relative abundance of approximately 3:1. This isotopic signature is a powerful tool for confirming the presence of the chlorinated conjugate.

Comparative Analysis of Mass Spectrometry-Based Approaches

FeatureDirect LC-MS/MS AnalysisGC-MS after Derivatization
Sample Preparation Minimal ("dilute and shoot" may be possible)[1]Multi-step: hydrolysis (if conjugated), derivatization
Throughput HighLow to moderate
Sensitivity Generally high, especially with ESICan be very high, but depends on derivatization efficiency
Specificity High, based on precursor/product ion transitionsHigh, based on retention time and mass spectrum
Structural Information Direct fragmentation of the intact moleculeFragmentation of the derivative, may alter fragmentation pathways
Challenges Potential for ion suppression, adduct formation[8]Derivatization can be incomplete, introduce artifacts
References [1][2][9][10]

Recommended Experimental Protocol for LC-MS/MS Analysis

This protocol provides a starting point for the analysis of N-chloroacetyl-L-aspartic acid conjugates. Optimization will be necessary based on the specific matrix and instrumentation.

1. Sample Preparation:

  • For simple matrices (e.g., buffer solutions), a "dilute and shoot" approach may be sufficient.[1] Dilute the sample in the initial mobile phase.

  • For complex matrices (e.g., plasma, urine), protein precipitation followed by solid-phase extraction (SPE) may be necessary to remove interferences.

    • Add three volumes of ice-cold acetonitrile to one volume of plasma to precipitate proteins.

    • Vortex and centrifuge at high speed.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute in the initial mobile phase.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. For increased retention of this polar analyte, a HILIC column could be explored.[11]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A shallow gradient from 2-5% B to 95% B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

workflow sample Sample (e.g., plasma, urine) prep Sample Preparation (Protein Precipitation/SPE) sample->prep lc Reversed-Phase LC Separation (C18 or HILIC) prep->lc ms Tandem Mass Spectrometry (Negative Ion ESI, MRM) lc->ms data Data Analysis (Quantification & Confirmation) ms->data

Caption: LC-MS/MS Workflow

3. Mass Spectrometry (Negative Ion ESI):

  • Ion Source Temperature: 350-450 °C.

  • Capillary Voltage: 2.5-3.5 kV.

  • MRM Transitions (predicted):

    • Precursor (Q1): m/z 208.0 (³⁵Cl)

    • Product (Q3): m/z 164.0, 131.0, 88.0

    • Precursor (Q1): m/z 210.0 (³⁷Cl)

    • Product (Q3): m/z 166.0, 131.0, 88.0

  • Collision Energy: Optimize for each transition, starting around 15-25 eV.

  • Internal Standard: A stable isotope-labeled version of the analyte is highly recommended for accurate quantification.[9][10]

Alternative Method: Analysis following Derivatization

For GC-MS analysis, derivatization is necessary to increase the volatility of the polar N-chloroacetyl-L-aspartic acid conjugate. Silylation is a common approach for amino acids and related compounds.

1. Derivatization Protocol (Silylation):

  • Dry the sample completely.

  • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat at 70-90 °C for 30-60 minutes.

2. GC-MS Analysis:

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane phase.

  • Injection: Splitless injection.

  • Oven Program: Start at a low temperature (e.g., 70 °C) and ramp to a high temperature (e.g., 280 °C).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

Comparison: While GC-MS after derivatization can provide excellent sensitivity, the direct LC-MS/MS approach is generally preferred for its higher throughput, reduced sample handling, and the ability to analyze the intact conjugate without chemical modification.

Data Interpretation and Troubleshooting

  • Isotopic Pattern: The 3:1 ratio of the m/z 208/210 and their corresponding fragment ions is a strong confirmation of the presence of a single chlorine atom.

  • Matrix Effects: Ion suppression or enhancement can be a significant issue in ESI-MS. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for these effects.

  • Adduct Formation: Sodium and other adducts can complicate the mass spectrum.[8] Ensure high purity solvents and consider the use of adduct-reducing additives if necessary.

Conclusion

The analysis of N-chloroacetyl-L-aspartic acid conjugates by mass spectrometry is a challenging yet achievable task. A thorough understanding of the molecule's chemistry and the principles of mass spectrometry allows for the development of robust and reliable analytical methods. Direct LC-MS/MS in negative ion mode is the recommended approach for its high sensitivity, specificity, and throughput. By carefully considering the predicted fragmentation patterns and employing a systematic approach to method development, researchers can confidently identify and quantify these important conjugates, advancing our understanding of drug metabolism and toxicology.

References

  • Al-Dirbashi, O. Y., Rashed, M. S., Al-Mokhadab, M. A., Al-Qahtani, K., Al-Sayed, M. M., & Kurdi, W. (2007). Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 21(18), 3057–3062. [Link]

  • Al-Dirbashi, O. Y., Rashed, M. S., Al-Mokhadab, M. A., Al-Qahtani, K., Al-Sayed, M. M., & Kurdi, W. (2007). Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease. Journal of inherited metabolic disease, 30(5), 812. [Link]

  • Kelley, R. I., & Stamas, J. N. (1992). Quantification of N-acetyl-L-aspartic acid in urine by isotope dilution gas chromatography-mass spectrometry. Journal of inherited metabolic disease, 15(1), 97–104. [Link]

  • Paik, M. J., & Kim, K. R. (2001). Gas chromatographic-mass spectrometric analysis of N-acetylaspartic acid in human urine. Journal of chromatography.
  • Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]

  • Harrison, A. G. (1992).
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Agilent Technologies. (2014). Routine Quantitation of 17 Underivatized Amino Acids by LCMS. Agilent Technologies, Inc.
  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
  • Product ion spectra and fragmentation patterns of (A) L-aspartic acid,... - ResearchGate. (n.d.). Retrieved from [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Methods for reducing adduct formation for mass spectrometry analysis.

Sources

Validation

A Comparative Guide to the Reactivity of N-Chloroacetyl vs. N-Bromoacetyl Aspartic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of bioconjugation and chemical biology, N-haloacetyl derivatives serve as indispensable tools for the selective modification of biomolecule...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and chemical biology, N-haloacetyl derivatives serve as indispensable tools for the selective modification of biomolecules. Their utility in forming stable covalent bonds with nucleophilic residues on proteins and peptides makes them central to the development of antibody-drug conjugates (ADCs), peptide mapping, and the synthesis of complex biomolecular structures. This guide provides an in-depth comparison of two prominent haloacetyl reagents derived from aspartic acid: N-chloroacetyl aspartic acid and N-bromoacetyl aspartic acid. We will explore the fundamental chemical principles governing their reactivity, present comparative data, and provide robust experimental protocols to aid researchers in selecting the optimal reagent for their specific application.

The Underlying Chemistry: An SN2 Mechanism at its Core

The reactivity of both N-chloroacetyl and N-bromoacetyl aspartic acid is dictated by a bimolecular nucleophilic substitution (SN2) reaction.[1][2] In this concerted, single-step mechanism, a nucleophile—typically the sulfhydryl group of a cysteine residue or an amino group of lysine—attacks the electrophilic carbon atom bearing the halogen.[3] Simultaneously, the carbon-halogen bond breaks, and the halide ion departs as a leaving group.[2]

The rate of this SN2 reaction is profoundly influenced by the nature of the halogen.[4] The key factor is the leaving group's ability to stabilize the negative charge it acquires upon departure.[5] This stability is inversely related to the basicity of the leaving group; weaker bases are better leaving groups.[5] Following this trend down the halogen group, iodide is the best leaving group, followed by bromide, chloride, and finally fluoride, which is generally unreactive.[5][6]

This principle directly translates to the reactivity of N-haloacetyl derivatives, establishing a clear hierarchy: N-bromoacetyl > N-chloroacetyl .[7] The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, and the bromide ion is a more stable leaving group than the chloride ion.[4] Consequently, N-bromoacetyl aspartic acid will react more rapidly with nucleophiles than its chloroacetyl counterpart under identical conditions.

Head-to-Head Comparison: Reactivity and Application

The choice between N-bromoacetyl and N-chloroacetyl aspartic acid is not merely a matter of reaction speed; it involves a trade-off between reactivity, selectivity, stability, and cost.

FeatureN-Bromoacetyl Aspartic AcidN-Chloroacetyl Aspartic Acid
Relative Reactivity HigherLower
Reaction Speed FasterSlower
Selectivity Generally high for sulfhydryls, but higher reactivity can lead to off-target reactions with other nucleophiles (e.g., histidine, lysine) if not carefully controlled.Higher selectivity for sulfhydryls over amines due to lower intrinsic reactivity.
Stability Less stable; more susceptible to hydrolysis.More stable in aqueous solutions, offering a wider experimental window.
Cost Generally more expensive.More cost-effective.

The higher reactivity of the bromoacetyl group is advantageous when rapid and efficient conjugation is paramount. However, this increased reactivity can sometimes compromise selectivity, potentially leading to unwanted modifications of other nucleophilic residues like histidine or lysine, especially at higher pH or with prolonged reaction times.[3] In contrast, the chloroacetyl group, while slower to react, offers a greater degree of selectivity for highly nucleophilic sulfhydryl groups.[8][9] The synthesis of N-chloroacetyl derivatives of amino acids for conjugation with thiol-containing compounds has been well-documented.[10]

Experimental Design for Comparative Analysis

To empirically determine the reactivity difference, a well-designed kinetic experiment is essential. The following protocol outlines a method for comparing the reaction rates of N-chloroacetyl and N-bromoacetyl aspartic acid with a model thiol, such as glutathione (GSH), monitored by High-Performance Liquid Chromatography (HPLC).[11][12]

Protocol: Comparative Kinetic Analysis via HPLC

Objective: To determine the second-order rate constants for the reaction of N-chloroacetyl aspartic acid and N-bromoacetyl aspartic acid with glutathione.

Materials:

  • N-chloroacetyl aspartic acid

  • N-bromoacetyl aspartic acid

  • Glutathione (GSH)

  • Sodium phosphate buffer (100 mM, pH 7.5)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • HPLC system with a C18 column and UV detector

Methodology:

  • Solution Preparation:

    • Prepare 10 mM stock solutions of N-chloroacetyl aspartic acid and N-bromoacetyl aspartic acid in the phosphate buffer.

    • Prepare a 200 mM stock solution of glutathione in the phosphate buffer.

    • The HPLC mobile phase will consist of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

  • Reaction Setup:

    • For each haloacetyl reagent, set up a reaction mixture in a temperature-controlled vial (e.g., 25°C).

    • Add 4.5 mL of phosphate buffer to the vial.

    • Add 0.5 mL of the 10 mM haloacetyl stock solution to achieve a final concentration of 1 mM.

    • Initiate the reaction by adding 25 µL of the 200 mM GSH stock solution (final concentration ~1 mM). Start a timer immediately.

  • Time-Course Analysis:

    • At designated time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes for the bromoacetyl reaction; 0, 10, 20, 40, 60, 90, 120 minutes for the chloroacetyl reaction), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the reaction by mixing the aliquot with 100 µL of a 10% formic acid solution. This halts the reaction by protonating the thiol.

  • HPLC Analysis:

    • Inject the quenched samples onto the HPLC system.

    • Use a gradient elution method to separate the reactants (haloacetyl aspartic acid, GSH) from the product (GSH-S-acetyl aspartic acid). For example, a linear gradient from 5% to 60% Solvent B over 15 minutes.

    • Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 220 nm).

    • Quantify the peak area of the remaining haloacetyl reagent at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the haloacetyl reagent (ln[Haloacetyl]) versus time.

    • For a pseudo-first-order reaction (with GSH in slight excess, or assuming its concentration is constant initially), the plot should be linear. The negative of the slope gives the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of glutathione.

    • Compare the calculated second-order rate constants for the N-bromoacetyl and N-chloroacetyl reactions.

Visualizing the Chemistry

To better understand the processes described, the following diagrams illustrate the reaction mechanism and the experimental workflow.

sn2_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R Nucleophile (e.g., R-SH) TS [R-S---C---X]‡ (Trigonal Bipyramidal) R->TS Nucleophilic Attack E N-Haloacetyl Aspartic Acid (X = Cl or Br) E->TS P Thioether Product TS->P Bond Formation LG Halide Ion (X⁻) TS->LG Leaving Group Departs

Caption: SN2 mechanism for the reaction of a thiol with N-haloacetyl aspartic acid.

experimental_workflow prep Prepare Reagent Stocks (Haloacetyl-Asp, GSH, Buffer) setup Set up Reaction Mixtures (1 mM Haloacetyl-Asp, 1 mM GSH) prep->setup initiate Initiate Reaction at t=0 setup->initiate sample Withdraw & Quench Aliquots (at specific time points) initiate->sample analyze Analyze via HPLC (Separate & Quantify Reactant) sample->analyze plot Plot ln[Reactant] vs. Time analyze->plot calculate Calculate Rate Constants (k) plot->calculate compare Compare Reactivity k(bromo) vs. k(chloro) calculate->compare

Caption: Experimental workflow for comparing haloacetyl reactivity via HPLC.

Conclusion and Recommendations

The fundamental principles of physical organic chemistry clearly predict, and experimental evidence confirms, that N-bromoacetyl aspartic acid is a more reactive alkylating agent than N-chloroacetyl aspartic acid . This is due to the superior leaving group ability of bromide compared to chloride.[5][6]

  • Choose N-bromoacetyl aspartic acid when rapid and complete conjugation is required, and the target nucleophile is significantly more reactive than other potential sites on the biomolecule (e.g., selective labeling of a unique, highly accessible cysteine).

  • Choose N-chloroacetyl aspartic acid when selectivity is a primary concern, reaction times can be extended, or when working with complex proteins where minimizing off-target modification is critical. Its greater stability and lower cost are also important practical considerations.[13][14]

Ultimately, the optimal choice of reagent depends on the specific goals of the experiment, the nature of the biomolecule being modified, and the desired balance between reaction efficiency and selectivity. The protocols and principles outlined in this guide provide a solid foundation for making an informed decision and for designing robust and reproducible bioconjugation strategies.

References

  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. LibreTexts. Link

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. MSU Chemistry. Link

  • BenchChem. (2025). A Comparative Guide to the Reactivity of N-Haloacetamides in Synthesis. BenchChem. Link

  • Gilon, C., et al. (1979). Synthesis of N-chloroacetyl derivatives of amino acids and their use for the conjugation of polypeptides to thiol-carrying compounds. The Journal of Organic Chemistry, 44(20), 3597–3601. Link

  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Link

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I. Link

  • Moseley, C. G., et al. (2014). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Molecules, 19(9), 13487–13504. Link

  • Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific. Link

  • Mező, G., & Manea, M. (2018). Amino acid and peptide bioconjugates. The Royal Society of Chemistry. Link

  • Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions. Chemistry LibreTexts. Link

  • Chemistry LibreTexts. (2015, July 5). 6.4: A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics. Chemistry LibreTexts. Link

  • Tnimov, Z., et al. (2021). Ribosomal incorporation of N-chloroacetyl-L-proline and N-chloroacetyl-3-aminobenzoic acid at the N-terminus for macrocyclization of peptides. ResearchGate. Link

  • ACS Publications. (n.d.). Synthesis of N-chloroacetyl derivatives of amino acids and their use for the conjugation of polypeptides to thiol-carrying compo. ACS Publications. Link

  • Wever, R., et al. (2017). Unusual differences in the reactivity of glutamic and aspartic acid in oxidative decarboxylation reactions. Green Chemistry, 19(21), 5194-5201. Link

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Link

  • MDPI. (2023, January 21). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. MDPI. Link

  • Gellman, A. J., et al. (2021). Aspartic Acid Reaction Kinetics on All Surfaces Vicinal to Cu(111). The Journal of Physical Chemistry C, 125(21), 11489-11499. Link

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR. Link

  • Zenodo. (n.d.). Effect of nucleophile on the kinetics of the reactions of 0-(2' ,4' -dinitrophenyl). Zenodo. Link

  • ResearchGate. (2025, August 5). Kinetics of Reaction of Oximate α‐Nucleophiles with p‐nitrophenyl Acetate in Alkyltriphenyl Phosphonium Bromide Micelles. ResearchGate. Link

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Carboxylic Acid Derivatives. BenchChem. Link

  • Wikipedia. (n.d.). Aspartic acid. Wikipedia. Link

  • AVESİS. (2018, November 2). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESİS. Link

  • Semantic Scholar. (2024, May 23). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. Link

  • Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probe Labeling Protocol. Thermo Fisher Scientific. Link

  • NIH. (n.d.). Correlations Between Nucleophilicities and Selectivities in the Substitutions of Tetrahydropyran Acetals. PMC. Link

  • NIH. (2021, January 21). Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy. PMC. Link

  • PubMed. (2020, April 1). Comparative reactivity analysis of small-molecule thiol surrogates. PubMed. Link

  • PubMed. (2015, February 13). Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. PubMed. Link

  • The Biology Project. (n.d.). Amino Acids - Aspartic Acid. The Biology Project. Link

Sources

Comparative

Validation of Thioether Bond Formation in Chloroacetyl-Aspartate Cyclization

This guide provides an in-depth technical comparison of validation methods for thioether bond formation in chloroacetyl-initiated peptide cyclization. It is designed for researchers and drug development professionals, fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of validation methods for thioether bond formation in chloroacetyl-initiated peptide cyclization. It is designed for researchers and drug development professionals, focusing on the specific context where a chloroacetyl group (often attached to an N-terminal Aspartate or similar spacer) reacts with a downstream Cysteine to form a stable macrocycle.

Executive Summary & Chemical Context

The formation of a thioether bond via the nucleophilic attack of a Cysteine thiolate on a chloroacetyl electrophile is a cornerstone of peptide stapling and macrocyclization (e.g., RaPID system, mRNA display). While the reaction is robust, "blind" cyclization can lead to hydrolysis products, dimers, or incomplete reaction.

In the specific case of Chloroacetyl-Aspartate (ClAc-Asp) cyclization , the N-terminal chloroacetyl group serves as the "warhead" that targets a downstream Cysteine.[1] The presence of Aspartate (Asp) at the N-terminus adds solubility and a specific charge profile but does not alter the fundamental


 mechanism.

The Core Validation Challenge: Distinguishing the cyclic thioether product from the linear chloro-precursor and the hydrolyzed (HO-Ac-) byproduct .

The Reaction Mechanism


Comparative Analysis of Validation Methods

This section objectively compares the three primary methodologies for validating thioether bond formation.

Comparison Matrix: Performance & Utility
FeatureMethod A: High-Res LC-MS/MS Method B: Ellman’s Kinetic Assay Method C: RP-HPLC Shift
Primary Output Exact Mass & Isotope PatternAbsorbance (412 nm)Retention Time (

)
Specificity High (Definitive ID)Low (Detects any free thiol)Medium (Physical property)
Sensitivity Femtomole rangeMicromolar rangeNanomolar range
Key Indicator Loss of Cl isotope pattern & -36 Da mass shiftDisappearance of yellow colorShift to lower

(usually)
Throughput Medium (requires run time)High (96/384-well plate)Low (serial injection)
Blind Spot Can miss non-covalent aggregatesCannot distinguish hydrolysis vs. cyclizationCo-elution of impurities
Best For Final Product Confirmation Real-time Reaction Monitoring Purification Planning

In-Depth Technical Analysis & Protocols

Method A: LC-MS/MS – The Gold Standard (Isotopic Validation)

Why it works: The linear precursor contains a Chlorine atom, which has a distinct natural isotopic abundance (


). The cyclic product loses the Chlorine atom. Therefore, the transition from a "Chlorine pattern" to a "Non-Chlorine pattern" in the mass spectrum is the most definitive proof of cyclization, superior even to exact mass measurement alone.
Experimental Protocol
  • Sample Prep: Dilute reaction aliquot to 10 µM in 0.1% Formic Acid/50% Acetonitrile.

  • Instrument: Q-TOF or Orbitrap MS coupled to UPLC.

  • Analysis:

    • Linear Control: Observe parent ion

      
      . Note the "M" and "M+2" peaks. The M+2 peak should be ~33% the height of M.
      
    • Cyclic Product: Look for the mass shift:

      
       (Loss of H and Cl).
      
    • Isotope Check: The cyclic product must lack the exaggerated M+2 peak associated with Chlorine.

  • Troubleshooting: If you see a mass shift of -18 Da (approx), you likely have the Hydrolyzed Byproduct (Cl replaced by OH, followed by dehydration or just Cl -> OH is -36 + 17 = -19). Correction: Cl (35) -> OH (17) is a mass drop of 18 Da. This is a common "dead-end" side reaction.

Method B: Ellman’s Reagent – The Kinetic Validator

Why it works: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with free thiols to produce TNB2- (yellow,


). As the cyclization proceeds, the free Cysteine thiol is consumed to form the thioether bond, causing the absorbance signal to decay.
Experimental Protocol
  • Reagent Prep: Dissolve 4 mg DTNB in 1 mL Reaction Buffer (e.g., 100 mM Sodium Phosphate, pH 8.0).

  • Baseline: Measure absorbance of the peptide solution before adding the cyclization buffer (Time 0).

  • Monitoring:

    • At defined intervals (0, 15, 30, 60 min), transfer 10 µL of reaction mixture to 190 µL DTNB solution.

    • Incubate 2 mins at RT.

    • Measure

      
      .
      
  • Calculation:

    
    
    
  • Critical Control: You must run a "No-ClAc" control (peptide without chloroacetyl) to ensure thiols are not oxidizing to disulfides (dimers), which would also reduce signal.

Visualization of Logic & Workflow

The following diagrams illustrate the reaction pathway and the decision logic for validation.

Diagram 1: Reaction Mechanism & Mass Shifts

ReactionPathway Linear Linear Precursor (ClAc-Asp...Cys-SH) [Has Chlorine Isotope] Transition Nucleophilic Attack (Thiolate -> Alpha-Carbon) Linear->Transition pH 8.0 Cyclic Cyclic Thioether (Product) [Mass: -36 Da, No Cl] Transition->Cyclic Major Pathway Hydrolysis Hydrolyzed Byproduct (HO-Ac-Asp...) [Mass: -18 Da] Transition->Hydrolysis Side Reaction (H2O Attack)

Caption: Chemical pathway showing the mass transitions from Linear Precursor to Cyclic Product versus Hydrolyzed Byproduct.

Diagram 2: Validation Decision Tree

ValidationLogic Start Start Validation Ellman Step 1: Ellman's Test (Are thiols disappearing?) Start->Ellman Result1 Thiols Stable (No Reaction) Ellman->Result1 No Change Result2 Thiols Decreasing Ellman->Result2 Signal Drop LCMS Step 2: LC-MS Analysis (Check Mass & Isotopes) MassCheck Mass Shift? LCMS->MassCheck Result2->LCMS OutcomeA Mass -36 Da No Cl Isotope (SUCCESS) MassCheck->OutcomeA -36 Da OutcomeB Mass -18 Da (HYDROLYSIS) MassCheck->OutcomeB -18 Da OutcomeC Mass -2 Da (DISULFIDE DIMER) MassCheck->OutcomeC -2 Da

Caption: Step-by-step decision logic to distinguish successful cyclization from common failure modes (Hydrolysis or Dimerization).

Expert Insights & Troubleshooting

The "Aspartate Effect"

In "Chloroacetyl-Aspartate" sequences, the Aspartate side chain (carboxylic acid) can occasionally act as an intramolecular base, accelerating the reaction, or as a competing nucleophile (rare at pH 8, but possible at lower pH).

  • Recommendation: Maintain pH at 8.0–8.5. If pH drops < 7, the reaction slows significantly. If pH > 9, hydrolysis of the chloroacetyl group competes with cyclization.

Handling Oxidation

Thioether formation competes with disulfide bond formation (dimerization).

  • Solution: Perform the cyclization under strictly anaerobic conditions (degassed buffers) or add TCEP (Tris(2-carboxyethyl)phosphine). TCEP reduces disulfides but does not reduce the stable thioether bond, allowing you to reverse dimers while preserving the desired macrocycle [1].

References

  • Iwasaki, K., Goto, Y., Katoh, T., & Suga, H. (2012).[2] Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. Organic & Biomolecular Chemistry. Link

  • Guan, X., et al. (2003). Ellman's and Aldrithiol Assay as Versatile and Complementary Tools for the Quantification of Thiol Groups. Analytical Biochemistry. Link

  • Draper, M., et al. (2020). Convergent Synthesis of Thioether Containing Peptides. Molecules. Link

Sources

Validation

A Comparative Guide to the HPLC Retention Times of N-chloroacetyl-L-aspartic Acid and L-aspartic Acid

This in-depth technical guide provides a comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention times of N-chloroacetyl-L-aspartic acid and its parent amino acid, L-aspartic acid. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention times of N-chloroacetyl-L-aspartic acid and its parent amino acid, L-aspartic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize HPLC for the analysis and purification of amino acids and their derivatives. We will explore the fundamental physicochemical properties of these compounds and elucidate how these characteristics dictate their behavior on a reversed-phase HPLC system.

Introduction: The Significance of N-acetylation on Aspartic Acid Analysis

L-aspartic acid is a proteinogenic amino acid characterized by its acidic side chain, rendering it highly polar.[1][2] In various research and pharmaceutical applications, L-aspartic acid is chemically modified to alter its properties or to synthesize new molecules. One such modification is the N-chloroacetylation of the primary amine group, yielding N-chloroacetyl-L-aspartic acid. This derivatization significantly alters the molecule's polarity, which in turn has a profound impact on its chromatographic behavior, particularly its retention time in reversed-phase HPLC. Understanding this difference is crucial for developing robust analytical methods for separation, identification, and quantification.

Physicochemical Properties: A Tale of Two Polarities

The retention of an analyte in reversed-phase HPLC is primarily governed by its hydrophobicity. A more hydrophobic, or less polar, compound will have a stronger affinity for the nonpolar stationary phase and will thus elute later, resulting in a longer retention time. Let's examine the key physicochemical properties of L-aspartic acid and N-chloroacetyl-L-aspartic acid that influence their HPLC retention.

PropertyL-Aspartic AcidN-chloroacetyl-L-aspartic AcidRationale for Difference
Molecular Weight 133.10 g/mol [3][4]209.56 g/mol (Calculated)The addition of the chloroacetyl group (-COCH₂Cl) increases the molecular mass.
Polarity HighModerateThe highly polar primary amine and two carboxylic acid groups make L-aspartic acid very water-soluble.[3][5][6] The N-chloroacetyl group introduces a nonpolar alkyl halide moiety, significantly reducing the overall polarity of the molecule.
pKa Values α-carboxyl: ~1.99, β-carboxyl: ~3.90, α-amino: ~9.90[4]α-carboxyl: ~2.0, β-carboxyl: ~3.9 (Estimated)The pKa values of the carboxylic acid groups are not expected to change significantly. The primary amine is no longer present.
Solubility Soluble in water, insoluble in ethanol and ether.[3][5][6]Expected to have reduced water solubility and increased solubility in organic solvents compared to L-aspartic acid.The decrease in polarity due to the chloroacetyl group will decrease its affinity for polar solvents like water.

The Principle of Reversed-Phase HPLC Retention

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (typically a mixture of water and a less polar organic solvent like acetonitrile or methanol). The separation is based on the partitioning of the analytes between the mobile and stationary phases.

  • Polar Analytes: Highly polar compounds, like L-aspartic acid, have a strong affinity for the polar mobile phase and a weak affinity for the nonpolar stationary phase. Consequently, they travel through the column quickly and have short retention times .

  • Nonpolar Analytes: Less polar (more hydrophobic) compounds, like N-chloroacetyl-L-aspartic acid, will have a greater affinity for the nonpolar stationary phase. They will partition more into the stationary phase and thus move more slowly through the column, resulting in longer retention times .

Due to its high polarity, analyzing L-aspartic acid by reversed-phase HPLC can be challenging, often requiring derivatization or the use of ion-pairing reagents to achieve adequate retention and separation.[7][8][9][10][11][12][13][14][15][16][17]

Comparative HPLC Analysis: Expected Retention Time Difference

Based on the principles of reversed-phase chromatography and the physicochemical properties of the two molecules, we can predict their elution order. The introduction of the chloroacetyl group makes N-chloroacetyl-L-aspartic acid significantly less polar than L-aspartic acid. Therefore, under typical reversed-phase HPLC conditions, N-chloroacetyl-L-aspartic acid is expected to have a significantly longer retention time than L-aspartic acid.

Hypothetical Experimental Data

The following table illustrates the expected retention times for L-aspartic acid and N-chloroacetyl-L-aspartic acid under a standard reversed-phase HPLC method.

CompoundExpected Retention Time (min)Rationale
L-Aspartic Acid~2.5Highly polar, weak interaction with C18 stationary phase.
N-chloroacetyl-L-aspartic Acid~8.0Increased hydrophobicity due to the chloroacetyl group, leading to stronger interaction with the C18 stationary phase.

Note: These are hypothetical values to illustrate the expected chromatographic behavior. Actual retention times will vary depending on the specific HPLC system, column, and mobile phase conditions.

Experimental Workflow and Protocol

To experimentally verify the retention time difference, the following workflow and detailed protocol for a reversed-phase HPLC analysis can be employed.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Dissolve L-aspartic acid and N-chloroacetyl-L-aspartic acid in mobile phase A B Filter through 0.45 µm syringe filter A->B C Inject sample onto C18 column B->C D Isocratic elution with Water/Acetonitrile/TFA C->D E UV Detection at 210 nm D->E F Record chromatogram E->F G Determine retention times of each peak F->G H Compare retention times G->H

Figure 1. A schematic overview of the experimental workflow for the comparative HPLC analysis.

Detailed Step-by-Step HPLC Protocol

This protocol is designed to be a self-validating system, where the significant difference in retention times will confirm the successful separation based on polarity.

1. Materials and Reagents:

  • L-Aspartic acid (analytical standard)

  • N-chloroacetyl-L-aspartic acid (synthesized or purchased)

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.45 µm syringe filters

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Chromatography Data System (CDS)

3. Preparation of Mobile Phase:

  • Mobile Phase A (Aqueous): 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC grade water. Degas before use.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC grade acetonitrile. Degas before use.

4. Preparation of Standard Solutions:

  • Prepare individual stock solutions of L-aspartic acid and N-chloroacetyl-L-aspartic acid at a concentration of 1 mg/mL in Mobile Phase A.

  • Prepare a mixed standard solution containing both compounds at a final concentration of 0.1 mg/mL each by diluting the stock solutions with Mobile Phase A.

  • Filter the final mixed standard solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

ParameterSettingJustification
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for separating compounds with differing polarities.
Mobile Phase Isocratic: 95% A, 5% BA high aqueous content is necessary to retain the highly polar L-aspartic acid on the column.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA standard injection volume.
Detection Wavelength 210 nmBoth compounds should have some absorbance at this low UV wavelength due to the carboxyl and amide chromophores.
Run Time 15 minutesSufficient time to elute both the early-eluting L-aspartic acid and the later-eluting N-chloroacetyl-L-aspartic acid.

6. Data Analysis and Interpretation:

  • Inject the mixed standard solution into the HPLC system.

  • Record the resulting chromatogram.

  • Identify the two peaks based on a comparison with individual standard injections if necessary.

  • The first eluting peak will be L-aspartic acid, and the second, more retained peak will be N-chloroacetyl-L-aspartic acid.

  • The significant difference in their retention times serves as experimental validation of the impact of N-chloroacetylation on the molecule's hydrophobicity.

Conclusion

The N-chloroacetylation of L-aspartic acid fundamentally alters its physicochemical properties, most notably by decreasing its polarity. This chemical modification leads to a predictable and significant increase in retention time on a reversed-phase HPLC system. While L-aspartic acid is highly polar and elutes early, N-chloroacetyl-L-aspartic acid exhibits greater hydrophobicity, resulting in a stronger interaction with the nonpolar stationary phase and a consequently longer retention time. This guide provides the theoretical basis and a practical experimental framework for understanding and analyzing these two compounds, which is essential for researchers and scientists in the field of drug development and biochemical analysis.

References

  • Thermo Fisher Scientific. (n.d.). Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD.
  • Uniprot. (2024, October 24). Material Properties of L-Aspartic Acid.
  • Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • Springer. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC.
  • Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • AnalyteGuru. (2026, January 8). How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids.
  • PubMed. (n.d.). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate.
  • SIELC Technologies. (n.d.). Aspartic Acid.
  • Ataman Kimya. (n.d.). L-ASPARTIC ACID.
  • Baqai Journal of Health Sciences. (2016). Analysis of amino acids by high performance liquid chromatography.
  • PubMed. (1984). Determination of D- And L-aspartate in Amino Acid Mixtures by High-Performance Liquid Chromatography After Derivatization With a Chiral Adduct of O-Phthaldialdehyde.
  • PMC. (2023, July 19). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry.
  • JASCO Inc. (2024, October 21). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC) Using a Rapid High-Performance Liquid Chromatography (RHPLC) System.
  • ResearchGate. (2025, August 6). Plasma amino-acid determination by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography.
  • LCGC International. (2016, November 15). Reversed Phase HPLC for the Analysis of Biomolecules.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Aspartic acid.
  • ChemicalBook. (2026, February 3). L-Aspartic acid.
  • PubChem. (n.d.). L-Aspartic Acid.
  • SIELC Technologies. (n.d.). Separation of N-[(Benzyloxy)carbonyl]-L-aspartic acid on Newcrom R1 HPLC column.
  • Kraft Chemical. (n.d.). L-Aspartic Acid (CH₃COOH) Supplier.
  • PubChem. (n.d.). N-Acetyl-L-Aspartic Acid.
  • ResearchGate. (2023, April). Retention Times of Compounds Used in the HPLC Analysis.
  • PMC. (n.d.). -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues.
  • Wikipedia. (n.d.). Aspartic acid.
  • Agilent. (2010, June 24). Analysis of Amino Acids by HPLC.
  • PubChem. (n.d.). N,N-di-neohexyl L-aspartic acid.
  • The Biology Project. (n.d.). Amino Acids - Aspartic Acid.

Sources

Comparative

Technical Guide: IR Spectroscopy for Chloroacetyl Amide Bond Identification

Executive Summary In the design of Targeted Covalent Inhibitors (TCIs), distinguishing between electrophilic warheads is critical for Quality Control (QC) and mechanism of action studies. While NMR and Mass Spectrometry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of Targeted Covalent Inhibitors (TCIs), distinguishing between electrophilic warheads is critical for Quality Control (QC) and mechanism of action studies. While NMR and Mass Spectrometry are the gold standards for structural elucidation, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive method for monitoring warhead integrity and reactivity in solid state or concentrated solution.

This guide provides a technical comparison of the Chloroacetyl Amide warhead against its primary alternative, the Acrylamide warhead. It details the specific spectral fingerprints required to identify the


-chloroacetyl moiety (

) and distinguish it from non-chlorinated amides and vinyl-containing Michael acceptors.

Mechanistic Principles of Spectral Shifts

To accurately interpret the IR spectrum of a chloroacetyl amide, one must understand the electronic effects governing the bond vibrations.

The Inductive Effect ( -Chloro Substitution)

The chlorine atom is highly electronegative (


), exerting a strong inductive effect (-I) through the 

-bond framework.
  • Impact on Carbonyl (C=O): The electron withdrawal reduces the contribution of the single-bond resonance form (

    
    ), effectively increasing the double-bond character of the carbonyl. This results in a hypsochromic shift (blue shift)  of the Amide I band to higher wavenumbers compared to a standard acetamide.
    
  • Impact on C-Cl Bond: The heavy mass of the chlorine atom coupled with the C-Cl bond force constant places the stretching vibration deep in the fingerprint region (

    
    ), often obscured but diagnostic if identified.
    
Resonance Effect (Acrylamide Comparison)

In contrast, acrylamides possess a vinyl group conjugated with the carbonyl. This conjugation delocalizes


-electrons, lowering the bond order of the carbonyl and causing a bathochromic shift (red shift)  relative to non-conjugated amides.

Comparative Spectral Analysis

The identification of the chloroacetyl amide bond relies on a "Triangulation Method" involving three distinct spectral zones.

Zone 1: The C-H Stretching Region ( )

The Primary Discriminator: This is the most reliable region for distinguishing chloroacetyl amides from acrylamides.

  • Chloroacetyl Amide: Contains only

    
     hybridized C-H bonds (methylene group).
    
    • Peaks: Sharp bands ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (typically 
      
      
      
      ).
    • Absence: No peaks

      
      .
      
  • Acrylamide: Contains

    
     hybridized C-H bonds (vinyl group).
    
    • Peaks: Diagnostic weak-to-medium intensity bands

      
       (typically 
      
      
      
      ).[1]
Zone 2: The Double Bond Region ( )

The "Overcrowded" Zone: This region contains the Amide I (C=O) and Amide II (N-H bend) bands.

  • Chloroacetyl Amide:

    • Amide I: Strong, sharp peak at

      
       .[2] The inductive effect of Cl shifts this slightly higher than a standard acetamide (
      
      
      
      ).
    • Amide II: Medium intensity band at

      
       .
      
  • Acrylamide: [3][4][5][6][7][8]

    • Amide I: Strong peak at

      
       .[2]
      
    • C=C Stretch: Often appears as a shoulder or a doublet peak at

      
       . Note: This is often weaker than the C=O band and can be masked.
      
Zone 3: The Fingerprint Region ( )

The Confirmation Zone:

  • Chloroacetyl Amide:

    • 
      -Methylene Wag:  A diagnostic band for the 
      
      
      
      moiety often appears in the
      
      
      range (wagging/twisting).
    • C-Cl Stretch: Strong, broad band at

      
        (solid state). This is the definitive "fingerprint" for the halogen.
      
  • Acrylamide: [3][4][5][6][7][8]

    • =C-H Out-of-Plane Bend: Strong, broad peak at

      
       .
      
    • Absence: No band in the

      
       region (unless aromatic rings are present, which complicates analysis).
      
Summary Table: Diagnostic Frequencies
FeatureChloroacetyl Amide (

)
Acrylamide (

)
Standard Acetamide (

)
C-H Stretch

(Aliphatic only)

(Vinyl)

Amide I (C=O)

(Blue-shifted)


C=C Stretch Absent

(Shoulder)
Absent
Fingerprint C-Cl:

=C-H Bend:

None specific

-CH2 Mode
Wagging:

N/AN/A

Experimental Protocol: High-Fidelity ATR-FTIR

For covalent inhibitors, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to minimal sample preparation and lack of moisture interference (which can hydrolyze reactive warheads).

Materials
  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Diamond or Germanium ATR crystal (Diamond preferred for durability).

  • Solvent: Anhydrous Dichloromethane (DCM) for cleaning; Methanol for background checks.

Step-by-Step Workflow
  • System Blank: Clean the crystal with DCM. Collect a background spectrum (air) with 32 scans at

    
     resolution.
    
  • Sample Deposition:

    • Solids: Place ~2 mg of powder directly on the crystal. Apply high pressure using the anvil clamp to ensure contact.

    • Oils/Residues: Apply a thin film. If the compound is volatile, use a cover slip.

  • Acquisition: Collect sample spectrum (32-64 scans).

  • Correction: Apply "ATR Correction" (software algorithm) to adjust for penetration depth differences at variable wavelengths.

  • Baseline: Perform a linear baseline correction anchored at

    
     and 
    
    
    
    .

Validation: The "Thiol Shift" Assay

To confirm the presence of a reactive warhead (self-validation), perform a reaction monitoring experiment. Both chloroacetamide and acrylamide react with thiols, but the spectral changes differ.

Protocol:

  • Dissolve the inhibitor in a minimal amount of DMSO.

  • Add 2 equivalents of Cysteine or Glutathione (GSH) in buffer.

  • Incubate for 30 minutes.

  • Extract/dry the residue and acquire the IR spectrum.

Expected Results:

  • Chloroacetyl Amide: Disappearance of the C-Cl band (

    
    ) . The Amide I band may shift slightly red as the electron-withdrawing Cl is replaced by Sulfur (less withdrawing).
    
  • Acrylamide: Disappearance of the =C-H stretch (

    
    )  and the =C-H bend (
    
    
    
    )
    .

Logic Flow & Visualization

The following diagram illustrates the decision logic for identifying the warhead based on spectral features.

WarheadID Start Start: Acquire IR Spectrum CheckCH Check C-H Region (> 3000 cm⁻¹) Start->CheckCH VinylPresent Peaks > 3000 cm⁻¹ Present (Vinyl C-H) CheckCH->VinylPresent Yes VinylAbsent Peaks > 3000 cm⁻¹ Absent (Aliphatic C-H only) CheckCH->VinylAbsent No Acrylamide Candidate: Acrylamide Confirm with C=C (1620 cm⁻¹) and =C-H bend (900-990 cm⁻¹) VinylPresent->Acrylamide CheckFingerprint Check Fingerprint (600 - 800 cm⁻¹) VinylAbsent->CheckFingerprint CCl_Present Strong Band 750-790 cm⁻¹ (C-Cl Stretch) CheckFingerprint->CCl_Present Yes CCl_Absent No Strong Band < 800 cm⁻¹ CheckFingerprint->CCl_Absent No Chloroacetamide Confirmed: Chloroacetyl Amide Verify Amide I (1660-1690 cm⁻¹) CCl_Present->Chloroacetamide StandardAmide Standard Alkyl Amide CCl_Absent->StandardAmide

Caption: Decision tree for distinguishing Chloroacetyl Amides from Acrylamides and Standard Amides using FTIR spectral zones.

References

  • Experimental Characterization of Covalent Inhibitors NIH National Library of Medicine. A practical guide for the assay-dependent characterisation of irreversible inhibitors. [Link]

  • Acrylamide IR Spectrum and Polymerization Monitoring ResearchGate. IR spectrum of acrylamide and isolated product-polyacrylamide in KBr pellet. [Link]

  • General IR Functional Group Tables Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

Sources

Validation

Technical Guide: Purity Assessment of N-Chloroacetyl-L-Aspartic Acid using LC-MS

Executive Summary & Core Directive N-chloroacetyl-L-aspartic acid (CNAA) is a critical intermediate in the synthesis of aspartate transcarbamoylase inhibitors (e.g., PALA) and antiviral nucleoside analogs. Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

N-chloroacetyl-L-aspartic acid (CNAA) is a critical intermediate in the synthesis of aspartate transcarbamoylase inhibitors (e.g., PALA) and antiviral nucleoside analogs. Its structural duality—possessing a highly polar dicarboxylic acid backbone and a reactive


-haloacyl moiety—presents a unique analytical challenge.

Traditional methods like HPLC-UV fail to provide adequate sensitivity due to the molecule's lack of a strong chromophore. NMR, while structurally definitive, lacks the dynamic range to quantify trace impurities (


).

This guide establishes LC-MS (Liquid Chromatography-Mass Spectrometry) as the superior methodology for CNAA purity assessment. We prioritize a HILIC-ESI(-) (Hydrophilic Interaction Liquid Chromatography with Negative Electrospray Ionization) approach to ensure retention of this polar analyte while maximizing sensitivity for trace hydrolytic degradants.

Comparative Technology Assessment

The following table objectively compares LC-MS against traditional alternatives for CNAA analysis.

FeatureLC-MS (HILIC-ESI) HPLC-UV (200-210 nm)

H-NMR (D

O)
Specificity High. Mass-resolved detection distinguishes CNAA from co-eluting non-chromophoric impurities (e.g., free Aspartic Acid).Low. Relies on non-specific end-absorption; highly susceptible to buffer interference and baseline drift.High. Excellent structural confirmation but signals often overlap in complex mixtures.
Sensitivity (LOD) Trace Level (ng/mL). Capable of detecting ppm-level impurities.Moderate (

g/mL).
Insufficient for genotoxic impurity screening.
Low (mg/mL). Typically requires

impurity for reliable integration.
Analyte Retention Excellent. HILIC retains polar dicarboxylates without ion-pairing reagents.Poor. Requires ion-pairing (e.g., TFA/HFBA) which suppresses MS signals and complicates equilibration.N/A. Solution-phase measurement.
Impurity ID Definitive. Provides m/z and isotopic patterns (Cl

/Cl

) for unknown ID.
None. Retention time matching only.Structural. Good for identifying major byproducts but struggles with trace quantitation.

Critical Analytical Challenges

The Polarity Trap

CNAA is a dicarboxylic acid. On standard C18 columns, it elutes in the void volume (


), causing co-elution with salts and matrix suppression.
  • Solution: Use HILIC (Amide or Zwitterionic phase) to retain the charged carboxylates via electrostatic interactions and hydrogen bonding.

The Chlorine Isotope Signature

CNAA contains a single chlorine atom. This provides a distinct spectral advantage:

  • Isotope Pattern: The mass spectrum will show a characteristic 3:1 intensity ratio between the molecular ion

    
     and the 
    
    
    
    isotope peak (due to
    
    
    Cl and
    
    
    Cl natural abundance).
  • Validation: This pattern serves as an internal confirmation of peak identity, distinguishing CNAA from non-chlorinated contaminants like N-acetyl-L-aspartic acid.

Experimental Protocol: HILIC-MS/MS Workflow

This protocol is designed for the quantification of CNAA and its primary impurities: L-Aspartic Acid (hydrolysis product) and Chloroacetic Acid (reagent carryover).

Chemicals & Reagents[1]
  • Analyte: N-chloroacetyl-L-aspartic acid (Reference Standard).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate.

  • Column: Waters BEH Amide or Thermo Accucore 150-Amide-HILIC (

    
     mm, 1.7 
    
    
    
    m).
LC Conditions
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH promotes ionization of acidic groups and retention on Amide HILIC).

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 ACN:Water.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)

    • 1-6 min: 90%

      
       50% B (Linear Gradient)
      
    • 6-8 min: 50% B (Wash)

    • 8.1 min: 90% B (Re-equilibration - Critical for HILIC)

MS Conditions (Triple Quadrupole)
  • Ionization: Electrospray Ionization (ESI), Negative Mode .

  • Source Temp: 350°C.

  • Capillary Voltage: -2.5 kV.

  • Detection: Multiple Reaction Monitoring (MRM).[1]

MRM Transitions Table:

CompoundPrecursor (

)
Product (

)
Collision Energy (eV)Rationale
CNAA (

Cl)
208.0 164.0 15Loss of CO

(Decarboxylation)
CNAA (

Cl)
208.0 88.0 25Cleavage of Aspartyl backbone
CNAA (

Cl)
210.0 166.0 15Isotope Confirmation
L-Aspartic Acid 132.088.020Main Hydrolysis Degradant
Chloroacetic Acid 93.035.015Reagent Carryover (

ion)

Visualizing the Workflow & Mechanism

Analytical Workflow Diagram

This diagram outlines the decision process and flow for assessing CNAA purity.

CNAA_Analysis_Workflow Sample Crude CNAA Sample Prep Sample Prep (Dissolve in 90% ACN) Sample->Prep LC HILIC Separation (Amide Column, pH 9) Prep->LC Inject 2uL MS ESI(-) Mass Spec LC->MS MainPeak Main Peak (m/z 208) CNAA MS->MainPeak Impurity1 Impurity A (m/z 132, Aspartic Acid) MS->Impurity1 Impurity2 Impurity B (m/z 93, Chloroacetic Acid) MS->Impurity2 Check Check Isotope Ratio (m/z 208 vs 210) MainPeak->Check Result Purity Calculation (% Area Normalization) Impurity1->Result Impurity2->Result Check->Result Ratio ~3:1 (Pass)

Figure 1: Analytical workflow for N-chloroacetyl-L-aspartic acid purity assessment, highlighting the isotope confirmation step.

Fragmentation Pathway

Understanding the fragmentation is vital for validating the method specificity.

Fragmentation_Pathway Parent Precursor Ion [M-H]- : m/z 208 Frag1 Fragment 1 [M-H-CO2]- : m/z 164 Parent->Frag1 -44 Da (CO2) Frag2 Fragment 2 Aspartyl Backbone : m/z 88 Parent->Frag2 Backbone Cleavage

Figure 2: Proposed ESI(-) fragmentation pathway for CNAA. The loss of CO


 is the primary transition used for quantitation.

Validation & Data Analysis

To ensure the method is "Trustworthy" (Part 2 of requirements), the following validation criteria must be met:

  • Linearity: The response for CNAA must be linear (

    
    ) over the range of 0.1 
    
    
    
    g/mL to 100
    
    
    g/mL.
  • Recovery: Spike crude samples with known amounts of L-Aspartic acid. Recovery must be 85-115%.

  • Isotopic Fidelity: The peak area ratio of

    
     vs 
    
    
    
    must remain constant (approx 3:1) across the peak width. Deviation indicates co-elution with a non-chlorinated impurity.
Simulated Data: Impurity Profile Example
Retention Time (min)Identity

(ESI-)
Area %Status
1.2Chloroacetic Acid930.4%Fail (>0.1%)
3.4CNAA (Main) 208 98.5% Pass
4.1L-Aspartic Acid1321.1%Fail (>0.5%)

Note: In this simulated batch, the presence of 1.1% free Aspartic acid suggests hydrolysis occurred during storage or workup.

References

  • Agilent Technologies. (2020). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using Agilent 6460 Triple Quadrupole LC/MS. Retrieved from [Link]

  • Kelley, R. I., & Stamas, J. N. (1992). Quantification of N-acetyl-L-aspartic acid in urine by isotope dilution gas chromatography-mass spectrometry. Journal of Inherited Metabolic Disease. Retrieved from [Link]

  • PubChem. (2023).[2] N-Acetyl-L-Aspartic Acid Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative

Kinetic Analysis: N-Chloroacetyl-L-Aspartic Acid (CIAA) vs. Thiol-Reactive Alternatives

Topic: Kinetic Analysis of N-Chloroacetyl-L-Aspartic Acid Reaction with Thiols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Mechanistic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Analysis of N-Chloroacetyl-L-Aspartic Acid Reaction with Thiols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Insight[1][2]

N-chloroacetyl-L-aspartic acid (CIAA) represents a specialized class of affinity labeling reagents designed to probe aspartate-binding enzymes and transporters. Unlike generic thiol-reactive agents (e.g., iodoacetamide, N-ethylmaleimide), CIAA combines a substrate-mimicking scaffold (L-aspartic acid) with a "tuned" electrophile (chloroacetyl group).

The Core Mechanistic Differentiator: The reaction kinetics of CIAA with thiols are governed by electrostatic modulation . The free


-carboxylate of the aspartyl side chain (pKa 

3.9) creates a negative electrostatic potential near the electrophilic carbon. This repels bulk anionic thiols (like Glutathione, GSH) at physiological pH, effectively "dampening" non-specific background reactivity. However, when bound in the active site of a target enzyme (e.g., Aspartoacylase or Aspartate

-decarboxylase), this repulsion is masked or favorable orientation overcomes the barrier, allowing specific alkylation of catalytic cysteines.
Reaction Mechanism (SN2)

The reaction proceeds via a bimolecular nucleophilic substitution (


), where the thiolate anion (

) attacks the methylene carbon of the chloroacetyl group, displacing the chloride ion.

ReactionMechanism Thiol Thiolate (RS⁻) TS Transition State [RS...CH₂...Cl]‡ Thiol->TS Nucleophilic Attack CIAA N-Chloroacetyl-L-Asp (Electrophile) CIAA->TS Product Thioether Adduct (S-Carboxymethyl-L-Asp) TS->Product Inversion of Config. Chloride Cl⁻ Leaving Group TS->Chloride AspSideChain Aspartyl β-COO⁻ (Repulsion Field) AspSideChain->Thiol Electrostatic Repulsion (Reduces k_obs)

Figure 1: Mechanism of thiol alkylation by CIAA. Note the electrostatic gating provided by the aspartyl side chain.

Comparative Performance Analysis

This section compares CIAA against three primary alternatives: its Iodo-analog (N-Iodoacetyl-L-aspartic acid), a neutral analog (N-Chloroacetyl-L-alanine), and a generic reagent (N-Ethylmaleimide).

Table 1: Kinetic & Functional Comparison
FeatureN-Chloroacetyl-L-Asp (CIAA) N-Iodoacetyl-L-Asp (IAA-Asp) N-Chloroacetyl-L-Ala (Cl-Ala) N-Ethylmaleimide (NEM)
Reactivity (

)
Low/Moderate (

)
High (

)
Moderate (Faster than CIAA)Very High (

)
Leaving Group Chloride (Poor leaving group)Iodide (Good leaving group)ChlorideNone (Addition reaction)
Electrostatics Negative Repulsion (High specificity)Negative RepulsionNeutral (No repulsion)Neutral
Specificity Active Site Directed Active Site Directed (Leaky)Low (Hydrophobic bias)None (Cys-General)
Stability (pH 7.4) High (Stable > 24h)Moderate (Light sensitive)HighModerate (Hydrolysis risk)
Primary Use Enzyme Inhibition / Mapping Aggressive LabelingControl / Non-specificTotal Thiol Quantitation
Analysis of Alternatives

1. CIAA vs. N-Iodoacetyl-L-Aspartic Acid (IAA-Asp):

  • The Trade-off: Iodine is a better leaving group than chlorine, making IAA-Asp 10-100x more reactive. However, this high reactivity often leads to "leaky" labeling—modifying surface cysteines before the inhibitor can reach the active site.

  • Recommendation: Use CIAA for kinetic studies requiring precise active-site saturation. Use IAA-Asp only if the target cysteine is buried or has low nucleophilicity.

2. CIAA vs. N-Chloroacetyl-L-Alanine (Cl-Ala):

  • The Control: Cl-Ala lacks the

    
    -carboxylate. Comparing 
    
    
    
    of CIAA vs. Cl-Ala reveals the "electrostatic factor" of the reaction.
  • Data Insight: Literature indicates that negative charge proximity can reduce alkylation rates by 2-5 fold due to repulsion of the incoming thiolate [1, 2].

Experimental Protocol: Kinetic Assay

To accurately determine the second-order rate constant (


) for the reaction of CIAA with a model thiol (e.g., L-Cysteine or Glutathione), use the following self-validating protocol.
Materials
  • Buffer: 100 mM Potassium Phosphate, pH 7.4 (degassed).

  • Thiol Source: L-Cysteine or Glutathione (freshly prepared, 10 mM stock).

  • Reagent: N-chloroacetyl-L-aspartic acid (100 mM stock in water/DMSO).

  • Detection: DTNB (Ellman's Reagent) for discontinuous monitoring or direct HPLC.

Step-by-Step Methodology
  • Preparation:

    • Prepare reaction mixtures with pseudo-first-order conditions : [CIAA] >> [Thiol].

    • Example: [Thiol] = 0.5 mM, [CIAA] = 5 mM, 10 mM, 20 mM, 50 mM.

    • Control: Thiol alone (to correct for oxidation).

  • Incubation:

    • Incubate at 37°C in a thermomixer.

    • Time points: 0, 15, 30, 60, 120 minutes.

  • Quenching & Measurement (Discontinuous Ellman's Assay):

    • At each time point, remove an aliquot (e.g., 50 µL).

    • Add to 950 µL of DTNB solution (0.1 mM DTNB in 100 mM Phosphate pH 8.0).

    • Incubate 5 min; measure Absorbance at 412 nm (

      
      ).
      
  • Data Analysis:

    • Calculate remaining thiol concentration:

      
       (where 
      
      
      
      ).
    • Plot

      
       vs. Time. The slope is 
      
      
      
      .
    • Secondary Plot: Plot

      
       vs. [CIAA]. The slope of this line is the second-order rate constant 
      
      
      
      (
      
      
      ).

KineticWorkflow cluster_sampling Sampling Loop Start Start: Prepare Reagents (Degassed Buffer) Mix Mix Thiol (0.5 mM) + CIAA (Excess) Start->Mix Incubate Incubate 37°C (Pseudo-1st Order) Mix->Incubate Sample Aliquot at t = x min Incubate->Sample Quench Add DTNB (pH 8.0) Sample->Quench Read Measure A412 Quench->Read Read->Sample Next Timepoint Calc Calculate k_obs (Slope of ln[SH] vs t) Read->Calc Final Derive k2 (Slope of k_obs vs [CIAA]) Calc->Final

Figure 2: Workflow for determining kinetic rate constants of CIAA-Thiol reaction.

Critical Factors & Troubleshooting

pH Dependence

The reaction rate depends critically on the ionization state of the thiol (


 for Cysteine).
  • Observation: Rate increases as pH increases (more thiolate anion

    
     available).
    
  • Correction: When comparing CIAA to other reagents, ensure pH is identical. A shift from pH 7.0 to 8.0 can increase

    
     by ~10-fold [3].
    
Electrostatic Steering

Recent studies on chloroacetyl-peptides demonstrate that basic residues (Arg/Lys) adjacent to the chloroacetyl group accelerate reaction with anionic thiols (like BSH) via electrostatic attraction [2].[1] Conversely, acidic residues (Asp/Glu) , as found in CIAA, retard the reaction.

  • Implication: If your

    
     for CIAA is lower than expected for a generic chloroacetamide, this validates the structural integrity of the aspartyl side chain (electrostatic repulsion is active).
    

References

  • Lindley, H. (1962).[2] The reaction of thiol compounds and chloroacetamide: 2. The reaction between chloroacetamide and cysteine peptides.[2] Biochemical Journal, 82(3), 418–425. Link

  • Kitamatsu, M., et al. (2022). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide.[1] Processes, 10(11), 2200. Link

  • Jansen, L. E., et al. (2018). Control of thiol-maleimide reaction kinetics in PEG hydrogel networks. Acta Biomaterialia, 70, 120-128. Link

  • Relyea, N. M., Tate, S. S., & Meister, A. (1974). Affinity labeling of the active center of L-aspartate-beta-decarboxylase with beta-chloro-L-alanine. Journal of Biological Chemistry, 249(5), 1519-24. Link

Sources

Validation

Structural Analysis of Enzymes Bound to N-chloroacetyl-L-aspartic Acid: A Comparative Technical Guide

Topic: Crystal Structure Analysis of Enzymes Bound to N-chloroacetyl-L-aspartic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of Enzymes Bound to N-chloroacetyl-L-aspartic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a rigorous technical comparison of N-chloroacetyl-L-aspartic acid (Cl-Ac-Asp) against standard substrate analogues (e.g., PALA, Succinate) for structural biology applications. While N-(phosphonacetyl)-L-aspartate (PALA) remains the "gold standard" transition-state analogue for inducing the R-state in Aspartate Transcarbamoylase (ATCase), Cl-Ac-Asp offers unique utility as an affinity label and mechanistic probe .

This document details the crystallographic workflows, mechanistic distinctions, and data interpretation strategies required to resolve enzyme complexes with this reactive ligand. It is designed for structural biologists seeking to map active site nucleophiles or trap transient conformational states that non-covalent analogues cannot capture.

Part 1: Mechanistic Basis & Comparative Analysis

The Ligand Landscape: Cl-Ac-Asp vs. Alternatives

In structural enzymology, the choice of ligand dictates the conformation trapped in the crystal lattice. Cl-Ac-Asp differs fundamentally from PALA and Succinate due to its reactive chloroacetyl moiety, which allows for potential covalent modification of active site nucleophiles (Cysteine or Histidine).

FeatureN-chloroacetyl-L-aspartic acid (Cl-Ac-Asp) N-(phosphonacetyl)-L-aspartate (PALA) Succinate
Primary Mode of Action Affinity Label / Alkylating Agent Transition State Analogue Competitive Inhibitor
Binding Type Potential Covalent (Irreversible) or Tight Non-covalentNon-covalent (Tight Binding,

)
Non-covalent (Weak Binding)
Structural Utility Mapping active site nucleophiles; Trapping pre-catalytic geometry.Inducing maximal conformational change (T

R transition).
Identifying the Asp-specific sub-pocket without inducing closure.
Reactivity Risks High (Hydrolysis of C-Cl bond; non-specific alkylation).Low (Chemically stable).None (Stable).
Target Enzymes Aspartate Transcarbamoylase (ATCase), Aspartoacylase (ASPA).ATCase (highly specific).General Aspartyl enzymes.
Mechanism of Inhibition

While PALA mimics the transition state of the ATCase reaction (combining features of Carbamoyl Phosphate and Aspartate), Cl-Ac-Asp acts as a structural mimic of the substrate N-carbamoyl-aspartate but carries an electrophilic carbon.

  • PALA: Binds to both the carbamoyl phosphate (CP) and aspartate domains, pulling them together to stabilize the high-affinity R-state .

  • Cl-Ac-Asp: Binds to the aspartate pocket. If a nucleophile (e.g., a catalytic Histidine or Cysteine) is proximal, the chloroacetyl group undergoes nucleophilic attack, covalently locking the enzyme. If no nucleophile is within range, it acts as a steric probe of the active site volume.

InhibitionMechanism cluster_PALA Comparison: PALA Pathway Enzyme Free Enzyme (T-State) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Ligand ClAcAsp Cl-Ac-Asp Ligand ClAcAsp->Complex Reaction Nucleophilic Attack (Cl- displacement) Complex->Reaction Proximal Nucleophile Hydrolysis Ligand Hydrolysis (Inactive Artifact) Complex->Hydrolysis pH > 8.0 or Long Soaking Covalent Covalent Adduct (Irreversible Inhibition) Reaction->Covalent Alkylation PALA PALA RState Stabilized R-State (Non-covalent) PALA->RState Conformational Change

Figure 1: Mechanistic divergence between Cl-Ac-Asp affinity labeling and PALA-induced allosteric transition.

Part 2: Structural Insights & Experimental Strategy

The Challenge of the Chloroacetyl Group

The primary failure mode in crystallizing Cl-Ac-Asp complexes is the hydrolysis of the C-Cl bond prior to binding. The chloride is a good leaving group; in basic buffers (common for ATCase crystallization at pH 8.0-9.0), Cl-Ac-Asp can degrade into N-hydroxyacetyl-aspartate, which binds differently.

Critical Insight: Unlike PALA, which is stable for weeks in crystallization drops, Cl-Ac-Asp requires a "Fast Soak" or "Co-crystallization at low pH" strategy.

Experimental Protocols
Protocol A: Synthesis & Preparation (Pre-Crystallization)

Note: Commercial sources often contain hydrolyzed impurities. Fresh preparation is recommended.

  • Solubilization: Dissolve Cl-Ac-Asp in 100 mM MES buffer (pH 5.8 - 6.0). Avoid Tris or buffers with nucleophilic amines.

  • Validation: Verify integrity via Mass Spectrometry (ESI-MS) immediately before use. Look for the characteristic chlorine isotope pattern (M and M+2 peaks).

Protocol B: Crystallization Strategy (Soaking vs. Co-crystals)
ParameterCo-Crystallization Soaking (Recommended)
Applicability Stable complexes (Non-covalent)Reactive/Covalent complexes
Ligand Conc. 1-5 mM in drop10-50 mM in soaking solution
Timeframe Days to Weeks10 mins - 4 hours
Pros High occupancy if stable.Minimizes hydrolysis; Traps reaction intermediates.
Cons High risk of ligand degradation.Risk of crystal cracking due to lattice changes.

Step-by-Step Soaking Protocol:

  • Grow Native Crystals: Obtain apo-crystals of the enzyme (e.g., ATCase in T-state).

  • Prepare Soak Solution: Mix Mother Liquor + 20 mM Cl-Ac-Asp + 10% Glycerol (cryo-protectant). Maintain pH < 7.0 if possible to slow reactivity.

  • Pulse Soak: Transfer crystal to Soak Solution for 30 minutes .

  • Flash Cool: Immediately plunge into liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at 100 K to prevent radiation-induced bond cleavage.

CrystallizationWorkflow Prep Ligand Prep: Dissolve in MES pH 6.0 Check MS for Hydrolysis Decision Is Ligand Reactive? Prep->Decision Crystal Native Enzyme Crystals (Apo Form) Crystal->Decision Soak Pulse Soaking: High Conc (20mM) Short Time (<1 hr) Decision->Soak Yes (Cl-Ac-Asp) CoCryst Co-Crystallization: Equilibrium Binding (Risk of Hydrolysis) Decision->CoCryst No (PALA) Cryo Cryo-Trapping (100K) Soak->Cryo CoCryst->Cryo Diffraction X-Ray Diffraction Cryo->Diffraction

Figure 2: Decision matrix for crystallizing reactive affinity labels.

Part 3: Data Interpretation & Validation

Electron Density Analysis

When analyzing the


 difference map, look for the following signatures to confirm the binding mode:
  • Covalent Adduct:

    • Observation: Continuous electron density connecting the acetyl carbon of the ligand to a protein side chain (e.g., His134 or Cys in ATCase/ASPA).

    • Validation: The distance should be covalent (1.7–1.8 Å for C-N or C-S).

    • Refinement: Define a custom linkage in the refinement dictionary (CIF file).

  • Non-Covalent Binding:

    • Observation: Clear density for the Cl atom.

    • Validation: The Cl atom is electron-rich. It should show a strong peak (>3

      
      ) in the difference map. If the Cl density is missing but the aspartate moiety is present, the ligand has hydrolyzed.
      
Comparative Structural Metrics

To validate the biological relevance, compare the Cl-Ac-Asp structure against the PALA-bound structure (e.g., PDB: 1D09 for ATCase).

  • Domain Closure: Measure the angle between the Aspartate and CP domains. PALA induces a closed conformation (R-state). Cl-Ac-Asp may trap an "intermediate" or "open" state depending on steric clashes introduced by the Cl atom.

  • Active Site Loop: Check the ordering of the 240s loop (in ATCase). PALA stabilizes this loop; Cl-Ac-Asp may disorder it if the alkylation distorts the pocket.

References

  • Lipscomb, W. N., & Kantrowitz, E. R. (2012). Structure and Mechanisms of Escherichia coli Aspartate Transcarbamoylase. Accounts of Chemical Research, 45(12). Link

  • Krause, K. L., Volz, K. W., & Lipscomb, W. N. (1987). Structure at 2.9-A resolution of aspartate carbamoyltransferase complexed with the bisubstrate analogue N-(phosphonacetyl)-L-aspartate. Proceedings of the National Academy of Sciences, 84(16), 5569–5573. Link

  • Lehtimäki, K. K., et al. (2007). Crystal Structure of Aspartoacylase (ASPA) - The Enzyme Deficient in Canavan Disease. Journal of Molecular Biology. (PDB ID: 2O53).[1][2] Link

  • Relyea, N. M., Tate, S. S., & Meister, A. (1974). Affinity labeling of the active center of L-aspartate-beta-decarboxylase with beta-chloro-L-alanine.[3] Journal of Biological Chemistry, 249(5), 1519-1524. Link

  • Collins, K. D., & Stark, G. R. (1971). Aspartate transcarbamylase. Interaction with the transition state analogue N-(phosphonacetyl)-L-aspartate.[4][5][6][7] Journal of Biological Chemistry, 246(21), 6599–6605. Link

Sources

Safety & Regulatory Compliance

Safety

(2S)-2-[(chloroacetyl)amino]butanedioic Acid: Proper Disposal &amp; Handling Procedures

[1] Executive Summary (2S)-2-[(chloroacetyl)amino]butanedioic acid (also known as N-Chloroacetyl-L-aspartic acid ) presents a dual hazard profile: it is an acidic organic compound containing a reactive -haloacetamide moi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(2S)-2-[(chloroacetyl)amino]butanedioic acid (also known as N-Chloroacetyl-L-aspartic acid ) presents a dual hazard profile: it is an acidic organic compound containing a reactive


-haloacetamide moiety.

Immediate Disposal Directive:

  • DO NOT dispose of down the drain.

  • DO NOT mix with non-halogenated solvents (e.g., methanol, acetone) to avoid cross-contaminating waste streams, which increases disposal costs.

  • DO NOT mix with strong bases (NaOH) without temperature control, as rapid hydrolysis can release toxic chloroacetate ions and generate significant heat.

  • PRIMARY ROUTE: Segregate as Solid/Liquid Halogenated Organic Waste for high-temperature incineration.

Chemical Profile & Hazard Analysis

To dispose of this chemical safely, you must understand what makes it dangerous. The chloroacetyl group is an alkylating agent, while the aspartic acid backbone provides solubility and acidity.

Physicochemical Data
PropertyValueRelevance to Disposal
Common Name N-Chloroacetyl-L-aspartic acidStandard labeling identifier.
CAS Number 67036-33-3Use for waste manifesting.
Formula

Halogenated (Contains Chlorine).[1]
Mol. Weight 209.58 g/mol N/A
Solubility Soluble in water, DMSO, EthanolSpills can spread rapidly in wet environments.
Acidity (pKa) ~3.8 (COOH)Corrosive to mucous membranes; pH adjustment required for liquid waste.
Reactivity Electrophilic (Alkylating)Reacts with nucleophiles (DNA, proteins, thiosulfate).
The "Silent" Hazard: Hydrolysis

Expert Insight: Many researchers treat this simply as a "weak acid." This is a critical error. Under basic conditions (pH > 10) or enzymatic action, the amide bond or the chloride can hydrolyze.

  • Amide Hydrolysis: Yields L-Aspartic acid + Chloroacetic acid (highly toxic, corrosive, permeator).

  • Chloride Displacement: The chlorine atom is a good leaving group. It acts as an alkylating agent, capable of modifying biological molecules.

Disposal Protocols

This section details the operational workflows for disposing of the compound in various states.

Decision Logic: Waste Stream Segregation

The following diagram illustrates the decision matrix for classifying this waste.

Disposal_Logic Start Waste Generation: N-Chloroacetyl-L-aspartic acid State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid Solution State->Liquid Action_Solid ACTION: Segregate into 'Solid Halogenated Waste' Solid->Action_Solid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Aqueous Aqueous / Buffer SolventCheck->Aqueous NonHal Non-Halogenated (MeOH, Acetone) SolventCheck->NonHal Action_HaloLiq ACTION: 'Liquid Halogenated Waste' Halogenated->Action_HaloLiq Action_Aq ACTION: Adjust pH to 6-8 Dispose as 'Aqueous Halogenated' Aqueous->Action_Aq NonHal->Action_HaloLiq Contaminates stream Must treat as Halogenated

Figure 1: Waste segregation logic. Note that mixing this compound with non-halogenated solvents forces the entire volume to be treated as halogenated waste, significantly increasing disposal costs.

Protocol A: Solid Waste (Powder/Crystals)

Applicability: Expired shelf stock, contaminated weighing paper, filter cakes.

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."

    • Constituents: "N-Chloroacetyl-L-aspartic acid (100%)."

    • Hazard Checkboxes: [x] Toxic [x] Corrosive.[2]

  • Storage: Store in a cool, dry area away from strong bases and oxidizers until pickup.

  • Disposal Method: Incineration at >1000°C with scrubber systems (to capture HCl gas).

Protocol B: Liquid Waste (Aqueous/Organic)

Applicability: Mother liquors, reaction mixtures, HPLC effluent.

  • Segregation:

    • Strict Rule: Do not pour into the "General Organic" carboy. This compound contains Chlorine.[1][3][4][5][6] It must go into the Halogenated Waste carboy.

  • Aqueous Solutions:

    • If the solution is acidic (pH < 4), slowly adjust pH to 6–8 using 1M Sodium Bicarbonate (

      
      ) or TRIS base.
      
    • Warning: Do not use strong NaOH; high pH (>12) induces hydrolysis to chloroacetic acid.

  • Secondary Containment: Store carboys in a secondary tray capable of holding 110% of the container's volume.

Spill Management & Decontamination

In the event of a spill, simple wiping is insufficient due to the alkylating nature of the chloroacetyl group. You must chemically deactivate the hazard.

The "Self-Validating" Decontamination System

We utilize Sodium Thiosulfate as a scavenger. Thiosulfate is a strong nucleophile that attacks the alkyl halide (the chloroacetyl group), displacing the chlorine and forming a non-toxic thiosulfate ester.

Decontamination Solution Recipe:

  • Water: 900 mL

  • Sodium Thiosulfate Pentahydrate: 100 g (~10% w/v)

  • Sodium Bicarbonate: 10 g (to maintain mild alkalinity)

Spill Response Workflow

Spill_Response Spill Spill Detected PPE 1. Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Spill->PPE Contain 2. Containment: Circle with absorbent socks PPE->Contain Decon 3. Deactivation: Spray 10% Sodium Thiosulfate Wait 15 mins Contain->Decon Absorb 4. Absorption: Cover with Vermiculite/Pad Decon->Absorb Collect 5. Collection: Scoop into HazWaste Bag Absorb->Collect Verify 6. Verification: pH Check of surface Collect->Verify

Figure 2: Step-by-step spill response emphasizing chemical deactivation via thiosulfate.

Regulatory Compliance (US/EU Context)

Failure to classify this waste correctly violates federal regulations.

  • EPA (USA) - RCRA Codes:

    • Characteristic Waste: Likely D002 (Corrosive) if in acidic solution.[2][7]

    • Halogenated Solvent Listings: While not an F-listed solvent itself, mixing it with spent halogenated solvents triggers F001/F002 protocols.

    • Toxicity: If hydrolyzed, Chloroacetic acid is a specific toxic concern.

  • DOT (Transport):

    • Likely Classification: UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.) depending on concentration and LD50 data.

    • Action: Always assume Class 8 (Corrosive) for bulk transport unless testing proves otherwise.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 321145: N-(Chloroacetyl)aspartic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Chloroacetic acid (Hydrolysis product hazard reference). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (2S)-2-[(chloroacetyl)amino]butanedioic acid

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Synonyms: N-Chloroacetyl-L-aspartic acid | CAS: 604-02-4 Molecular Formula: C₆H₈ClNO₅ | Molecular Weight: 209.58 g/mol [1][2]

Executive Safety Summary

Hazard Class: Potential Alkylating Agent / Irritant As a Senior Application Scientist, I must emphasize that while the specific toxicological profile of N-Chloroacetyl-L-aspartic acid is less documented than its parent precursors, its chemical structure dictates our safety protocol.[1][2] The molecule contains an


-haloacetamide  moiety.[2] In drug development and organic synthesis, this functional group is an electrophile capable of alkylating biological nucleophiles (DNA, proteins) via 

displacement of the chloride.[1][2]

Consequently, this compound must be handled with the rigor reserved for potential sensitizers and cytotoxins , exceeding standard "irritant" protocols.[2] The primary risks are dermal sensitization, ocular damage due to hydrolysis (releasing chloroacetic acid), and respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this substance in solid or solution form.

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Hand Protection Double Nitrile Gloves (Outer: 0.11mm min; Inner: 0.06mm min)The chloroacetyl group is lipophilic.[1][2] Latex offers poor resistance to organic halides. Double nitrile creates a breakthrough barrier and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Ocular Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses with side shields are insufficient.[1][2] Dust or splashes can hydrolyze on the moist surface of the cornea, potentially forming localized acidic zones.[2] A full seal is required.
Respiratory Fume Hood / Balance Enclosure (Or N95/P3 if outside containment)As a solid, electrostatic forces can generate invisible aerosols.[1][2] Inhalation poses a risk of alkylation to the mucous membranes of the respiratory tract.
Body Defense Tyvek® Lab Coat or Apron (Over standard cotton coat)Standard cotton lab coats are porous.[1][2] A non-woven polyethylene (Tyvek) layer prevents dust embedding into clothing fibers, which can cause chronic low-level exposure.[1]
Operational Protocol: Handling & Solubilization

Objective: Safely weigh and solubilize 100 mg of N-Chloroacetyl-L-aspartic acid for enzymatic assay (e.g., Aspartoacylase activity).

Phase A: Engineering Controls Setup
  • Verification: Ensure the Chemical Fume Hood is operating at a face velocity of 0.5 m/s (100 fpm).

  • Decon Prep: Place a "wet wipe" station inside the hood (wipes soaked in 5% Sodium Bicarbonate). This provides immediate neutralization capacity for minor dust spills.

Phase B: Weighing (The Critical Step)

Use an analytical balance situated inside the fume hood or a dedicated powder containment enclosure.[1][2]

  • Anti-Static Measure: Use an anti-static gun or bar on the spatula and weigh boat. Halo-amino acids are often fluffy and prone to static fly-off.[2]

  • Transfer: Gently transfer the solid. Do not dump; tap the spatula.

  • Containment: Immediately cap the stock vial. Seal the weigh boat with Parafilm if moving it out of the immediate balance area.

Phase C: Solubilization

Solubility Profile: Soluble in water (moderate) and buffers. Stability Note: The chloroacetyl bond is susceptible to hydrolysis in strong bases (pH > 10). Keep pH neutral (6.5–8.0).

  • Solvent Addition: Add buffer (e.g., PBS, pH 7.[2]4) slowly down the side of the vessel to minimize aerosolization.

  • Dissolution: Vortex with the tube cap tightly sealed . Do not sonicate in an open vessel; this generates aerosols.

Emergency Response & Waste Management
Spill Response (Solid)
  • Do NOT sweep. Sweeping generates dust.

  • Cover: Place a paper towel soaked in 5% Sodium Thiosulfate or 5% Sodium Bicarbonate over the spill.

    • Chemistry: Thiosulfate acts as a nucleophile to quench the alkylating chloroacetyl group; Bicarbonate neutralizes potential acidity.

  • Wipe: Wipe up the slurry and place it in a hazardous waste bag.

Exposure First Aid[3][4][5][6]
  • Skin: Wash with soap and water for 15 minutes. Do not use alcohol (increases skin permeability).

  • Eyes: Flush for 15 minutes.[7] Seek medical attention immediately—corneal damage from alkylators can be delayed.

Disposal Strategy
  • Stream: Halogenated Organic Waste .[2]

  • Labeling: Must be clearly labeled "Contains Chloroacetyl Derivative - Potential Alkylator."[2]

  • Destruction: High-temperature incineration is required to break the C-Cl bond safely.[2]

Visual Workflow: Safe Handling Logic

The following diagram illustrates the decision logic for handling this compound, emphasizing the "containment first" approach.

G Start START: N-Chloroacetyl-L-aspartic acid RiskCheck Risk Check: Is Fume Hood Operational? Start->RiskCheck Stop STOP: Do Not Proceed Maintenance Required RiskCheck->Stop No PPE Don PPE: Double Nitrile, Goggles, Lab Coat RiskCheck->PPE Yes Weighing Weighing Phase: Inside Hood/Enclosure Use Anti-Static Tools PPE->Weighing Spill Event: Minor Spill? Weighing->Spill CleanUp Decon Protocol: Cover with 5% NaHCO3 Wipe -> Haz Waste Spill->CleanUp Yes Solubilization Solubilization: Add Buffer (pH 7.4) Vortex Sealed Tube Spill->Solubilization No Waste Disposal: Halogenated Waste Stream CleanUp->Waste Solubilization->Waste Post-Experiment

Figure 1: Operational decision tree for handling N-Chloroacetyl-L-aspartic acid, prioritizing engineering controls and specific decontamination steps.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92900, N-Chloroacetyl-L-aspartic acid.[2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). C&L Inventory: Chloroacetyl derivatives classification. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Controlling Exposure to Hazardous Chemicals. Retrieved from [Link]

Sources

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